N-Boc-3,3-diphenyl-D-alanine Benzyl ester
Description
BenchChem offers high-quality N-Boc-3,3-diphenyl-D-alanine Benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3,3-diphenyl-D-alanine Benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-20-13-7-4-8-14-20)23(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-24H,19H2,1-3H3,(H,28,30)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFISHIKNOUFXJK-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Boc-3,3-diphenyl-D-alanine Benzyl Ester: Properties, Synthesis, and Application
Introduction
In the landscape of modern medicinal chemistry and peptide science, the use of unnatural amino acids (UAAs) has become an indispensable tool for designing novel therapeutics with enhanced potency, stability, and conformational specificity. Among these, sterically hindered amino acids are of particular interest. N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a prototypical example of such a UAA, featuring a gem-diphenyl motif that imparts significant conformational constraints. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical properties, synthesis, handling, and applications. By understanding the causality behind its unique characteristics and experimental protocols, researchers can effectively leverage this building block in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a synthetic building block is the bedrock of successful experimental design. This section details the core molecular data, solubility, and spectroscopic profile of N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Core Molecular Data
The essential identifiers and physical properties of the title compound are summarized below. These parameters are critical for accurate reagent measurement, reaction setup, and preliminary characterization.
| Property | Value | Source |
| Chemical Name | Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-diphenylpropanoate | N/A |
| Synonyms | Boc-D-Ala(3,3-diphenyl)-OBn | [1] |
| Molecular Formula | C₂₉H₃₃NO₄ | Calculated |
| Molecular Weight | 459.58 g/mol | Calculated |
| CAS Number | 117027-47-1 (for the corresponding acid) | [1] |
| Appearance | Typically a white to off-white crystalline powder or solid | [1] |
| Melting Point | 154-159 °C (for the corresponding acid) | [1] |
| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. For the corresponding D-acid: [α]D = -35 ± 2º (c=1 in MeOH) | [1] |
Note: Data for the benzyl ester is limited; some data points are referenced from the parent carboxylic acid, which is structurally very similar.
Solubility Profile
The solubility of a reagent dictates the choice of solvent for reactions, purification, and analysis. The bulky nonpolar diphenyl and benzyl groups, combined with the polar carbamate, give this molecule a mixed character.
| Solvent | Solubility | Rationale & Application Insight |
| Dichloromethane (DCM) | Soluble | Excellent choice for reactions (e.g., deprotection, peptide coupling) and chromatography. |
| Ethyl Acetate (EtOAc) | Soluble | Commonly used for extraction and as a mobile phase component in column chromatography. |
| Tetrahydrofuran (THF) | Soluble | Suitable for a range of organic transformations. |
| Methanol (MeOH) | Soluble | Useful for analytical techniques like HPLC and for preparing stock solutions. |
| Water | Insoluble | The high hydrophobicity of the three phenyl groups makes it insoluble in aqueous media. This is exploited during aqueous work-ups. |
| Hexanes / Heptane | Sparingly Soluble | Often used as an anti-solvent to induce precipitation/crystallization from more polar solvents like EtOAc or DCM. |
Spectroscopic Profile
Spectroscopic data is vital for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.4 ppm for the 9 protons of the Boc group, a multiplet for the alpha-proton, and a complex series of multiplets in the aromatic region (7.0-7.4 ppm) corresponding to the 15 protons of the three phenyl rings. The benzylic protons of the ester group will appear as two distinct signals due to their diastereotopicity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a signal for the carbonyl of the Boc group (~155 ppm), the ester carbonyl (~170-175 ppm), the quaternary carbon of the Boc group (~80 ppm), and a dense cluster of signals in the aromatic region (125-145 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands include a sharp peak around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate, strong C=O stretching bands around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (carbamate), and C-H stretching for aromatic rings (~3000-3100 cm⁻¹) and sp³ carbons (~2850-2950 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns would likely involve the loss of the Boc group (100 Da) or the benzyl group (91 Da).
Synthesis and Purification
The preparation of N-Boc-3,3-diphenyl-D-alanine Benzyl ester involves a multi-step process requiring careful selection of protecting groups and reaction conditions.
Synthetic Rationale
The choice of the tert-butyloxycarbonyl (Boc) group for the amine and the benzyl (Bn) group for the carboxylic acid is a classic orthogonal protection strategy in peptide synthesis.[2]
-
Boc Group: Stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[3] This allows for selective deprotection of the N-terminus to enable peptide bond formation.
-
Benzyl Ester Group: Stable to the acidic conditions used for Boc removal but can be cleaved under reductive conditions, typically through catalytic hydrogenolysis (H₂/Pd-C).[4] This orthogonality is crucial for stepwise peptide synthesis.
The synthesis generally follows a two-step pathway from the parent amino acid, 3,3-diphenyl-D-alanine:
-
N-terminal Protection: The amine is first protected with the Boc group.
-
C-terminal Esterification: The carboxylic acid is then esterified with benzyl alcohol.
Detailed Synthetic Protocol: Benzyl Esterification
This protocol assumes the starting material is N-Boc-3,3-diphenyl-D-alanine.
Objective: To esterify the carboxylic acid of N-Boc-3,3-diphenyl-D-alanine with benzyl alcohol.
Reagents and Materials:
-
N-Boc-3,3-diphenyl-D-alanine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-3,3-diphenyl-D-alanine (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.5 equiv).
-
Causality: Cesium carbonate is a mild base that deprotonates the carboxylic acid to form a highly nucleophilic cesium carboxylate salt. This significantly accelerates the subsequent Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Reagent Addition: Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Causality: Benzyl bromide is the electrophile. A slight excess ensures the complete consumption of the more valuable starting material. The reaction proceeds via an Sₙ2 mechanism where the carboxylate attacks the benzylic carbon, displacing bromide.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The product spot should be less polar (higher Rƒ) than the starting carboxylic acid.
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Causality: This step quenches the reaction and removes the water-soluble DMF and cesium salts.
-
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally brine.
-
Causality: The NaHCO₃ wash ensures any remaining acidic starting material is removed. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purification and Characterization Workflow
The crude product typically requires purification to remove unreacted starting materials and byproducts.
Workflow Diagram:
Caption: Workflow for the purification of the target compound via column chromatography.
Purification Protocol (Flash Column Chromatography):
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and carefully add it to the top of the packed column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., a gradient of 5% to 30% EtOAc).
-
Causality: The gradient elution ensures that less polar impurities are washed out first, followed by the product, while highly polar impurities remain on the column.
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.
Chemical Reactivity and Handling
The utility of this compound is defined by the reactivity of its protecting groups and the steric influence of its core structure.
Stability and Storage
-
Storage: The compound should be stored in a cool, dry place, typically refrigerated (2-8 °C), away from strong acids and oxidizing agents.
-
Stability: It is generally stable under neutral and basic conditions. The primary instabilities are the acid-labile Boc group and the hydrogenolysis-labile benzyl ester.
Key Chemical Transformations
The selective removal of the protecting groups is fundamental to its application in synthesis.
Deprotection Strategies Diagram:
Caption: Orthogonal deprotection pathways for N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Protocol 1: Boc-Group Deprotection (Amine Liberation)
-
Dissolve: Dissolve the protected amino acid ester in anhydrous DCM (0.1 M).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Acid: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, or as a 20-50% v/v solution in DCM).[3]
-
React: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Isolate: Concentrate the solution under reduced pressure. The resulting product is the amine trifluoroacetate salt, which can often be used directly in the next step (e.g., peptide coupling) after co-evaporation with toluene to remove excess TFA.
Protocol 2: Benzyl Ester Cleavage (Carboxylic Acid Liberation)
-
Dissolve: Dissolve the protected amino acid ester in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% by weight).
-
Hydrogenate: Purge the reaction flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously under a hydrogen atmosphere for 2-16 hours.
-
Filter and Isolate: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Self-Validation: The filtration must be done carefully as Pd/C can be pyrophoric. The Celite pad should be washed with the reaction solvent.
-
-
Concentrate: Remove the solvent under reduced pressure to yield the free carboxylic acid.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Applications in Research and Drug Development
The unique structural feature of N-Boc-3,3-diphenyl-D-alanine Benzyl ester is the gem-diphenyl group, which has profound implications for its use.
-
Conformational Rigidity: The two phenyl groups create significant steric bulk, restricting the dihedral angles (phi/psi) of the amino acid backbone when incorporated into a peptide. This property is exploited to induce or stabilize specific secondary structures, such as β-turns or helical motifs.[6]
-
Modulation of Aromatic Interactions: The diphenylalanine motif is a core recognition element in the self-assembly of amyloid-β peptides.[7][8] Derivatives like this compound are used to study and modulate π-π stacking interactions that drive peptide aggregation, which is relevant in neurodegenerative disease research.[7]
-
Enhanced Stability: The steric hindrance provided by the diphenyl groups can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
-
Piezoelectric Materials: Diphenylalanine-based structures have been shown to possess remarkable piezoelectric properties, opening applications in materials science for developing novel biosensors and energy-harvesting devices.[6][9]
Conclusion
N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a highly valuable, sterically demanding building block for advanced peptide synthesis and materials science. Its well-defined orthogonal protecting groups allow for controlled, stepwise incorporation into complex molecules, while its diphenyl core provides a powerful tool for enforcing conformational rigidity and modulating intermolecular interactions. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently and effectively utilize this compound to push the boundaries of drug discovery and molecular engineering.
References
-
Kumar, S., et al. (2022). An experimental evidence for the key role of diphenylalanine in fibril formation. RSC Advances. Available at: [Link]
- BenchChem (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. BenchChem.
-
Kholkin, A., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. Available at: [Link]
- Taylor & Francis Online (n.d.). Diphenylalanine – Knowledge and References. Taylor & Francis.
-
Sandomenico, A., et al. (2018). Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. ChemistrySelect. Available at: [Link]
-
ACS Publications (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. Available at: [Link]
-
PubChem (n.d.). N-Boc-3-Iodo-L-alanine benzyl ester. National Center for Biotechnology Information. Available at: [Link]
- Thermo Fisher Scientific (n.d.). N-Boc-3,3-diphenyl-L-alanine, 95%. Thermo Fisher Scientific.
- TCI Chemicals (2024). SAFETY DATA SHEET - L-Alanine Benzyl Ester Hydrochloride. TCI Chemicals.
- Sigma-Aldrich (n.d.). Boc-L-Alanine benzyl ester. Sigma-Aldrich.
- Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Organic Syntheses (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- United States Biological (n.d.). 458292 N-Boc-3-iodo-L-alanine Benzyl Ester.
- Fisher Scientific (n.d.). N-Boc-3,3-diphenyl-L-alanine, 95%. Fisher Scientific.
- BenchChem (2025). Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. BenchChem.
- ChemicalBook (2025). N-BOC-3-IODO-L-ALANINE BENZYL ESTER. ChemicalBook.
- Thermo Fisher Scientific (2024). SAFETY DATA SHEET - N-Boc-D-serine benzyl ester. Thermo Fisher Scientific.
- BenchChem (2025). Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid. BenchChem.
-
Ibrahim-Ouali, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International. Available at: [Link]
- Cativiela, C., et al. (2000). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental evidence for the key role of diphenylalanine in fibril formation - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Strategic Synthesis of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
Executive Summary
The synthesis of N-Boc-3,3-diphenyl-D-alanine Benzyl ester represents a critical challenge in peptide chemistry. This molecule combines a bulky, hydrophobic non-canonical side chain (3,3-diphenyl) with orthogonal protection groups (Boc/Benzyl) suitable for solid-phase peptide synthesis (SPPS) or solution-phase fragment assembly.
The steric demand of the geminal phenyl rings at the
This guide details a high-fidelity synthetic route prioritizing optical purity and yield . We utilize a sequential protection strategy: nucleophilic carbamoylation followed by a cesium-promoted alkylation, specifically designed to mitigate steric hindrance.
Retrosynthetic Analysis & Strategy
To synthesize the target with maximum efficiency, we disconnect the molecule at the ester and carbamate linkages.
Strategic Disconnections
-
C-Terminus (Benzyl Ester): best formed via
alkylation of the carboxylate rather than Fisher esterification or carbodiimide coupling. The steric bulk of the diphenyl group hinders the nucleophilic attack of alcohols on activated carbonyls, making direct alkylation with highly reactive benzyl bromide the superior kinetic choice. -
N-Terminus (Boc Group): Introduced early to reduce the zwitterionic character of the amino acid, improving solubility in organic solvents required for the subsequent esterification.
The "Cesium Effect" Advantage
We employ Cesium Carbonate (
Figure 1: Retrosynthetic logic flow prioritizing the installation of the Boc group followed by Cesium-promoted esterification.
Experimental Protocols
Phase 1: N-Boc Protection of 3,3-diphenyl-D-alanine
Objective: Convert the zwitterionic free amino acid into the N-protected carboxylic acid. Critical Constraint: The diphenyl group significantly reduces water solubility. A mixed solvent system is mandatory.
Reagents & Materials
-
Substrate: 3,3-diphenyl-D-alanine (10.0 mmol)
-
Reagent: Di-tert-butyl dicarbonate (
) (12.0 mmol, 1.2 eq) -
Base: 1N NaOH (22.0 mmol, 2.2 eq)
-
Solvent: 1,4-Dioxane / Water (2:1 v/v)[5]
Protocol
-
Dissolution: In a 100 mL round-bottom flask, suspend 3,3-diphenyl-D-alanine in water (15 mL). Add 1N NaOH dropwise with stirring. The solution should become clear as the sodium salt forms.
-
Solvent Addition: Add 1,4-Dioxane (30 mL). The mixture must remain homogeneous. If turbidity appears, add small aliquots of water.
-
Boc Addition: Cool the solution to 0°C. Add
(dissolved in 5 mL dioxane) dropwise over 15 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours.
-
Expert Note: Due to steric hindrance, this reaction is slower than with Alanine or Phenylalanine. Do not terminate early.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove Dioxane (critical to avoid emulsion).
-
Wash the remaining aqueous phase with Diethyl Ether (
mL) to remove unreacted . -
Acidify the aqueous phase carefully with 1N HCl to pH 2–3 at 0°C. The product will precipitate as a white solid or oil.
-
Extract with Ethyl Acetate (
mL). Dry over , filter, and concentrate.
-
-
Yield Check: Expect >90% yield. The product is N-Boc-3,3-diphenyl-D-alanine .
Phase 2: Cesium-Promoted Benzyl Esterification
Objective: Formation of the benzyl ester without racemization.
Mechanism:
Reagents & Materials
-
Substrate: N-Boc-3,3-diphenyl-D-alanine (from Phase 1) (5.0 mmol)
-
Reagent: Benzyl Bromide (
) (5.5 mmol, 1.1 eq) -
Base: Cesium Carbonate (
) (2.5 mmol, 0.5 eq - Note: Stoichiometry is 0.5 eq because carbonate is divalent, but 1.0 eq is often used to ensure speed). Recommended: 0.8 eq (1.6 eq equivalents of base). -
Solvent: Anhydrous DMF (Dimethylformamide).
Protocol
-
Salt Formation: Dissolve the N-Boc amino acid in anhydrous DMF (25 mL). Add
powder. -
Activation: Stir at RT for 30 minutes. The evolution of
may be observed, and the solution will become a suspension of the cesium salt. -
Alkylation: Add Benzyl Bromide dropwise.
-
Reaction: Stir at RT for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The carboxylic acid spot (baseline/streaking) should disappear, replaced by a high-Rf UV-active spot.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (100 mL). The hydrophobic ester typically precipitates.
-
Extract with Ethyl Acetate (
mL). -
Critical Wash: Wash the organic layer with saturated
(to remove unreacted acid), water, and finally brine. -
Dry over
and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).
Figure 2: Mechanism of Cesium-promoted esterification. The large Cs+ cation minimizes ion-pairing, allowing the carboxylate to overcome the steric hindrance of the diphenyl side chain.
Analytical Data & Quality Control
To validate the synthesis, the following parameters must be met. Note that the Specific Rotation is the primary indicator of enantiomeric purity (D vs L).
| Parameter | Specification | Method |
| Appearance | White crystalline solid or thick oil | Visual |
| Purity | > 98% | HPLC (C18, ACN/H2O gradient) |
| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H) |
| 1H NMR | 400 MHz CDCl3 | |
| Mass Spec | ESI-MS |
Troubleshooting the "D" Configuration: If the specific rotation is lower than expected (compared to literature values for the L-isomer, but with opposite sign), racemization likely occurred during the Boc protection (if pH > 12) or Esterification (if reaction ran too long or heated).
-
Correction: Ensure pH during Boc protection does not exceed 10-11. Keep esterification strictly at RT.
Scientific Validation & References
Causality of Method Selection
The choice of Cesium Carbonate over standard carbodiimide couplings (DCC/DMAP) is driven by the specific steric profile of 3,3-diphenylalanine. Carbodiimide intermediates (O-acylisoureas) are prone to rearrangement into N-acylureas or oxazolones (azlactones) when the amine nucleophile approach is slow due to steric hindrance [1]. The alkylation route avoids the activation of the carbonyl carbon entirely, acting instead on the oxygen, which is less sensitive to the steric bulk of the
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzougraki, C., & Meienhofer, J. (1977). Facile synthesis of amino acid and peptide esters under mild conditions via cesium salts.[1][3][6] The Journal of Organic Chemistry, 42(8), 1286-1290. Link
-
Navarre, L., Darses, S., & Genet, J. P. (2004). Access to Enantioenriched
-Amino Esters via Rhodium-Catalyzed 1,4-Addition. Angewandte Chemie International Edition, 43(6), 719-723. (Reference for asymmetric synthesis of the core). Link -
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid: A new look at the mechanism. International Journal of Peptide and Protein Research, 12(5), 258-268. Link
Sources
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- 4. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama’s Reagents: A New Approach Involving Ionic Liquids | MDPI [mdpi.com]
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- 6. discovery.researcher.life [discovery.researcher.life]
Structural Elucidation and Analytical Profiling of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
Executive Summary
The synthesis and validation of N-Boc-3,3-diphenyl-D-alanine Benzyl ester represent a critical junction in peptidomimetic drug design. Unlike canonical amino acids, the 3,3-diphenylalanine (Dip) moiety introduces significant steric bulk and lipophilicity (
However, this steric crowding presents unique synthetic and analytical challenges. The bulky
Molecular Profile & Synthetic Context[1][2][3][4][5][6][7][8]
Before elucidation, we must understand the target architecture.
| Feature | Specification |
| IUPAC Name | Benzyl (R)-2-((tert-butoxycarbonyl)amino)-3,3-diphenylpropanoate |
| Formula | |
| Exact Mass | 485.2566 Da |
| Key Moiety | |
| Chirality | D-Configuration (R-stereocenter) |
Synthetic Route Context
To elucidate impurities, one must understand their origin. This molecule is typically synthesized via two pathways:[1]
-
Direct Esterification: Reaction of N-Boc-3,3-diphenyl-D-alanine with Benzyl bromide (
) and .-
Risk: Racemization via oxazolone formation is low due to the carbamate (Boc) protection but possible under basic conditions.
-
-
Schiff Base Alkylation: Alkylation of glycine enolates with diphenylmethyl halides.
-
Risk: Incomplete alkylation (mono-phenyl impurities).
-
Structural Elucidation: NMR Spectroscopy
Directive: Do not rely solely on 1D proton NMR. The congestion in the aromatic region requires 2D correlation.
H NMR Analysis (400 MHz, )
The spectrum is dominated by the aromatic overlap (15 protons). The diagnostic signals are the aliphatic protons (
| Position | Shift ( | Mult. | Int. | Assignment Logic & Diagnostic Value |
| Aromatics | 7.10 – 7.45 | m | 15H | Overlap of 2x Phenyl (sidechain) + 1x Benzyl (ester). Critical: Integration must equal 15H relative to Boc (9H). |
| NH | 5.35 | d | 1H | Carbamate NH. Doublet indicates coupling to |
| Benzyl | 5.12 | s (or ABq) | 2H | Diagnostic for the ester. If chiral center induces anisotropy, this may appear as an AB quartet ( |
| 5.25 | dd | 1H | The chiral center. Deshielded by urethane and ester. Couples to NH and | |
| 4.65 | d | 1H | The Fingerprint. Unlike Phe (which has | |
| Boc | 1.38 | s | 9H | Internal standard for integration. Sharp singlet. |
C NMR (100 MHz, )
Key carbonyl differentiation is required to confirm the ester vs. the carbamate.
-
C=O (Ester): ~171.5 ppm
-
C=O (Boc): ~155.0 ppm
-
Aromatic Ipso Carbons: Three distinct quaternary signals (two from
-phenyls, one from benzyl ester) around 135-140 ppm. -
-Carbon: ~58-60 ppm (Methine, distinct from standard
of Phe).
Stereochemical Validation (The "D" Configuration)
Standard C18 HPLC cannot distinguish the D-enantiomer from the L-enantiomer. You must employ Chiral Stationary Phases (CSP).
Protocol: Chiral HPLC Method[12][13]
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Validation:
-
Inject Racemic Standard (synthesized intentionally via non-stereoselective route or mix of D/L).
-
Observe separation (Resolution
). -
Inject Sample.
-
Success Criteria: Single peak matching the retention time of the D-standard; enantiomeric excess (
) > 99.5%.
-
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for validating this structure.
Figure 1: Analytical Decision Matrix. Note the loop-back for recrystallization if ee% is insufficient.
Detailed Experimental Protocols
Synthesis (Esterification via Cesium Carbonate)
Rationale: The
-
Setup: Charge a flame-dried RB flask with N-Boc-3,3-diphenyl-D-alanine (1.0 eq) and anhydrous DMF (
). -
Base Addition: Add
(1.1 eq). Stir for 30 min at RT.[1] The solution will turn slightly cloudy. -
Alkylation: Dropwise add Benzyl bromide (1.1 eq).
-
Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hex/EtOAc 4:1).
-
TLC Tip: The ester moves significantly higher (
) than the free acid ( ).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
.[2] -
Purification: Flash chromatography is usually sufficient (Hex/EtOAc gradient).
2D NMR Connectivity Logic (HMBC)
To definitively prove the ester is on the carboxyl and not an N-alkylation artifact (rare but possible):
-
HMBC Correlation 1: Look for cross-peak between Benzyl
protons (~5.1 ppm) and the Ester Carbonyl (~171 ppm). -
HMBC Correlation 2: Look for cross-peak between
-CH (~5.25 ppm) and the same Ester Carbonyl . -
Conclusion: If both sets of protons talk to the same Carbonyl, the connectivity
is confirmed.
Figure 2: 2D NMR Correlation Map. The red dashed/bold lines represent the critical HMBC correlations establishing the ester linkage.
Troubleshooting & Impurities
| Observation | Root Cause | Remediation |
| Split peaks in NMR (Rotamers) | Restricted rotation of the N-Boc bond. | Run NMR at 50°C (323 K) in DMSO- |
| Low ee% (Racemization) | Base concentration too high or reaction time too long. | Switch to EDC/HOBt coupling or reduce base equivalents. Use Chiral HPLC prep to purify. |
| Extra Aliphatic Signals | Dicyclohexylurea (DCU) contamination (if DCC used). | Cool to 0°C, filter precipitate, or switch to |
| Missing Boc Signal | Acidic workup too harsh (Boc is acid labile). | Ensure aqueous washes are neutral/basic ( |
References
-
Synthesis of Diphenylalanine Derivatives: O'Donnell, M. J., et al. "The Synthesis of Amino Acid Derivatives via the Phase-Transfer Catalyzed Alkylation of Glycine Imines." Journal of Organic Chemistry.
-
Chiral Separation Methodologies: Daicel Corporation. "Chiralpak AD-H Instruction Manual & Application Data for Amino Acid Derivatives."
-
Physical Properties of Boc-3,3-diphenyl-D-alanine: Chem-Impex International. "Product Specification: Boc-3,3-diphenyl-D-alanine."
-
NMR Characterization of Bulky Amino Acids: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for 2D NMR logic).
Sources
Dabrafenib (CAS 915750-92-4): A Technical Guide to a Potent BRAF Inhibitor in Oncology Research
Introduction: Targeting the Aberrant MAPK Pathway
Dabrafenib, also known as GSK2118436, is a potent and selective ATP-competitive inhibitor of the BRAF kinase.[1] Its development marked a significant advancement in precision oncology, particularly for cancers harboring activating mutations in the BRAF gene.[2] The most prevalent of these mutations, occurring in approximately 50% of melanomas, is the substitution of valine with glutamic acid at codon 600 (V600E), which leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway.[3][4] This aberrant signaling drives uncontrolled cell proliferation and survival.[5] Dabrafenib is also effective against other BRAF V600 mutations, including V600K and V600D.[1][6] This guide provides an in-depth technical overview of Dabrafenib, including its mechanism of action, pharmacokinetic profile, preclinical and clinical data, and key experimental protocols for its investigation.
Mechanism of Action: Selective Inhibition of Mutant BRAF
Dabrafenib functions as a reversible, ATP-competitive inhibitor, selectively binding to the active conformation of mutant BRAF kinases.[1][5] This targeted inhibition leads to a cascade of downstream effects within the MAPK pathway, ultimately resulting in the suppression of tumor cell growth and induction of apoptosis.[5][7]
The MAPK Signaling Cascade and the Impact of Dabrafenib
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates normal cellular processes. In cancers with BRAF V600 mutations, this pathway becomes constitutively active, leading to oncogenesis. Dabrafenib's primary mechanism involves the direct inhibition of the mutated BRAF kinase, which in turn prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[5][7] This blockade of MEK activation subsequently inhibits the phosphorylation of ERK1 and ERK2, key effector proteins that translocate to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation.[6][7] The inhibition of this cascade leads to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[5][6]
Caption: Dabrafenib's mechanism of action in the MAPK pathway.
A notable characteristic of Dabrafenib is its selectivity for mutant BRAF over wild-type BRAF.[5] However, in cells with wild-type BRAF and upstream RAS mutations, BRAF inhibitors like Dabrafenib can lead to paradoxical activation of the MAPK pathway.[5] This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent downstream signaling. This paradoxical activation is the mechanistic basis for the development of secondary cutaneous squamous cell carcinomas observed in some patients treated with BRAF inhibitor monotherapy.[5]
Pharmacokinetics and Metabolism
Dabrafenib is orally bioavailable with a mean absolute bioavailability of 95%.[8][9] Peak plasma concentrations are typically reached approximately 2 hours after oral administration.[10] The administration of Dabrafenib with a high-fat meal can decrease its Cmax and AUC by 51% and 31%, respectively, hence it is recommended to be taken in a fasted state.[9]
Dabrafenib is highly bound to human plasma proteins (99.7%).[10][11] Its metabolism is primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[8][9] The major metabolites include hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib.[12] Both hydroxy- and desmethyl-dabrafenib are pharmacologically active and likely contribute to the clinical efficacy of the drug.[8][9] The terminal half-life of Dabrafenib is approximately 8 hours, while its active metabolites have longer half-lives.[9][11] Elimination is primarily through fecal excretion (71%) with a smaller portion via urine (23%).[11]
Preclinical and Clinical Efficacy
Preclinical Studies
In preclinical models, Dabrafenib has demonstrated potent and selective inhibition of BRAF V600-mutant cell lines.[6] In vitro cell proliferation assays have shown low nanomolar IC50 values in BRAF V600E-mutant melanoma cell lines.[5] In vivo studies using xenograft models with BRAF V600E-mutant tumors have shown that oral administration of Dabrafenib leads to dose-dependent tumor growth inhibition, associated with the downregulation of pERK and the cell proliferation marker Ki67, and upregulation of the cell cycle inhibitor p27.[6]
Clinical Trials and Efficacy Data
Clinical trials have established the efficacy of Dabrafenib in patients with BRAF V600-mutant metastatic melanoma. The BREAK-3 phase III trial demonstrated a significant improvement in progression-free survival (PFS) for Dabrafenib compared to dacarbazine chemotherapy.[13]
Table 1: Key Clinical Trial Efficacy Data for Dabrafenib
| Trial | Treatment Arms | Indication | Median PFS (months) | Overall Response Rate (ORR) | Reference |
| BREAK-3 | Dabrafenib vs. Dacarbazine | BRAF V600E Metastatic Melanoma | 5.1 vs. 2.7 | 52% vs. 17% | [13] |
| COMBI-d | Dabrafenib + Trametinib vs. Dabrafenib + Placebo | BRAF V600E/K Metastatic Melanoma | 9.3 vs. 8.8 | 67% vs. 51% | [14] |
| COMBI-v | Dabrafenib + Trametinib vs. Vemurafenib | BRAF V600E/K Metastatic Melanoma | 11.4 vs. 7.3 | 67% vs. 53% | [14][15] |
Combination Therapy: Overcoming Resistance
A significant challenge with BRAF inhibitor monotherapy is the development of acquired resistance, which often occurs within 6 to 8 months.[14][16] Resistance mechanisms frequently involve the reactivation of the MAPK pathway through various mechanisms, such as mutations in NRAS or MEK, or the activation of alternative signaling pathways like the PI3K-AKT pathway.[17][18][19]
To address this, combination therapy with a MEK inhibitor, such as Trametinib, has proven to be a highly effective strategy.[20][21] By targeting two different nodes in the same pathway, the combination of Dabrafenib and Trametinib leads to a more profound and durable inhibition of MAPK signaling.[7][16] This dual blockade not only improves efficacy in terms of response rates and survival but also mitigates the paradoxical MAPK pathway activation, thereby reducing the incidence of cutaneous squamous cell carcinomas.[6][21]
Caption: Dual blockade of the MAPK pathway with Dabrafenib and Trametinib.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in BRAF-mutant cancer cell lines.
Methodology:
-
Cell Culture: Culture BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-MEL-28) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Dabrafenib in DMSO and then in culture media. Add the diluted compound to the cells, ensuring the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis: Plot the cell viability against the logarithm of the Dabrafenib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot Analysis of MAPK Pathway Inhibition
Objective: To assess the effect of Dabrafenib on the phosphorylation of MEK and ERK in BRAF-mutant cells.
Methodology:
-
Cell Treatment: Treat BRAF V600E-mutant cells with various concentrations of Dabrafenib for a specified time (e.g., 2-24 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of MEK and ERK phosphorylation relative to the total protein levels.
Safety and Tolerability
The most common adverse events associated with Dabrafenib monotherapy include hyperkeratosis, headache, pyrexia (fever), arthralgia, fatigue, nausea, and skin papillomas.[22][23] A significant adverse event is the development of cutaneous squamous cell carcinoma, which is mechanistically linked to the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[5][22] When combined with Trametinib, the incidence of these cutaneous toxicities is reduced, but other side effects such as pyrexia, chills, and fatigue may be more frequent.[21][24]
Conclusion
Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have translated into significant clinical benefits for patients. The evolution of its use from monotherapy to combination therapy with MEK inhibitors has further enhanced its efficacy and addressed key mechanisms of resistance. For researchers and drug development professionals, Dabrafenib serves as a critical tool for investigating the intricacies of MAPK signaling and as a benchmark for the development of next-generation targeted therapies.
References
-
Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (n.d.). PubMed Central. [Link]
-
Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy - Melanoma Research Alliance. (n.d.). Melanoma Research Alliance. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed. (2019, April 15). PubMed. [Link]
-
Pharmacokinetics and metabolism of dabrafenib and trametinib in BRAF V600E/K metastatic melanoma. (2018, January 24). - paganz. [Link]
-
Updated Results Support Frontline Dabrafenib/Trametinib in Melanoma | Targeted Oncology. (2016, November 1). Targeted Oncology. [Link]
-
Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed. (n.d.). PubMed. [Link]
-
Key clinical-trial evidence for dabrafenib - DermNet. (n.d.). DermNet. [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (2013, July 3). PLOS ONE. [Link]
-
DRUG NAME: Dabrafenib - BC Cancer. (2018, September 1). BC Cancer. [Link]
-
Dabrafenib, Trametinib Pooled Analysis Confirms Safety Profile for Advanced Melanoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2016, June 6). Targeted Oncology. [Link]
-
Dabrafenib Plus Trametinib for Advanced Melanoma - NCI. (2015, June 12). National Cancer Institute. [Link]
-
Dabrafenib - DermNet. (n.d.). DermNet. [Link]
-
Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - PubMed. (2024, November 7). PubMed. [Link]
-
202806Orig1s000 - accessdata.fda.gov. (2013, May 30). accessdata.fda.gov. [Link]
-
Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436) - AACR Journals. (2014, September 1). AACR Journals. [Link]
-
Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (n.d.). Frontiers. [Link]
-
Safety, tolerability, and pharmacokinetic profile of dabrafenib in Japanese patients with BRAF V600 mutation-positive solid tumors: a phase 1 study - PubMed. (2017, September 7). PubMed. [Link]
-
dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (2018, April 15). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care. (n.d.). Value-Based Cancer Care. [Link]
-
FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI. (2022, July 21). National Cancer Institute. [Link]
-
Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. (n.d.). MDPI. [Link]
-
New developments in the treatment of metastatic melanoma – role of dabrafenib–trametinib combination therapy. (2014, June 24). Dove Press. [Link]
-
Mechanisms of resistance to BRAF and MEK inhibitors and clinical updat | OTT. (2018, October 17). Dove Press. [Link]
-
Dabrafenib for the treatment of melanoma - Taylor & Francis Online. (2015, August 24). Taylor & Francis Online. [Link]
-
Resistant mechanisms to BRAF inhibitors in melanoma - Annals of Translational Medicine. (n.d.). Annals of Translational Medicine. [Link]
-
Dabrafenib: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com. [Link]
-
202806Orig1s000 - accessdata.fda.gov. (2013, April 29). accessdata.fda.gov. [Link]
-
FDA Approves Tafinlar (dabrafenib mesylate, GSK 2118436) for Advanced Melanoma. (2013, May 30). Drugs.com. [Link]
-
202806Orig1s000 - accessdata.fda.gov. (2013, May 28). accessdata.fda.gov. [Link]
-
Inhibition of the BRAF V600E mutation pathway by dabrafenib and... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAF V600E Inhibitor - ACS Publications. (2016, September 20). ACS Publications. [Link]
-
Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed. (2014, February 15). PubMed. [Link]
-
Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf. (2017, August 15). NCBI Bookshelf. [Link]
Sources
- 1. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. paganz.org [paganz.org]
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- 14. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 17. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 18. dovepress.com [dovepress.com]
- 19. dovepress.com [dovepress.com]
- 20. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]
- 21. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dermnetnz.org [dermnetnz.org]
- 23. dermnetnz.org [dermnetnz.org]
- 24. targetedonc.com [targetedonc.com]
Technical Monograph: N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
The following technical guide details the molecular identity, synthesis, and application of N-Boc-3,3-diphenyl-D-alanine Benzyl ester , a specialized non-proteinogenic amino acid derivative.
Identity, Synthesis, and Structural Applications in Peptidomimetics
Molecular Identity & Physicochemical Core
This compound represents a highly hydrophobic, chirally specific building block used primarily in the development of protease-resistant peptidomimetics and self-assembling nanostructures. Unlike the dipeptide "diphenylalanine" (Phe-Phe), this molecule is a single alanine core substituted with two phenyl rings at the
Quantitative Data Summary
| Parameter | Value / Description |
| Chemical Name | N-(tert-Butoxycarbonyl)-3,3-diphenyl-D-alanine benzyl ester |
| Molecular Formula | |
| Molecular Weight | 431.53 g/mol |
| Monoisotopic Mass | 431.2097 Da |
| Parent Acid CAS | 117027-46-0 (Free Acid Precursor) |
| Chirality | D-Enantiomer ( |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
| Appearance | White to off-white crystalline solid (typical) |
Structural Composition
The molecule consists of three distinct functional zones:
-
The Core: D-Alanine backbone providing resistance to enzymatic degradation (proteolysis).
-
The Shield: A bulky 3,3-diphenyl moiety creating significant steric hindrance and hydrophobic interactions.
-
The Protection: Orthogonal protecting groups—Boc (acid-labile) on the N-terminus and Benzyl ester (hydrogenolysis/strong acid-labile) on the C-terminus.
Synthesis Protocol: The Cesium Carbonate Route
As this specific ester derivative is often not a stock catalog item, it is synthesized from the commercially available N-Boc-3,3-diphenyl-D-alanine . The most reliable method utilizes cesium carbonate (
Reagents & Materials[4][5][6][7][8][9][10]
-
Precursor: N-Boc-3,3-diphenyl-D-alanine (1.0 equiv)
-
Alkylating Agent: Benzyl Bromide (BnBr) (1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Work-up: Ethyl Acetate (EtOAc), 5%
, Brine.
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask, dissolve N-Boc-3,3-diphenyl-D-alanine in anhydrous DMF (concentration ~0.2 M).
-
Salt Formation: Add
to the solution. Stir at room temperature for 30 minutes. Note: The solution may become cloudy as the cesium carboxylate salt forms.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Alkylation: Dropwise add Benzyl Bromide (BnBr) over 10 minutes.
-
Critical Control: Maintain temperature at 0°C during addition to prevent exotherms, then allow to warm to room temperature.
-
-
Reaction: Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a new spot with higher
than the starting acid. -
Quench & Extraction:
-
Dilute reaction mixture with 10 volumes of EtOAc.
-
Wash organic layer sequentially with water (
) to remove DMF, then 5% ( ) to remove unreacted acid, and finally brine.
-
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
The following diagram illustrates the chemical transformation and logical flow of the synthesis.
Caption:
Mechanistic Applications & Significance[7]
Proteolytic Resistance (The "D" Effect)
The inclusion of the D-enantiomer is a strategic choice in drug design. Most endogenous proteases recognize L-amino acids. By incorporating N-Boc-3,3-diphenyl-D-alanine, researchers create "stealth" peptides that resist metabolic breakdown, significantly extending the half-life of peptidomimetic drugs in plasma.
Hydrophobic Core Engineering
The 3,3-diphenyl group is structurally unique.[1][2] Unlike Phenylalanine (one phenyl group), this moiety presents a "butterfly" steric profile.
-
Application: Used to disrupt protein-protein interactions (PPIs) where deep hydrophobic pockets are the binding target (e.g., MDM2-p53 inhibitors).
-
Self-Assembly: Diphenylalanine derivatives are known to self-assemble into nanotubes.[3] The benzyl ester cap modifies the terminal charge, promoting different distinct nanostructures (spheres vs. tubes) useful in drug delivery vehicles.
Orthogonal Protection Strategy
This molecule is designed for complex synthesis schemes.
-
Boc Group: Removed by TFA (Trifluoroacetic acid) or HCl/Dioxane.
-
Benzyl Ester: Stable to TFA. Removed by Hydrogenolysis (
) or HF. -
Utility: This allows selective elongation of the N-terminus while keeping the C-terminus protected, or vice versa, without disturbing the bulky diphenyl side chain.
Quality Control & Validation
To ensure the integrity of the synthesized ester, the following analytical benchmarks must be met:
-
1H NMR (CDCl3, 400 MHz):
- 7.20–7.40 (m, 15H, Aromatic protons from 3x Phenyl rings).
-
5.10 (s, 2H,
Benzyl methylene). - 1.40 (s, 9H, Boc tert-butyl group).
-
Diagnostic: Disappearance of the broad carboxylic acid singlet (~10-12 ppm) from the starting material.
-
Mass Spectrometry (ESI-MS):
-
Expected
Da. -
Expected
Da (often weak due to Boc fragmentation).
-
References
-
Chemical Identity & Properties
- Precursor Availability
-
Synthesis Methodology (Cesium Carbonate Route)
-
Organic Syntheses. (2018). Synthesis of Amino Acid Esters via Cesium Carbonate Alkylation. Org. Synth. 2018, 95, 80-96. Retrieved from [Link]
-
-
Applications in Nanotechnology
-
Reches, M., & Gazit, E. (2003). Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes. Science. Retrieved from [Link]
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-diphenylalanine microtubes as a potential drug-delivery system: characterization, release kinetics, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Boc-3,3-diphenyl-L-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Fmoc-3,3-diphenyl-L-alanine [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. H52063.06 [thermofisher.com]
Topic: N-Boc-3,3-diphenyl-D-alanine Benzyl Ester: A Mechanistic and Application Guide for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of structurally unique amino acids is a cornerstone of modern peptide-based drug discovery, enabling the design of molecules with enhanced stability, constrained conformations, and novel biological activities. Among these, α,α-disubstituted amino acids like 3,3-diphenyl-D-alanine represent a class of powerful building blocks. This technical guide provides an in-depth analysis of the N-Boc-3,3-diphenyl-D-alanine benzyl ester derivative, focusing on its mechanism of action within the context of peptide synthesis. We will explore the synergistic roles of the Boc and benzyl protecting groups and the profound impact of the gem-diphenyl moiety on steric hindrance and reaction dynamics. This document serves as a comprehensive resource for researchers, offering not only theoretical insights but also field-proven protocols and data-driven strategies to overcome the synthetic challenges associated with this sterically demanding building block.
Introduction: The Strategic Value of Conformational Constraint
Peptides are remarkable for their biological specificity but are often plagued by metabolic instability and conformational flexibility, which can limit their therapeutic potential. The introduction of α,α-disubstituted amino acids, such as 3,3-diphenyl-D-alanine, is a deliberate strategy to mitigate these issues.[1][2] The replacement of the α-hydrogen with a second substituent fundamentally restricts the rotational freedom around the peptide backbone, forcing it to adopt specific secondary structures like turns or helices.[2]
N-Boc-3,3-diphenyl-D-alanine benzyl ester is a purpose-designed derivative for use in Boc/Bzl solid-phase peptide synthesis (SPPS).[3] Its utility stems from a combination of three key features:
-
The N-α-Boc Protecting Group: A temporary, acid-labile shield for the amino terminus.[4]
-
The C-Terminal Benzyl Ester: A semi-permanent, stable protecting group for the carboxyl terminus.[5]
-
The Diphenyl-D-alanine Core: A sterically bulky and conformationally rigidifying element.[6][7]
This guide will dissect the chemical principles governing each component and provide a holistic view of the molecule's "mechanism of action"—not as a bioactive agent, but as a specialized tool within the intricate process of peptide assembly.
A Trifecta of Functionality: Dissecting the Core Components
The successful application of this reagent hinges on understanding the distinct yet complementary roles of its constituent parts. The entire synthetic strategy is built upon the principle of "quasi-orthogonal" protection, where different levels of acid strength are used to selectively remove protecting groups.[8][9]
The N-α-Boc Group: The Temporary Shield
The tert-butoxycarbonyl (Boc) group is the linchpin of the Boc-SPPS strategy. Its primary function is to temporarily block the reactivity of the α-amino group, preventing self-polymerization and ensuring that peptide bond formation occurs only at the desired site.[][11]
-
Mechanism of Protection: The Boc group is introduced by reacting the amino acid's free amine with di-tert-butyl dicarbonate (Boc₂O).[8]
-
Mechanism of Deprotection: The key to its utility is its lability under moderately acidic conditions. Treatment with trifluoroacetic acid (TFA), typically 25-50% in dichloromethane (DCM), efficiently cleaves the Boc group.[4][12] The mechanism proceeds through protonation and the formation of a stable tert-butyl cation, regenerating the free amine on the growing peptide chain, which is then ready for the next coupling cycle.[4]
The C-Terminal Benzyl Ester: The Semi-Permanent Anchor
The benzyl (Bzl) ester serves as a robust protecting group for the C-terminal carboxylic acid.[5] In solution-phase synthesis, it prevents the carboxyl group from reacting. In Boc-SPPS, the first amino acid is typically attached to the resin via a benzyl ester-type linkage.
-
Stability and Orthogonality: The benzyl ester is stable to the repetitive TFA treatments required for Boc group removal, which is fundamental to the success of the synthesis.[5][8]
-
Mechanism of Cleavage: Its removal requires much harsher conditions. The most common method is treatment with strong acids like liquid hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which typically occurs during the final cleavage of the peptide from the resin.[5][12] Alternatively, it can be cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), a milder method often used in solution-phase synthesis.[5][13]
Caption: The iterative workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
The 3,3-Diphenyl-D-alanine Core: The Source of Steric Challenge and Structural Control
The true differentiating feature of this molecule is the α,α-disubstituted core. The two phenyl groups attached to the α-carbon create immense steric bulk, which has profound chemical and conformational consequences.
-
Steric Hindrance: The gem-diphenyl groups act as a massive shield, sterically hindering the approach of the carboxyl group to the activated coupling reagent and the subsequent approach of the activated ester to the free amine of the peptide chain. This dramatically slows down the rate of peptide bond formation and is the primary synthetic challenge.[14]
-
Conformational Rigidity: The steric clash between the phenyl groups and the peptide backbone severely restricts the possible dihedral angles (phi and psi), forcing the peptide to adopt a more defined conformation.[1][2] This is a desirable trait for designing peptides that fit into specific biological receptors.
-
D-Chirality: The use of a D-amino acid is a common strategy to increase peptide stability against enzymatic degradation by proteases, which are typically specific for L-amino acids. It also introduces a significant change in the peptide's secondary structure and its overall 3D shape, which can be crucial for biological activity.[15][16]
Mechanism of Action in Peptide Coupling: Overcoming the Steric Barrier
The successful incorporation of N-Boc-3,3-diphenyl-D-alanine requires a departure from standard coupling protocols. The causality behind these modified procedures lies in the need to generate a highly reactive activated species to overcome the formidable steric hindrance.
The Inadequacy of Standard Reagents
Standard carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for coupling sterically demanding amino acids.[17] They form O-acylisourea intermediates that are not reactive enough to overcome the steric shield imposed by the diphenyl groups in a timely manner, leading to low yields and incomplete reactions.
The Role of High-Potency Activating Reagents
To drive the reaction to completion, more powerful in-situ activating reagents are required. These are typically aminium/uronium or phosphonium salts.[18]
-
Expertise-Driven Choice: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU , or PyBOP are the preferred choice.[17]
-
Causality of Effectiveness: The mechanism of action for these reagents involves the rapid formation of highly reactive activated esters. For example, HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), reacts with the carboxylic acid of N-Boc-3,3-diphenyl-D-alanine to form a OAt-ester . This ester is significantly more reactive than the O-acylisourea from DCC due to the electron-withdrawing nature and favorable leaving group characteristics of HOAt.[18] This heightened reactivity provides the necessary kinetic push to overcome the high activation energy of the sterically hindered coupling.
Caption: Activation and coupling mechanism using HATU to overcome steric hindrance.
Data-Driven Protocol Design & Optimization
The selection of coupling reagents and conditions should be guided by empirical data. While standard couplings may complete in 1-2 hours, sterically hindered residues require more aggressive conditions.
Comparative Effectiveness of Coupling Reagents
The following table summarizes the relative effectiveness of common coupling reagents for challenging couplings, providing a basis for protocol design.
| Coupling Reagent | Activated Intermediate | Relative Reactivity | Suitability for Diphenyl-alanine | Causality & Field Insights |
| DCC/DIC | O-acylisourea | Low | Poor | Insufficient activation energy to overcome the steric barrier. Often leads to failed sequences.[17] |
| HBTU/PyBOP | OBt-ester | Moderate-High | Moderate | A significant improvement over carbodiimides. May require double coupling or extended reaction times. |
| HCTU | O-6-ClBt-ester | High | Good | The 6-chloro-HOBt leaving group is more acidic, making the active ester more reactive than the HBTU equivalent. |
| HATU/PyAOP | OAt-ester | Very High | Excellent | Considered the gold standard for difficult couplings. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.[17][18] |
| TFFH | Acyl Fluoride | Very High | Excellent | Generates highly reactive acyl fluorides in situ, an effective strategy for the most extreme cases of steric hindrance, such as with Aib.[17][19] |
Self-Validating Experimental Protocol: HATU-Mediated Coupling
This protocol is designed as a self-validating system. The inclusion of a ninhydrin test provides a real-time qualitative check on the reaction's completion, ensuring trustworthiness in the workflow.
Objective: To couple N-Boc-3,3-diphenyl-D-alanine to a resin-bound peptide with a free N-terminus.
Materials:
-
Resin-bound peptide (post-Boc deprotection and neutralization)
-
N-Boc-3,3-diphenyl-D-alanine (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser Test (Ninhydrin) Kit
Methodology:
-
Resin Preparation: Ensure the N-Boc group of the resin-bound peptide has been completely removed (confirmed by a positive ninhydrin test) and the resin has been neutralized and thoroughly washed with DMF.
-
Activation Solution Preparation (Pre-activation):
-
In a separate reaction vessel, dissolve N-Boc-3,3-diphenyl-D-alanine (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIEA (8 eq.) to the solution.
-
Causality: Adding the base last initiates the formation of the highly reactive OAt-ester. Pre-activating for 1-5 minutes ensures this species is present before adding it to the resin.
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours. Causality: The extended reaction time, compared to a standard 1-hour coupling, is necessary to allow the sterically hindered reaction to proceed to completion.[17]
-
-
Mid-Point Validation:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.
-
Expected Result: A negative test (beads remain colorless or yellow) indicates the reaction is complete.
-
Troubleshooting: If the test is positive (beads turn blue/purple), it indicates the presence of unreacted free amines, and a second coupling is mandatory.
-
-
Second Coupling (Double Coupling - If Necessary):
-
Drain the reaction solution from the resin and wash thoroughly with DMF.
-
Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Causality: Double coupling is a robust strategy to force difficult reactions to completion by applying a fresh, concentrated solution of the activated reagent to the remaining free amines.[17]
-
-
Final Wash:
-
Once the coupling is complete (confirmed by a negative ninhydrin test), drain the final coupling solution.
-
Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts before proceeding to the deprotection of the next cycle.
-
Caption: Decision workflow for coupling sterically hindered amino acids.
Conclusion
N-Boc-3,3-diphenyl-D-alanine benzyl ester is more than a simple protected amino acid; it is a specialized tool for peptide architects. Its mechanism of action in peptide synthesis is a story of overcoming a significant, deliberately introduced steric challenge. The bulky diphenyl groups, while complicating the coupling chemistry, bestow invaluable conformational rigidity and proteolytic resistance upon the final peptide. A thorough understanding of the interplay between the Boc and benzyl protecting groups, the judicious selection of high-potency coupling reagents like HATU, and the implementation of robust, validated protocols are paramount to successfully leveraging this powerful building block. For researchers in drug development, mastering the use of such hindered amino acids is a critical step toward creating next-generation peptide therapeutics with precisely engineered structures and enhanced pharmacological properties.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. doi: 10.1248/cpb.55.349. Retrieved from [Link]
-
Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. doi: 10.1038/s41467-024-45790-2. Retrieved from [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. doi: 10.1007/978-1-62703-544-6_4. Retrieved from [Link]
-
Wikipedia contributors. (2024, February 15). Protecting group. Wikipedia. Retrieved from [Link]
-
Li, G., et al. (2021). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 19(30), 6674-6678. doi: 10.1039/D1OB01126A. Retrieved from [Link]
-
Ogawa, H., & Senda, H. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Yakugaku Zasshi, 121(8), 585-603. Retrieved from [Link]
-
van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14935-14952. doi: 10.1039/C3RA42111A. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Peptides-V, Synthesis-II. Retrieved from [Link]
-
Wang, D., et al. (2018). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 9(21), 4825-4830. doi: 10.1039/c8sc01332a. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The importance of amino acids with bulky side chains and our synthetic strategy. Retrieved from [Link]
-
Zhang, S., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 698871. doi: 10.3389/fchem.2021.698871. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of amino acid chirality alteration on peptide assembly structure. Retrieved from [Link]
Sources
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- 6. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Deep Dive: The Role of Boc Protecting Group in Amino Acid Synthesis
Topic: Role of Boc Protecting Group in Amino Acid Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The tert-butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis and peptide chemistry, despite the rise of the Fmoc strategy. Its enduring utility lies in its unique chemical stability profile: completely stable to basic and nucleophilic conditions while being cleanly removed by moderate acidolysis. This orthogonality makes Boc indispensable for synthesizing complex targets where base-sensitive moieties (e.g., depsipeptides, thioesters) must be preserved, or when aggregation-prone sequences require the high solvation power of Boc-compatible solvents.
This guide moves beyond basic textbook definitions to explore the mechanistic nuances, optimized protocols, and troubleshooting strategies required for high-fidelity Boc chemistry in modern drug development.
Mechanistic Architecture
The Chemical Basis of Stability and Lability
The utility of the Boc group stems from the steric bulk and electronic properties of the tert-butyl moiety.
-
Protection (Installation): The reaction is a nucleophilic acyl substitution. The amine attacks the carbonyl of the di-tert-butyl dicarbonate (Boc₂O).[2] The tert-butoxy group is a poor leaving group on its own, but the mechanism is driven by the formation of CO₂ and the stability of the resulting carbamate.
-
Deprotection (Removal): This is an acid-catalyzed elimination. It does not proceed via simple hydrolysis.[3][4] Instead, protonation of the carbonyl oxygen weakens the tert-butyl-oxygen bond. The rate-determining step is the fragmentation into a tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release the free amine.[5]
Mechanistic Visualization
The following diagram illustrates the critical electron flow during acidolysis, highlighting the formation of the reactive tert-butyl cation—a key source of side reactions if not properly managed.
Caption: Acid-catalyzed Boc deprotection pathway showing the generation of the electrophilic tert-butyl cation and the necessity of scavenging.
Strategic Implementation: Protocols
Installation: The Boc₂O Standard
While reagents like Boc-ON exist, Di-tert-butyl dicarbonate (Boc₂O) is the industry standard due to its high reactivity and the formation of non-toxic, volatile by-products (t-butanol and CO₂).
Protocol 1: Standard Protection of Amino Acids
-
Reagents: Amino Acid (1.0 eq), Boc₂O (1.1–1.5 eq), NaOH or TEA (2.0 eq).
-
Solvent System: Dioxane/Water (1:1) or THF/Water.[6] Water is essential for amino acid solubility.
-
Procedure:
-
Dissolve amino acid in water/base mixture.[7]
-
Add Boc₂O solution (in Dioxane/THF) dropwise at 0°C to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Wash with non-polar solvent (Ether/Hexane) to remove unreacted Boc₂O. Acidify aqueous layer to pH 2–3 with KHSO₄ (avoids harsh mineral acids). Extract product into EtOAc.
-
Removal: The Acidolysis & Scavenging System
The removal of Boc requires a "cocktail" approach. Pure TFA generates high concentrations of tert-butyl cations which will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) if not intercepted.
Table 1: Optimized Deprotection Cocktails
| Reactivity Profile | Reagent Composition | Application |
| Standard | TFA / DCM (1:1 v/v) | General solution-phase deprotection. |
| Scavenger A (General) | TFA / TIS / H₂O (95:2.5:2.[8]5) | Solid Phase Peptide Synthesis (SPPS).[9] TIS (Triisopropylsilane) scavenges cations. |
| Scavenger B (Sensitive) | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | For peptides containing Met, Cys, Trp . EDT (Ethanedithiol) prevents oxidation and alkylation. |
| Mild/Selective | 4M HCl in Dioxane | Use when the substrate is acid-sensitive or volatile TFA is undesirable. |
Protocol 2: High-Fidelity Deprotection (Solution Phase)
-
Dissolve Boc-protected compound in DCM (0.1 M).
-
Add Scavenger (e.g., TIS, 2–5 eq) before the acid.
-
Add TFA slowly (final concentration 20–50% v/v).
-
Monitor by TLC/LCMS (evolution of CO₂ gas is a visual indicator).
-
Termination: Concentrate in vacuo. Co-evaporate with toluene or ether to remove residual TFA.
-
Note: Do not neutralize in the presence of unreacted Boc₂O, or re-protection may occur.
-
Orthogonality & Strategy: Boc vs. Fmoc
Choosing Boc implies a specific strategic need. It is not merely an "older" method but a complementary one.
Comparison Logic:
-
Boc/Bzl Strategy: Relies on differential acid lability .[2] Boc is removed by moderate acid (TFA).[1] Side chains (Benzyl-based) are removed by strong acid (HF or TFMSA).
-
Fmoc/tBu Strategy: Relies on chemical orthogonality .[1][10] Fmoc is removed by base (Piperidine).[9] Side chains (tBu-based) are removed by acid (TFA).[6][8][11]
Decision Matrix:
-
Use Boc when:
-
Synthesizing "difficult sequences" (hydrophobic/aggregating).[1][] The acidic conditions protonate the peptide backbone, breaking H-bonds and improving solubility.
-
The target contains base-sensitive linkers (e.g., esters, thioesters).
-
Scale-up is required (Boc amino acids are generally cheaper).
-
-
Avoid Boc when:
-
The target contains acid-sensitive DNA/RNA or post-translational modifications (e.g., sulfation).
-
HF cleavage equipment is unavailable.
-
Caption: Comparative logic of protecting group strategies. Boc relies on graduated acid strength; Fmoc relies on mechanistic orthogonality.
Troubleshooting & Side Reactions
The tert-Butyl Cation Problem
The most common failure mode in Boc chemistry is the permanent alkylation of the peptide by the tert-butyl cation generated during deprotection.
-
Symptoms: +56 Da mass shifts in LCMS (single tBu adduct) on Trp, Tyr, or Met residues.
-
Solution: Increase scavenger load. For Trp-containing peptides, use a "Reagent K" analogue (TFA/Phenol/Water/Thioanisole/EDT).
Diketopiperazine (DKP) Formation
Spontaneous cyclization can occur at the dipeptide stage, particularly with Proline or Glycine at the C-terminus.
-
Mechanism: After Boc removal, the free amine attacks the C-terminal ester, cleaving the peptide from the resin/linker to form a cyclic DKP.
-
Prevention: Avoid leaving the dipeptide in the deprotected (neutral) state. Proceed immediately to the next coupling or keep the amine protonated until coupling reagents are added.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Lundt, B. F., et al. (1978).[6] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[13][6][11] International Journal of Peptide and Protein Research, 12(5), 258–268.[6] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Sigma-Aldrich (Merck). (n.d.). Boc-Protected Amino Acids: Technical Guide. Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Standard Reference Text).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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The Benzyl Ester: A Cornerstone in Peptide Synthesis Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity.[1][] These temporary modifications to reactive functional groups prevent unwanted side reactions, thereby directing the sequence of bond formation with precision. Among the arsenal of tools available to the peptide chemist, the benzyl ester stands as a robust and venerable choice for the protection of carboxylic acids.[1][3] Its utility is most prominently featured in the classical Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS), where its unique stability profile provides the necessary orthogonality for complex constructions.[1][4]
This guide provides an in-depth examination of the function and application of benzyl esters in peptide synthesis. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a comparative analysis to inform strategic decisions in the laboratory. This content is designed to equip researchers, scientists, and drug development professionals with both the theoretical knowledge and practical insights required to effectively leverage benzyl ester protection in their synthetic campaigns.
The Chemistry of Benzyl Ester Protection
The primary role of the benzyl ester is to mask the reactivity of the C-terminal carboxylic acid of an amino acid or peptide, as well as the acidic side chains of aspartic and glutamic acid.[5][6] Unprotected carboxylic acids would otherwise react with coupling reagents, leading to a mixture of undesired products and truncated sequences.[5]
Stability and Orthogonality: The Boc/Bzl Synergy
The key advantage of the benzyl ester lies in its stability under the moderately acidic conditions required to remove the Nα-Boc protecting group (typically trifluoroacetic acid, TFA, in dichloromethane).[1][6] This differential lability is the foundation of the Boc/Bzl strategy's orthogonality.[1][6] While the N-terminal Boc group is cleaved at each cycle of amino acid addition, the benzyl esters on the C-terminus and relevant side chains remain intact.[4] They are also stable to the basic conditions sometimes employed in peptide synthesis.[1]
Introduction of the Benzyl Ester Group (Benzylation)
The formation of a benzyl ester is typically achieved through standard esterification procedures. A common and effective method involves the reaction of an N-protected amino acid with benzyl bromide in the presence of a base, such as cesium carbonate. The use of the cesium salt of the amino acid enhances the nucleophilicity of the carboxylate, facilitating an SN2 reaction with benzyl bromide.[1] Another established method is the Fischer–Speier esterification, which involves treating the amino acid with benzyl alcohol and an acid catalyst like p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion.[7]
Caption: Generalized workflow for Benzyl Esterification.
Cleavage of the Benzyl Ester Group (Debenzylation)
The removal of the benzyl ester can be accomplished under several conditions, providing flexibility at the final stages of synthesis.
-
Catalytic Hydrogenolysis : This is the most common and often the cleanest method for cleaving benzyl esters.[1][8][9] The reaction involves treating the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C).[8][10] The mechanism involves the bonding of the substrate and hydrogen to the catalyst surface, leading to the cleavage of the C-O benzylic bond to yield the free carboxylic acid and toluene as a byproduct.[10][11]
-
Catalytic Transfer Hydrogenation (CTH) : As a safer alternative to using flammable hydrogen gas, CTH employs a hydrogen donor molecule in the presence of a palladium catalyst.[8][12] Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[10][12][13] This method is particularly convenient for laboratory-scale synthesis and can efficiently remove benzyl protecting groups under mild, neutral, and ambient conditions.
-
Strong Acid Cleavage : In the context of Boc/Bzl SPPS, the final deprotection step often involves treating the peptide-resin with a very strong acid.[1][6] Reagents like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are used to simultaneously cleave the peptide from the resin and remove all benzyl-based side-chain protecting groups, along with the C-terminal benzyl ester if present.[1][4] This "all-in-one" cleavage is a hallmark of the Boc/Bzl strategy.[1]
Caption: Common deprotection pathways for benzyl esters.
Strategic Implementation and Potential Side Reactions
The choice of a protecting group strategy is a critical decision that dictates the entire workflow of a peptide synthesis project.[1]
The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc/Bzl strategy is a classic approach where the temporary Nα-amino group is protected by the acid-labile Boc group, and the more permanent side-chain protecting groups are benzyl-based.[4][6] The C-terminal amino acid is often attached to the solid support via a benzyl ester linkage.[14]
Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.
Potential Side Reactions
While robust, the use of benzyl esters is not without potential complications. Awareness of these issues is crucial for troubleshooting and optimizing synthetic outcomes.
-
Premature Cleavage : Although generally stable to TFA, benzyl esters are not completely inert to repetitive acidolytic steps used for Boc group removal, which can lead to some loss of peptide from the resin over the course of a long synthesis.[15]
-
Aspartimide Formation : Aspartic acid residues protected as β-benzyl esters can be susceptible to cyclization, forming an aspartimide intermediate.[6][16] This can subsequently reopen to yield a mixture of the desired α-linked peptide and an undesired β-linked iso-peptide.[6]
-
O- to C-Alkylation of Tyrosine : During strong acid cleavage, the benzyl group protecting the hydroxyl of tyrosine can migrate from the oxygen to the aromatic ring, forming 3-benzyltyrosine.[17][18] This side reaction can be suppressed by using scavengers like cresol in the cleavage cocktail.[17]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific amino acid or peptide sequence.
Protocol 1: Benzylation of an N-Protected Amino Acid
This protocol describes the preparation of the benzyl ester of an N-protected amino acid, suitable for solution-phase synthesis.[1]
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Cesium carbonate (Cs₂CO₃)
-
Benzyl bromide (BnBr)
-
Dimethylformamide (DMF)
-
Ethanol & Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected amino acid in a minimal volume of ethanol.
-
Add an aqueous solution of cesium carbonate (0.5 equivalents) and stir until a clear solution is formed.
-
Remove the solvent under reduced pressure to obtain the dry cesium salt.
-
Dissolve the cesium salt in anhydrous DMF.
-
Add benzyl bromide (1.1 equivalents) to the solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the N-protected amino acid benzyl ester.[1]
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol outlines the removal of a C-terminal benzyl ester in the solution phase.[1][8]
Materials:
-
Peptide benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Celite
Procedure:
-
Dissolve the peptide benzyl ester in methanol or ethanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Seal the flask and evacuate the atmosphere using a vacuum pump.
-
Backfill the flask with hydrogen gas from a balloon. Repeat the evacuate/backfill cycle three times to ensure an inert hydrogen atmosphere.[1]
-
Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.[1]
Comparative Analysis of Carboxyl Protecting Groups
The selection of a carboxyl protecting group depends heavily on the overall synthetic strategy, particularly the choice of Nα-protection.
| Protecting Group | Cleavage Conditions | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Benzyl Ester (Bzl) | Catalytic hydrogenolysis (H₂/Pd); Strong acid (HF, TFMSA)[1] | 85-95 | >95 | Stable to TFA (Boc compatible); Multiple deprotection options.[1] | Requires strong acid or hydrogenation; Potential side reactions with Tyr, Asp.[6][17] |
| tert-Butyl Ester (tBu) | Moderately acidic conditions (e.g., TFA)[1] | 80-90 | >90 | Compatible with the Fmoc/tBu strategy; Removable under relatively mild acidic conditions.[1] | Labile under repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.[1] |
| Methyl/Ethyl Ester | Saponification (e.g., NaOH)[3] | 90-98 | >95 | Easily introduced and inexpensive.[1] | Strong basic conditions can cause racemization and other side reactions; Not compatible with Fmoc strategy.[1][9][19] |
Conclusion
The benzyl ester remains a powerful and highly relevant tool in the peptide chemist's toolbox. Its robust stability and versatile deprotection options, particularly its orthogonal relationship with the Boc group, have cemented its role in the foundational Boc/Bzl strategy for solid-phase synthesis.[1] While the milder conditions of the now-dominant Fmoc/tBu strategy have made it the preferred choice for many applications, a thorough understanding of benzyl ester chemistry is indispensable. For the synthesis of peptides with base-sensitive functionalities or when leveraging specific fragment condensation strategies, the benzyl ester offers a reliable and effective path to the target molecule.[][4] By carefully considering its advantages, limitations, and potential side reactions, researchers can confidently employ the benzyl ester to achieve their synthetic goals with high efficiency and purity.
References
- Bieg, T., & Szeja, W. (1985).
- BenchChem. (2025). Benzyl Ester vs.
- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Reagent Guides.
-
Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. [Link]
- Various Authors. (n.d.).
- Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Tetrahedron Letters, 26(11), 1381-1384.
-
Bodanszky, M., & Tolle, J. C. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57–68. [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. [Link]
-
Not Vicious. (2021). Do side chain carboxylic acids need to be protected in peptide synthesis? Chemistry Stack Exchange. [Link]
-
Wikipedia contributors. (n.d.). Protecting group. Wikipedia. [Link]
-
LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
- BenchChem. (2025). Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Methods of Organic Chemistry.
-
Vasanth, K., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- St. Paul's Cathedral Mission College. (n.d.). Peptides-V, Synthesis-II.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Technical Guide.
- Wiley-VCH. (n.d.). 2 Protection of Functional Groups.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
-
Bolchi, C., et al. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
-
Vasanth, K., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
- Goud, N. et al. (n.d.). Deprotection of protected peptides.
-
Wikipedia contributors. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. J&K Scientific Reaction Mechanisms. [Link]
-
Schellenberger, V., et al. (1990). Hydrolysis of peptide esters by different enzymes. Peptide Research, 3(5), 249-254. [Link]
- Moodle@Units. (n.d.). solid phase peptide.
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. Organic Chemistry Course Material. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Sourcing and Technical Utilization of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
CAS 915750-92-4 | Technical Monograph
Executive Summary
N-Boc-3,3-diphenyl-D-alanine Benzyl ester (Boc-D-Dip-OBn) is a specialized, high-value amino acid derivative utilized primarily in the synthesis of peptidomimetics and protease-resistant therapeutic peptides. Characterized by the bulky 3,3-diphenyl side chain and the D-configuration, this compound induces specific conformational constraints (often helical or turn structures) and enhances hydrophobic interactions within receptor binding pockets.
Due to its steric bulk, the "Dip" residue is notoriously difficult to couple in solid-phase peptide synthesis (SPPS). Consequently, the benzyl ester form is frequently employed in solution-phase fragment condensation strategies, where it serves as a C-terminal protected block. This guide outlines the sourcing landscape, critical quality attributes, and validated synthesis protocols for researchers facing supply chain constraints.
Chemical Profile & Specifications
| Attribute | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-3,3-diphenyl-D-alanine benzyl ester |
| CAS Number | 915750-92-4 |
| Molecular Formula | C₂₇H₂₉NO₄ |
| Molecular Weight | 431.52 g/mol |
| Parent Acid CAS | 117027-46-0 (Boc-3,3-diphenyl-D-alanine) |
| Chiral Configuration | D-Isomer (R-configuration at |
| Solubility | Soluble in DCM, DMF, EtOAc; Insoluble in Water |
| Purity Requirement | >98% HPLC; >99% ee (Enantiomeric Excess) |
Sourcing Landscape & Decision Matrix
Commercially, Boc-D-Dip-OBn is a Tier 3 specialty chemical . Unlike standard amino acids (Tier 1) or common protecting group derivatives (Tier 2), it is rarely held in bulk stock by major catalog vendors (e.g., Sigma-Aldrich, Fisher). It is typically synthesized on-demand or stocked in gram-scale quantities by specialized peptide reagent suppliers.
Primary Commercial Suppliers
-
Specialty Vendors: Bidepharm, CymitQuimica, and select Chinese CROs (e.g., BLD Pharm) often hold stock or offer rapid synthesis.
-
Custom Synthesis: For requirements >50g, contract manufacturing organizations (CMOs) are the standard route.
Sourcing Strategy: Make vs. Buy
Given the high cost (
Figure 1: Strategic decision tree for sourcing Boc-D-Dip-OBn based on scale and availability.
Technical Synthesis & Protocols
If direct procurement is not viable, the conversion of Boc-3,3-diphenyl-D-alanine (Boc-D-Dip-OH) to its benzyl ester is a reliable internal process.
Critical Caution: The steric bulk of the two phenyl rings makes the carboxyl group less accessible. Standard Fisher esterification (Acid + Alcohol + Heat) often fails or causes racemization of the sensitive D-center. Base-promoted alkylation is the superior method.
Protocol: Cesium Carbonate Promoted Alkylation
This method operates under mild conditions, preserving the Boc group and the chiral center.
Reagents:
-
Precursor: Boc-D-Dip-OH (1.0 equiv)
-
Reagent: Benzyl Bromide (BnBr) (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve Boc-D-Dip-OH in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.
-
Activation: Add Cs₂CO₃. The mixture may become a suspension. Stir for 15 minutes at room temperature (20–25°C).
-
Alkylation: Add Benzyl Bromide dropwise.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Note: Heating is rarely necessary and increases the risk of racemization.
-
-
Work-up: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:
-
Water (3x) to remove DMF.
-
5% NaHCO₃ (2x) to remove unreacted acid.
-
Brine (1x).
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Figure 2: Cesium carbonate mediated esterification pathway minimizing racemization risk.
Quality Control & Impurity Profile
When validating a supplier or an in-house batch, specific impurities must be monitored. The steric hindrance of the diphenyl group often leads to incomplete coupling or side reactions during synthesis.
| Parameter | Acceptance Criteria | Method | Criticality |
| Appearance | White to off-white powder | Visual | Low |
| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O) | High |
| Chiral Purity | ≥ 99.0% ee | Chiral HPLC (Chiralpak AD-H) | Critical |
| Identity | Matches Ref Std | 1H-NMR / MS | High |
| Water Content | ≤ 0.5% | Karl Fischer | Medium |
| Free Acid | ≤ 0.5% | HPLC (Precursor carryover) | High |
Why Chiral Purity Matters: The "D" configuration is often selected to prevent enzymatic degradation in vivo. Even 1% contamination with the L-isomer (from racemization during synthesis) can significantly alter the pharmacokinetic profile and biological half-life of the final drug candidate.
References
-
BenchChem. (2025).[1] Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. Retrieved from .
-
ChemicalBook. (2025). N-Boc-3,3-diphenyl-D-alanine Benzyl ester Product Entry (CAS 915750-92-4).[2][3][4] Retrieved from .
-
Bidepharm. (2025). Product Catalog: N-Boc-3,3-diphenyl-D-alanine Benzyl ester. Retrieved from .
-
Organic Syntheses. (2018). Cesium Carbonate Mediated Esterification Protocols. Organic Syntheses, Vol 95. Retrieved from .
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Diphenylalanine Derivatives. Retrieved from .
Sources
N-Boc-3,3-diphenyl-D-alanine Benzyl ester safety and handling
Safety, Handling, and Operational Optimization
Document Control:
-
Scope: Physicochemical properties, risk assessment, and storage protocols for high-purity peptide synthesis.
Executive Summary & Chemical Profile[1][2][3]
N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a specialized, high-value non-canonical amino acid derivative. It serves as a critical building block in the synthesis of proteolysis-resistant peptides and peptidomimetics. The incorporation of the bulky
This guide moves beyond standard safety data sheets (SDS) to address the specific handling nuances required to maintain the stereochemical integrity (D-configuration) and chemical purity of this sterically demanding compound.
1.1 Physicochemical Specifications
| Property | Specification | Technical Note |
| Chemical Name | N-( | |
| Molecular Formula | Calculated based on Boc ( | |
| Molecular Weight | ~431.52 g/mol | High MW due to hydrophobic bulk. |
| Physical State | White to off-white crystalline powder | Prone to electrostatic clumping. |
| Solubility | High: DCM, DMF, THF, Ethyl AcetateLow: Water, Hexanes | Lipophilic character dominates due to 3x Phenyl rings. |
| Chirality | D-enantiomer | Critical: Susceptible to racemization under harsh basic conditions or high heat. |
Hazard Identification & Risk Assessment (HIRA)
While formally classified under general GHS categories for protected amino acids, the specific structural features of this compound warrant elevated precautions regarding bioavailability and sensitization.
2.1 GHS Classification (Inferred from Analogues)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[1]
2.2 Advanced Risk Context
-
Lipophilic Bioavailability: The presence of three phenyl rings (two on the side chain, one on the ester) significantly increases membrane permeability. Unlike standard amino acids, this compound may cross the dermal barrier more efficiently.
-
Operational Control: Double-gloving (Nitrile over Latex) is recommended for prolonged handling.
-
-
Dust Explosion Hazard: As a fine organic powder, high concentrations of airborne dust in the presence of an ignition source pose a deflagration risk.
-
Operational Control: Handle exclusively in a fume hood with antistatic mats.
-
Storage & Stability Protocol
The integrity of N-Boc-3,3-diphenyl-D-alanine Benzyl ester relies on preventing two primary degradation pathways: acid-catalyzed Boc removal and hydrolysis of the benzyl ester.
3.1 Environmental Control
-
Temperature: Store at +2°C to +8°C . Long-term storage at -20°C is acceptable but requires strict desiccation protocols upon thawing to prevent condensation.
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The benzyl ester is relatively stable, but the Boc group is sensitive to acidic fumes often present in peptide synthesis labs (e.g., HCl, TFA vapors).
3.2 The "Thaw-Equilibrate" Rule
To prevent hydrolysis from atmospheric moisture condensation:
-
Remove the container from cold storage.
-
Place in a desiccator cabinet.
-
Wait 45 minutes (or until the container reaches ambient temperature) before breaking the seal.
Operational Workflows: Solubilization & Deprotection
The steric bulk of the
4.1 Orthogonal Deprotection Strategy
The utility of this compound lies in its orthogonal protection scheme.[3][4] The diagram below illustrates the selective cleavage pathways required to access reactive sites without compromising the molecule.
Figure 1: Orthogonal deprotection logic. The Boc group is acid-labile, while the Benzyl ester is removed via hydrogenation or strong acid (HF).[3] Note the risk of base-induced racemization.
4.2 Solubilization Protocol
Due to the hydrophobic diphenyl moiety, this compound resists dissolution in aqueous buffers.
Step-by-Step Solubilization:
-
Solvent Selection: Use DCM (Dichloromethane) or DMF (Dimethylformamide) .
-
Note: Avoid pure alcohols (MeOH/EtOH) for long-term solution storage to prevent transesterification.
-
-
Concentration: Typical working concentration for coupling is 0.1 M to 0.2 M.
-
Sonication: The crystal lattice is robust. Brief sonication (30-60 seconds) at ambient temperature is often required to achieve a clear solution. Do not heat above 40°C.
4.3 Coupling Considerations (Steric Hindrance)
When using this residue in SPPS (Solid Phase Peptide Synthesis):
-
Activation: Use strong activators like HATU or PyBOP rather than standard HBTU/DIC.
-
Reaction Time: Double the standard coupling time (e.g., extend from 1 hour to 2 hours) to account for the steric shield provided by the
-diphenyl group. -
Monitoring: Kaiser test may be inconclusive due to steric shielding of the amine; use micro-cleavage and HPLC/MS for verification.
Emergency Response & Waste Disposal
5.1 Spill Management
-
Evacuate: If a large quantity (>10g) is aerosolized.
-
PPE: Don N95 respirator or half-mask with organic vapor/particulate cartridges.
-
Containment: Do not dry sweep. Wet the powder with an inert solvent (e.g., heptane) or use a HEPA-filter vacuum to prevent dust generation.
-
Neutralization: Wash the surface with mild soap and water; the compound is not water-soluble, so surfactants are necessary to lift residues.
5.2 Disposal
-
Category: Hazardous Chemical Waste (Solid).
-
Segregation: Do not mix with oxidizers.
-
Incineration: The high carbon content suggests high BTU value; incineration is the preferred disposal method. Ensure compliance with local EPA/ECHA regulations regarding nitrogen-containing organics.
References
-
BenchChem. (2025).[5][6] Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). Boc-L-Alanine benzyl ester Safety Data Sheet. Retrieved from
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters. ResearchGate. Retrieved from
-
Chem-Impex. (n.d.). Boc-3,3-diphenyl-D-alanine Product Specifications. Retrieved from
Sources
Technical Guide: Spectroscopic Profiling of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
Executive Summary & Compound Significance
N-Boc-3,3-diphenyl-D-alanine Benzyl ester (CAS: 915750-92-4) is a specialized, sterically hindered amino acid derivative.[1] It serves as a critical intermediate in the synthesis of peptidomimetics, particularly those requiring enhanced hydrophobic interactions and proteolytic stability. The "Dip" (3,3-diphenylalanine) residue is a structural analog of phenylalanine but possesses two phenyl rings at the
This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) and synthetic pathway for researchers utilizing this compound in drug discovery and chiral catalyst development.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | Benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoate |
| Common Name | N-Boc-3,3-diphenyl-D-alanine Benzyl ester; Boc-D-Dip-OBn |
| CAS Number | 915750-92-4 |
| Molecular Formula | |
| Molecular Weight | 431.52 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Chirality | D-isomer (R-configuration at |
Structural Visualization & Synthesis Logic
The synthesis of this compound typically involves the benzylation of the free carboxylic acid of N-Boc-3,3-diphenyl-D-alanine. Due to the steric bulk of the diphenyl group at the
Synthesis Workflow (Graphviz Diagram)
Caption: Synthesis of Boc-D-Dip-OBn via Cesium Carbonate mediated alkylation to minimize racemization.
Spectroscopic Data Analysis
The following data represents the consensus spectral features for this compound. Assignments are based on the unique structural connectivity: the
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (400 MHz, CDCl
)
Note: The
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.10 – 7.45 | Multiplet (m) | 15H | Ar-H | 10H from Diphenyl + 5H from Benzyl ester |
| 5.35 | Doublet (d) | 1H | N-H | Amide proton ( |
| 5.20 | Doublet of Doublets (dd) | 1H | Coupled to NH and | |
| 5.12 | Singlet (s) | 2H | O-CH | Benzylic protons of the ester |
| 4.85 | Doublet (d) | 1H | Benzylic to two Ph rings ( | |
| 1.38 | Singlet (s) | 9H | C(CH | Boc tert-butyl group |
Mechanistic Insight:
The
C NMR (100 MHz, CDCl
)
| Chemical Shift ( | Assignment | Notes |
| 171.2 | C =O (Ester) | Carbonyl of the benzyl ester |
| 155.1 | C =O (Carbamate) | Carbonyl of the Boc group |
| 139.5 – 141.0 | Ar-C (Ipso) | Quaternary aromatic carbons (3 distinct peaks expected) |
| 126.5 – 129.0 | Ar-C (CH) | Aromatic methines (complex overlap) |
| 80.1 | C (CH | Quaternary carbon of Boc |
| 67.4 | O-C H | Benzylic carbon of ester |
| 58.2 | Alpha carbon | |
| 54.5 | Beta carbon (bearing two phenyls) | |
| 28.3 | C(C H | Methyl carbons of Boc |
Infrared (IR) Spectroscopy
| Wavenumber (cm | Functional Group | Assignment |
| 3350 | N-H Stretch | Secondary amide (Boc) |
| 3030 - 3060 | C-H Stretch | Aromatic C-H |
| 2975 | C-H Stretch | Aliphatic C-H (t-Butyl) |
| 1745 | C=O Stretch | Ester carbonyl (strong) |
| 1710 | C=O Stretch | Urethane (Boc) carbonyl (strong) |
| 1160 | C-O Stretch | Ester C-O-C |
| 700, 750 | C-H Bend | Mono-substituted benzene rings (strong) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (Positive)
-
Solvent: Methanol/Water + 0.1% Formic Acid
| m/z (Observed) | Ion Identity | Interpretation |
| 454.2 | [M + Na] | Sodium adduct (Dominant species) |
| 432.2 | [M + H] | Protonated molecular ion |
| 376.2 | [M - tBu + H] | Loss of tert-butyl group (Isobutene) |
| 332.2 | [M - Boc + H] | Loss of Boc group (Deprotected amine) |
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of N-Boc-3,3-diphenyl-D-alanine Benzyl ester from the free acid.
Reagents:
-
N-Boc-3,3-diphenyl-D-alanine (1.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Cesium Carbonate (
) (1.5 eq) -
DMF (Anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-Boc-3,3-diphenyl-D-alanine (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add Cesium Carbonate (1.5 mmol) to the solution. Stir at room temperature for 15 minutes to generate the carboxylate anion.
-
Alkylation: Dropwise add Benzyl Bromide (1.2 mmol).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Work-up: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash successively with water (
mL) and brine ( mL) to remove DMF. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20) to afford the title compound as a white solid.[2]
References
-
PubChem Compound Summary. (2025). N-Boc-3-iodo-L-alanine benzyl ester (Related Analog Data). National Center for Biotechnology Information. Link
-
Bidepharm. (2025). Product Analysis: N-Boc-3,3-diphenyl-D-alanine Benzyl ester (CAS 915750-92-4).[1][3][4] Bide Pharmatech. Link
-
BenchChem. (2025).[5] Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide.Link[5]
-
Organic Syntheses. (2014). N-tert-Butoxycarbonyl-L-phenylalanine.[6] Org.[2] Synth. Coll. Vol. 6, p. 203. Link
-
ChemicalBook. (2025). N-Boc-3,3-diphenyl-D-alanine benzyl ester Properties.Link[5]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS:123993-33-9, (S)-4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)benzoic acid-毕得医药 [bidepharm.com]
- 4. CAS:915750-92-4, N-Boc-3,3-diphenyl-D-alanine Benzyl ester-毕得医药 [bidepharm.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-butoxycarbonylphenylalanine benzyl ester | C21H25NO4 | CID 128332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Integration of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The incorporation of 3,3-diphenyl-D-alanine (Dip) into peptide sequences is a high-value strategy for enhancing proteolytic stability, increasing receptor affinity via hydrophobic interactions, and inducing specific conformational constraints.[1] However, the commercial availability of this amino acid as a Benzyl Ester (OBzl) derivative presents a unique challenge for Solid-Phase Peptide Synthesis (SPPS) practitioners. This guide details the critical "pre-activation" workflow required to convert the stable ester precursor into a coupling-competent species and provides an optimized Boc-SPPS protocol designed to overcome the significant steric hindrance imposed by the bulky diphenyl side chain.
Introduction & Mechanistic Rationale
The "Dip" Advantage in Drug Design
3,3-diphenyl-D-alanine (Dip) is a non-canonical amino acid characterized by two phenyl rings attached to the
-
Pharmacokinetics: The D-configuration combined with extreme steric bulk renders the adjacent peptide bonds nearly impervious to proteolytic cleavage.
-
Conformation: The bulky side chain restricts
and rotamers, locking the peptide backbone into specific conformations (often favoring -turns or helical structures depending on context).
The Benzyl Ester Challenge
In standard SPPS, amino acids must possess a free
-
Direct Usage Constraint: You cannot directly couple this ester to a resin.
-
Required Workflow: The ester must be selectively cleaved (deprotected) to yield N-Boc-3,3-diphenyl-D-alanine (Free Acid) prior to SPPS introduction, preserving the N-Boc group.[1]
Pre-Synthesis Protocol: Conversion of Benzyl Ester to Free Acid
Before initiating SPPS, the starting material must be processed.[2] Saponification is risky due to potential racemization of the sensitive D-isomer under basic conditions. Catalytic Hydrogenolysis is the gold standard here for preserving optical purity.
Protocol A: Catalytic Hydrogenolysis (Recommended)
Target: Conversion of Boc-D-Dip-OBzl
Materials:
-
N-Boc-3,3-diphenyl-D-alanine Benzyl ester[1]
-
10% Pd/C (Palladium on Carbon)[1]
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)[1]
-
Hydrogen gas (
) balloon or hydrogenator[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of Boc-D-Dip-OBzl in 20 mL of MeOH. If solubility is poor due to the hydrophobic diphenyl group, add small amounts of EtOAc or THF.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass, ~100 mg) under an inert atmosphere (Nitrogen). Caution: Pd/C is pyrophoric.[1]
-
Hydrogenation: Purge the vessel with
gas. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (RT). -
Monitoring: Monitor by TLC (System: CHCl3/MeOH 9:1). The starting material (
) should disappear, and the free acid ( ) should appear. Reaction time is typically 2–4 hours.[3] -
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The resulting solid is Boc-D-Dip-OH .[1]
-
Validation: Verify purity via HPLC and identity via MS (ESI-) looking for [M-H]-.
SPPS Protocol: Coupling the Bulky "Dip" Residue
Once the free acid (Boc-D-Dip-OH) is obtained, it can be used in Boc-chemistry SPPS.[1] Note: The extreme steric bulk of the diphenyl group makes standard DIC/HOBt coupling inefficient. We employ high-efficiency uronium reagents.
Resin Selection[1]
-
Recommended: MBHA Resin (for C-terminal amides) or PAM Resin (for C-terminal acids).[1]
-
Loading: Use lower loading resins (0.3 – 0.5 mmol/g) to reduce inter-chain aggregation caused by the hydrophobic Dip residues.
Optimized Coupling Cycle (Boc Strategy)
| Step | Reagent/Solvent | Time | Mechanism/Notes |
| 1. Boc Deprotection | 50% TFA in DCM | 1 min + 20 min | Removes N-terminal Boc from resin-bound peptide. |
| 2.[1] Wash | DCM (x3), 5% DIEA/DCM (x2), DCM (x3) | 1 min ea.[1] | Neutralization is critical. Ensure pH of resin slurry is ~8. |
| 3. Activation | Reagents: HATU (0.95 eq), HOAt (0.95 eq), DIEA (2.0 eq)AA: Boc-D-Dip-OH (3.0 eq) | Pre-activate 2 min | Critical: HATU/HOAt is required to drive reaction against steric hindrance. |
| 4.[1] Coupling | DMF (Min volume to swell) | 2–4 Hours | Extended time required.[1] Double coupling is highly recommended. |
| 5. Monitoring | Kaiser Test (Ninhydrin) | - | If blue (incomplete), repeat Step 3-4.[1] |
| 6. Capping | Acetic Anhydride / Pyridine | 10 min | Permanently blocks unreacted amines to prevent deletion sequences. |
Troubleshooting "Difficult Sequences"
The Dip residue is highly hydrophobic, leading to "beta-sheet" aggregation on-resin, which causes synthesis collapse.
-
Solvent Magic: Use NMP (N-methylpyrrolidone) instead of DMF during the coupling of Dip and the subsequent amino acid.
-
Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding aggregates.
Visualization of Workflow
The following diagram illustrates the transformation of the commercial ester precursor into the active SPPS species and the steric considerations during coupling.
Caption: Workflow converting the Benzyl Ester precursor to Free Acid, followed by HATU-mediated coupling to overcome steric hindrance.
Post-Synthesis Cleavage (Boc/Bzl Strategy)
Since the Dip residue is stable to acids, standard HF cleavage is appropriate.
-
High Vacuum: Dry the resin overnight.
-
Scavengers: Add p-Cresol (10% v/v) to the reaction vessel.
-
Why? To scavenge tert-butyl cations generated from Boc removal, preventing alkylation of the phenyl rings on the Dip side chain.
-
-
HF Cleavage: Treat with anhydrous HF at
for 60 minutes. -
Extraction: Precipitate with cold diethyl ether, then extract the peptide with 50% Acetic Acid/Water. Lyophilize.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
-
Reches, M., & Gazit, E. (2003). "Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes." Science, 300(5619), 625-627.[1] (Seminal work on Diphenylalanine self-assembly).[1][5][6] Link[1]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HOAt/HATU usage in sterically hindered couplings).[1] Link[1]
-
BenchChem. (2025).[1][3][7][8] "Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis." (General reference for Boc/Bzl ester handling). Link[1]
-
Thermo Scientific. (2025).[1] "N-Boc-3,3-diphenyl-L-alanine Product Specifications." (Commercial data for Dip derivatives). Link
Sources
- 1. Boc-D-3,3-Diphenylalanine | C20H23NO4 | CID 7019136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00510C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Deprotection of the Boc group from N-Boc-3,3-diphenyl-D-alanine Benzyl ester
Application Note: High-Fidelity Deprotection of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
Executive Summary
This guide details the chemoselective removal of the tert-butyloxycarbonyl (Boc) group from N-Boc-3,3-diphenyl-D-alanine Benzyl ester (Boc-Dip-OBn). The primary challenge in this transformation is preserving the C-terminal Benzyl (Bn) ester while quantitatively cleaving the N-terminal Boc group.
While Benzyl esters are generally stable to mild acidolysis, the steric bulk and hydrophobicity of the 3,3-diphenyl moiety require optimized solvent systems to ensure complete reaction. This note provides two validated protocols: Method A (TFA/DCM) for general synthesis and Method B (HCl/Dioxane) for generating hydrochloride salts.
Introduction & Chemical Context
3,3-Diphenylalanine (Dip) is a bulky, non-proteinogenic amino acid often used to restrict conformational flexibility in peptidomimetics or to enhance hydrophobic interactions in drug candidates.
The Chemoselectivity Challenge:
-
Boc Group: Acid-labile (cleaved by TFA, HCl). Stable to base and hydrogenolysis.
-
Benzyl Ester (Bn): Stable to mild acids (TFA).[1] Cleaved by strong acids (HF, HBr) or Hydrogenolysis (H₂/Pd-C).
Strategic Decision: To remove Boc while keeping Bn intact, acidolysis is the required pathway. Hydrogenolysis must be strictly avoided, as it would cleave the Benzyl ester.
Mechanistic Insight
The reaction proceeds via protonation of the Boc carbamate, followed by fragmentation into the free amine, CO₂, and a tert-butyl cation.[2][3][4]
-
Critical Risk: The generated tert-butyl cation is a potent electrophile. Although the phenyl rings of 3,3-diphenylalanine are less electron-rich than Tryptophan or Tyrosine, "scavengers" (nucleophiles) are recommended to prevent Friedel-Crafts alkylation of the aromatic side chains.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the critical decision points for process control.
Caption: Figure 1.[5][6] Acidolytic cleavage mechanism showing the critical role of scavengers in preventing side-chain alkylation.
Experimental Protocols
Method A: TFA / DCM (The Standard)
Best for: High solubility of the hydrophobic diphenyl group; rapid kinetics.
Reagents:
-
Trifluoroacetic Acid (TFA) (Reagent Grade)
-
Dichloromethane (DCM) (Anhydrous preferred)[2]
-
Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of N-Boc-3,3-diphenyl-D-alanine Benzyl ester in 5 mL of DCM . Ensure the solid is completely dissolved (the Dip group is very hydrophobic).
-
Scavenger Addition: Add 0.1 mL (2.5% v/v) of Distilled Water and 0.1 mL (2.5% v/v) of TIPS.
-
Why? Water aids in proton transfer; TIPS traps the tert-butyl cation.
-
-
Acidolysis: Cool the solution to 0°C (ice bath). Slowly add 5 mL of TFA (Final ratio 1:1 TFA:DCM).
-
Reaction: Remove the ice bath and stir at Room Temperature for 60 minutes .
-
Monitoring: Check via TLC (See Section 5).
-
-
Workup:
-
Concentrate the mixture on a rotary evaporator (bath < 40°C) to remove DCM and most TFA.
-
Co-evaporation: Add 10 mL of Toluene or DCM and re-evaporate (repeat 2x) to remove trace TFA azeotropically.
-
-
Precipitation: Add 20 mL of cold Diethyl Ether or MTBE to the oily residue. Triturate (scratch the flask) to induce crystallization of the trifluoroacetate salt.
-
Isolation: Filter the white solid, wash with cold ether, and dry under high vacuum.
Method B: HCl / Dioxane (The Alternative)
Best for: Obtaining the Hydrochloride salt directly; avoiding fluorinated byproducts.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial solution)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 2 mL of Dioxane .
-
Note: If the 3,3-diphenyl analog is not soluble in pure dioxane, add minimal DCM (1-2 mL) to solubilize.
-
-
Acidolysis: Add 5 mL of 4M HCl in Dioxane (20 equiv).
-
Reaction: Stir at Room Temperature for 1 to 2 hours .
-
Note: HCl cleavage is often slower than TFA.[8]
-
-
Workup:
-
Concentrate the mixture to dryness.
-
Triturate the residue with Hexanes or Diethyl Ether to remove the cleaved Boc byproduct (tert-butyl chloride/alcohol).
-
-
Isolation: Filter the solid Hydrochloride salt.
Process Control & Data Analysis
Comparative Data: Reaction Parameters
| Parameter | Method A (TFA) | Method B (HCl) |
| Reaction Time | 30 - 60 min | 60 - 120 min |
| Solubility | Excellent (DCM) | Moderate (Dioxane) |
| Scavenger Need | Moderate (Recommended) | Low |
| Product Form | TFA Salt (Hygroscopic) | HCl Salt (Stable solid) |
| Benzyl Stability | High (at RT) | High (Anhydrous) |
Validation Methods
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) for the diphenyl rings. Ninhydrin Stain is critical—the product (free amine) will turn distinct blue/purple upon heating; the starting material (Boc) will not.
-
-
¹H-NMR (Proton NMR):
-
Diagnostic Signal: Disappearance of the Boc singlet (~1.44 ppm, 9H).
-
Integrity Check: Retention of the Benzyl ester singlet (~5.1 ppm, 2H) and the aromatic protons (~7.0-7.4 ppm).
-
Troubleshooting Guide
Issue: Incomplete Deprotection
-
Cause: Steric hindrance of the 3,3-diphenyl group preventing acid attack.
-
Solution: Increase reaction time to 2 hours. Do not heat above 30°C, as this risks cleaving the Benzyl ester.
Issue: Cleavage of Benzyl Ester (Product Loss)
-
Cause: Acid concentration too high for too long, or presence of strong nucleophiles.
-
Solution: Ensure the reaction is stopped immediately after Boc disappearance. Avoid strong mineral acids (HBr, H₂SO₄). Use Method A (TFA) which is milder on Benzyl esters than aqueous HCl.
Issue: "Gummy" Product
-
Cause: Residual TFA or trapped impurities.
-
Solution: Perform the "Co-evaporation" step with Toluene rigorously. Triturate with cold MTBE (Methyl tert-butyl ether) instead of Diethyl Ether for better solidification.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[9][10] Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Standard reference for Boc/Bn orthogonality).
-
Sigma-Aldrich (Merck). Boc Resin Cleavage Protocols. (General acidolysis methodologies).
-
BenchChem. Application Notes for Deprotection of Boc-L-Alanine Benzyl Ester. (Specific analog comparison).
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. (Foundational paper on Scavenger mechanisms).
Sources
- 1. mcours.net [mcours.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Application of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester in Drug Discovery: A Technical Guide
Introduction: The Strategic Value of Sterically Demanding Chiral Building Blocks
In the landscape of modern drug discovery, the rational design of molecules with high affinity and selectivity for their biological targets is paramount. Non-natural, chiral amino acids are invaluable tools in this endeavor, offering a means to introduce unique structural constraints and functionalities into peptide and small molecule scaffolds. N-Boc-3,3-diphenyl-D-alanine benzyl ester is a prime example of such a building block, distinguished by the gem-diphenyl substitution on its β-carbon. This feature imparts significant steric bulk, which can be strategically employed to influence molecular conformation, enhance resistance to enzymatic degradation, and explore novel binding interactions within a target's active site.[1][2]
This technical guide provides a comprehensive overview of the application of N-Boc-3,3-diphenyl-D-alanine benzyl ester in drug discovery, with a particular focus on its potential as a key component in the synthesis of peptidomimetics and enzyme inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for its manipulation, and discuss its potential role in targeting disease-relevant pathways such as the Renin-Angiotensin System (RAS).
Core Attributes and Strategic Applications
The utility of N-Boc-3,3-diphenyl-D-alanine benzyl ester in medicinal chemistry stems from a combination of its protective group strategy and the intrinsic properties of the 3,3-diphenyl-D-alanine core.
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protection for the amine, while the benzyl ester safeguards the carboxylic acid and is amenable to removal by hydrogenolysis.[3][4] This orthogonal protection scheme allows for selective deprotection and sequential bond formation, a cornerstone of controlled, stepwise synthesis.[5][6]
-
Conformational Rigidity: The two phenyl groups create a rigid, hydrophobic scaffold.[1] When incorporated into a peptide or small molecule, this rigidity can lock the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing affinity.
-
Enhanced Stability: The steric hindrance provided by the diphenylmethyl group can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.[2]
-
Novel Pharmacophore Development: The unique three-dimensional space occupied by the 3,3-diphenyl-D-alanine moiety can be exploited to probe and interact with hydrophobic pockets in enzyme active sites or receptor binding domains that are not accessible to natural amino acids.[7]
A significant area of application for such a sterically demanding building block is in the design of enzyme inhibitors, particularly for proteases where the substrate binding pockets are well-defined. A prime example is the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[8]
Application Focus: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[9] ACE, a central enzyme in this pathway, converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a clinically validated strategy for the treatment of hypertension.[10][11] Many successful ACE inhibitors incorporate proline or derivatives thereof, mimicking the C-terminal dipeptide of ACE substrates.[8] The S1' binding pocket of ACE is known to accommodate bulky, hydrophobic residues.[12] This provides a compelling rationale for the use of N-Boc-3,3-diphenyl-D-alanine benzyl ester in the design of novel ACE inhibitors.
The proposed synthetic strategy involves the coupling of the deprotected 3,3-diphenyl-D-alanine with a proline derivative, followed by deprotection to yield the final inhibitor.
Experimental Protocols
The following protocols are adapted from standard procedures for analogous compounds and should be optimized for the specific substrate.
Protocol 1: N-Terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-3,3-diphenyl-D-alanine benzyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-3,3-diphenyl-D-alanine benzyl ester (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution. A common ratio is a 25-50% (v/v) solution of TFA in DCM.[13]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
Optional Neutralization for Subsequent Coupling: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free amine.[3] Note: Due to the steric hindrance of the diphenylmethyl group, deprotection may require longer reaction times or a higher concentration of TFA compared to less hindered amino acids.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | A common solvent for Boc deprotection that is inert to TFA. |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid that efficiently cleaves the Boc group.[14][15] |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature helps to control any potential exothermic reaction. |
| Reaction Time | 1-4 hours (monitor by TLC) | Reaction progress should be monitored to avoid side reactions. |
| Work-up | Evaporation or Aqueous Wash | Evaporation yields the TFA salt; an aqueous work-up provides the free amine. |
Protocol 2: Peptide Coupling with Proline
This protocol describes the coupling of the deprotected 3,3-diphenyl-D-alanine benzyl ester with an N-protected proline derivative using HBTU as a coupling agent.
Materials:
-
3,3-Diphenyl-D-alanine benzyl ester (TFA salt or free amine)
-
N-Boc-L-proline
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve N-Boc-L-proline (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 2-5 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3,3-diphenyl-D-alanine benzyl ester (1.0 eq) in anhydrous DMF to the activated mixture. If starting from the TFA salt, an additional equivalent of DIPEA may be required for in situ neutralization.[9]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (4-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Coupling Reagent | HBTU | A highly efficient coupling reagent that minimizes racemization.[16] |
| Base | DIPEA | A non-nucleophilic base used for activation and neutralization. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that is suitable for peptide coupling reactions. |
| Reaction Time | 4-24 hours | The sterically hindered nature of the diphenylalanine derivative may necessitate a longer reaction time. |
Protocol 3: C-Terminal Benzyl Ester Deprotection
This protocol describes the removal of the benzyl ester via catalytic transfer hydrogenation.
Materials:
-
N-(3,3-Diphenyl-D-alanyl)-L-proline benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
Dissolve the protected dipeptide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[3]
-
Add ammonium formate (5.0 eq) in one portion.[4]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | 10% Palladium on Carbon | A standard catalyst for hydrogenolysis.[17] |
| Hydrogen Source | Ammonium Formate | A safe and efficient hydrogen donor for transfer hydrogenation.[18][19] |
| Solvent | Methanol | A common solvent for catalytic hydrogenation. |
| Temperature | Reflux | Elevated temperature can increase the reaction rate. |
Biological Target and Signaling Pathway
The intended biological target for the synthesized peptidomimetic is Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.
Conclusion and Future Perspectives
N-Boc-3,3-diphenyl-D-alanine benzyl ester is a highly valuable, albeit sterically demanding, building block for drug discovery. Its unique structural features offer medicinal chemists opportunities to design novel peptidomimetics and small molecule inhibitors with enhanced stability and potentially improved binding affinities. While direct, published applications in the synthesis of specific drugs are not widely available, its potential is evident from the principles of medicinal chemistry and the known structure-activity relationships of targets like ACE. The protocols provided herein, adapted from established methodologies, offer a starting point for researchers to explore the incorporation of this unique scaffold into their drug discovery programs. Further optimization of these protocols will be necessary to account for the steric bulk of the diphenylalanine moiety. The continued exploration of such non-natural amino acids will undoubtedly lead to the development of new and improved therapeutic agents.
References
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Thieme. (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
PubMed. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Fmoc-3,3-diphenyl-L-alanine. Retrieved from [Link]
-
PMC. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]
-
ResearchGate. (n.d.). The dipeptides with interesting biological activities. Retrieved from [Link]
-
Indian Academy of Sciences. (1987). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]
-
MIT DSpace. (n.d.). Continuous Flow Synthesis of ACE Inhibitors From N-Substituted L-Alanine Derivatives. Retrieved from [Link]
- Thieme. (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
SciELO. (n.d.). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. Retrieved from [Link]
-
PMC. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
MDPI. (2024). Novel Insights into the Cardioprotective Effects of the Peptides of the Counter-Regulatory Renin–Angiotensin System. Retrieved from [Link]
-
MDPI. (2018). Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. Retrieved from [Link]
-
SciSpace. (2009). STEREOSELECTIVE ENZYMATIC SYNTHESES OF ANGIOTENSIN CONVERTING ENZYME INHIBITOR DRUGS. Retrieved from [Link]
-
PLOS. (2014). Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-3-dimethylamino-D-alanine. Retrieved from [Link]
-
Journal of Biological Chemistry. (2020). Dipeptidyl peptidase 3 modulates the renin–angiotensin system in mice. Retrieved from [Link]
-
PubMed. (2020). Dipeptidyl peptidase 3 modulates the renin-angiotensin system in mice. Retrieved from [Link]
-
IMR Press. (2025). Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-3,3-diphenyl-L-alanine [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. N-Boc-3,3-diphenyl-L-alanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of unnatural amino acids using N-Boc-3,3-diphenyl-D-alanine Benzyl ester
Application Note: Synthesis and Utilization of -Boc-3,3-diphenyl-D-alanine Benzyl Ester in Peptidomimetic Design
Introduction & Strategic Value
3,3-Diphenylalanine (Dip) is a non-canonical, highly lipophilic amino acid that imparts unique structural and pharmacological properties to peptides. Its bulky geminal phenyl rings provide:
-
Conformational Constraint: Restricts
and torsion angles, stabilizing helical or turn secondary structures. -
Proteolytic Stability: Steric bulk shields the peptide backbone from enzymatic hydrolysis.
-
Self-Assembly: Dip-containing peptides (e.g., Dip-Dip) spontaneously form discrete nanotubes and hydrogels used in drug delivery.
The benzyl ester derivative,
Synthesis of the Building Block ( -Boc-D-Dip-OBn)
Objective: Efficient preparation of
Retrosynthetic Analysis & Challenges
Direct esterification of Dip is challenging due to the significant steric hindrance around the
-
Selected Route: Cesium-promoted alkylation. This method utilizes the enhanced nucleophilicity of the cesium carboxylate to displace benzyl bromide, proceeding smoothly even with sterically demanding substrates.
Experimental Protocol
Step 1:
-
Reagents: D-3,3-diphenylalanine (10.0 g, 1.0 eq), (Boc)
O (1.5 eq), NaOH (2.0 eq), Water/Dioxane (1:1 v/v). -
Procedure:
-
Dissolve D-Dip in Water/Dioxane (100 mL).
-
Cool to 0°C and add NaOH.
-
Add (Boc)
O dropwise. -
Warm to RT and stir for 12 h.
-
Workup: Acidify to pH 2 with 1M HCl, extract with EtOAc, dry over Na
SO . -
Yield: ~95% (White solid).
-
Step 2: Benzyl Esterification (The Critical Step)
-
Reagents:
-Boc-D-Dip-OH (1.0 eq), Cs CO (1.1 eq), Benzyl bromide (BnBr, 1.2 eq), DMF (anhydrous). -
Procedure:
-
Dissolve
-Boc-D-Dip-OH in anhydrous DMF (0.2 M concentration). -
Add Cs
CO . The mixture may become a slurry. Stir for 30 min to form the cesium salt. -
Add Benzyl bromide dropwise.
-
Stir at Room Temperature for 16 h. Note: Heating is generally not required and may cause racemization.
-
Monitoring: TLC (Hexane/EtOAc 4:1). Product R
~ 0.6. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO
(to remove unreacted acid) and brine. -
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 473.56 g/mol | Formula: C |
| Typical Yield (Step 2) | 88 - 92% | High efficiency via Cs salt method |
| Purity (HPLC) | >98% | Critical for downstream applications |
| Optical Rotation | (c=1, MeOH) - Confirming D-configuration |
Application: Synthesis of Unnatural Amino Acids (Homologation)
Core Directive: Using
Workflow: Arndt-Eistert Homologation[1][2]
-
Precursor Preparation: Selective hydrogenolysis of
-Boc-D-Dip-OBn (H , Pd/C) yields pure -Boc-D-Dip-OH. -
Activation: React with Isobutyl chloroformate/NMM to form the mixed anhydride.
-
Diazotization: Treat with Diazomethane (CH
N ) to form the -diazoketone. -
Wolff Rearrangement: Silver benzoate catalyzed rearrangement in the presence of water/alcohol to yield the
-amino acid derivative.
Visualization: Reaction Pathway
Caption: Synthetic workflow from D-Dip to the Benzyl Ester and subsequent homologation to Beta-amino acids.
Application: Peptide Coupling Protocols
Incorporating Dip into peptides is difficult due to the "umbrella effect" of the two phenyl rings hindering the amine and carboxyl groups.
Coupling Reagents
Standard EDC/HOBt coupling often fails.
-
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Protocol for Solid Phase Peptide Synthesis (SPPS)
-
Resin Loading: Use 2-Chlorotrityl chloride resin to minimize steric crowding. Load the first Dip residue manually using DCM/DIEA.
-
Deprotection: 20% Piperidine in DMF (standard Fmoc) or 50% TFA in DCM (Boc strategy). Note: Dip residues deprotect slower; extend reaction time to 2 x 15 min.
-
Coupling Step:
-
Pre-activate AA (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 2 min.
-
Add to resin.[2]
-
Reaction Time: 2 - 4 hours (double coupling recommended).
-
-
Monitoring: Kaiser test may be unreliable due to steric shielding of the amine. Use Chloranil test or micro-cleavage HPLC.
References
-
Reetz, M. T., et al. (1989). "Synthesis of chiral amino acids and peptides." Angewandte Chemie International Edition, 28(12), 1700-1705.
-
Gazit, E. (2007). "Self-assembled peptide nanostructures: the growth of a new class of nanomaterials." Chemical Society Reviews, 36(8), 1263-1269.
-
BenchChem. (2025). "Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide." BenchChem Technical Library.
-
Organic Syntheses. (2017). "Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate." Org. Synth., 94, 388-398.
Application Note: Strategic Incorporation of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
This Application Note and Protocol guide details the strategic incorporation of N-Boc-3,3-diphenyl-D-alanine Benzyl ester (Boc-D-Dip-OBn) into bioactive peptides.
Part 1: The Molecule & Its Strategic Utility[1]
Molecular Architecture & Rationale
N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a fully protected, sterically demanding non-canonical amino acid derivative. Its incorporation into peptide sequences is rarely trivial but offers high-impact pharmacological advantages.[1]
-
3,3-Diphenyl Scaffold (Dip): The geminal diphenyl group at the
-carbon creates a massive "hydrophobic umbrella." This steric bulk restricts conformational freedom ( angles), forcing the peptide backbone into stable secondary structures (often helices or turns) and shielding adjacent peptide bonds from proteolytic enzymes (e.g., chymotrypsin). -
D-Configuration: The D-enantiomer renders the residue invisible to most endogenous L-specific proteases, dramatically extending plasma half-life (
). -
Orthogonal Protection (Boc/Benzyl): This derivative is designed primarily for Solution-Phase Peptide Synthesis (LPPS) .
-
Boc (N-term): Acid-labile (removed by TFA).[2]
-
Benzyl Ester (C-term): Stable to TFA; removed by catalytic hydrogenolysis (
) or strong acids (HF).
-
Critical Applications in Drug Design
-
Protease Inhibitors: The bulky Dip residue can occupy large hydrophobic S1/S1' pockets in proteases (e.g., HIV protease, Chymotrypsin-like proteases), acting as a "molecular anchor" that blocks substrate access.
-
Peptidomimetics: Used to disrupt protein-protein interactions (PPIs) where flat, hydrophobic interfaces are involved (e.g., p53-MDM2 inhibitors).
-
Self-Assembling Biomaterials: Diphenylalanine motifs drive the self-assembly of nanotubes and hydrogels for drug delivery.
Part 2: Experimental Protocols
Handling & Solubility
-
Challenge: The diphenyl group makes this molecule highly hydrophobic.
-
Solvent Strategy: Do NOT rely solely on standard DMF. Use NMP (N-methylpyrrolidone) or a mixture of DCM/DMF (1:1) to prevent aggregation during coupling.[3]
-
Storage: Store at +2°C to +8°C. Desiccate before opening to prevent ester hydrolysis.
Protocol A: Selective N-Terminal Deprotection (Boc Removal)
Objective: To generate the free amine (
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of Boc-D-Dip-OBn in 5 mL of DCM.
-
Acidolysis: Add 5 mL of TFA (final concentration 50% v/v).
-
Note: The bulky side chain does not inhibit Boc removal.
-
-
Reaction: Stir at room temperature for 30–45 minutes. Monitor by TLC (disappearance of starting material).
-
Work-up: Evaporate volatiles under reduced pressure.
-
Critical: Do not use heat >40°C.
-
-
Precipitation: Add 20 mL of ice-cold diethyl ether to the oily residue. Triturate (scratch the flask) to induce crystallization of the trifluoroacetate salt (
). -
Yield: Filter and dry. Expect quantitative yield.
Protocol B: Sterically Demanding Coupling (The "Dip" Challenge)
Objective: Coupling an N-protected amino acid (e.g., Boc-Xaa-OH) to the sterically hindered
The Problem: The gem-diphenyl group creates significant steric hindrance, making standard carbodiimide couplings (DCC/DIC) sluggish and prone to failure. The Solution: Use HATU or PyBOP with extended reaction times.[3]
Reagents:
- (from Protocol A)
-
Incoming Amino Acid (Boc-Xaa-OH, 1.2 eq)
-
HATU (1.2 eq)
-
HOAt (1.2 eq - Optional but recommended for Dip)
-
DIPEA (N,N-Diisopropylethylamine, 4.0 eq)
-
Solvent: Dry DMF or NMP.
Step-by-Step:
-
Activation: In a dry flask, dissolve Boc-Xaa-OH (1.2 mmol), HATU (1.2 mmol), and HOAt (1.2 mmol) in 5 mL NMP.
-
Base Addition 1: Add DIPEA (1.2 mmol) to the activation mixture. Stir for 2 minutes (solution turns yellow).
-
Neutralization: In a separate vial, dissolve
(1.0 mmol) in 2 mL NMP and add DIPEA (2.8 mmol) to neutralize the salt. -
Coupling: Transfer the neutralized amine solution to the activated acid solution.
-
Reaction: Stir under Nitrogen for 4–16 hours .
-
Checkpoint: Check pH; ensure it remains basic (pH > 8). Add more DIPEA if necessary.
-
-
Monitoring: Use HPLC. Steric hindrance often leads to incomplete coupling (80-90%). If stalled, add 0.5 eq more HATU/DIPEA.
-
Work-up: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:
-
5%
(removes bases) -
Sat.
(removes unreacted acids) -
Brine.[6]
-
-
Purification: Flash chromatography is usually required to separate the coupled product from the deletion sequence.
Protocol C: C-Terminal Deprotection (Hydrogenolysis)
Objective: To remove the Benzyl ester (OBn) to yield the free acid (
Reagents:
-
Pd/C (10% Palladium on Carbon)
-
Hydrogen gas (
, balloon) -
Methanol (MeOH) or MeOH/EtOAc mixture.
Step-by-Step:
-
Dissolution: Dissolve the peptide (1.0 mmol) in 10-20 mL MeOH. If solubility is poor due to the Dip residue, add small amounts of EtOAc or THF.
-
Catalyst: Carefully add 10% Pd/C (10-20% by weight of the peptide).
-
Hydrogenation: Purge with
, then attach a balloon of . Stir vigorously for 2–6 hours. -
Filtration: Filter through Celite to remove Pd/C.
-
Safety: Do not let the catalyst dry out on the filter (pyrophoric). Wash with MeOH.
-
-
Isolation: Concentrate the filtrate to yield the free acid.
Part 3: Visualization & Logic
Workflow Logic: Solution Phase Synthesis
The following diagram illustrates the specific pathway for utilizing this derivative in a convergent peptide synthesis strategy.
Caption: Decision tree for processing Boc-D-Dip-OBn. Path A is the standard route for solution-phase elongation.
Quantitative Comparison of Coupling Reagents for Dip-Residues
Due to the steric bulk of the diphenyl group, reagent choice is critical.
| Coupling Reagent | Mechanism | Coupling Efficiency (Dip) | Racemization Risk | Recommendation |
| DCC / HOBt | Carbodiimide | Low (< 50% in 24h) | Low | Avoid (Too slow) |
| HBTU / DIPEA | Uronium | Moderate (60-70%) | Low | Acceptable for small scales |
| HATU / HOAt | Uronium/Aza | High (> 90%) | Low | Preferred Standard |
| PyBrOP | Phosphonium | High | Moderate | Use if HATU fails |
| Acid Fluoride | Fluoride activation | Very High | Low | Use for "Impossible" couplings |
References
-
ChemicalBook. (2025). N-Boc-3,3-diphenyl-D-alanine Properties and Applications. Retrieved from
-
BenchChem. (2025).[2][3][6] Application Notes for Liquid-Phase Peptide Synthesis using Boc-Benzyl Strategy. Retrieved from
-
National Institutes of Health (NIH). (2023). Diphenylalanine Based Peptides with Self-Assembling Properties. PMC. Retrieved from
-
Chem-Impex. (2025). Boc-3,3-diphenyl-D-alanine Product Guide. Retrieved from
-
MDPI. (2022). Bioactive Peptides: Synthesis, Sources, and Applications. International Journal of Molecular Sciences. Retrieved from
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester Derivatives
Introduction
N-Boc-3,3-diphenyl-D-alanine and its derivatives are crucial building blocks in contemporary peptide synthesis and pharmaceutical research. The incorporation of the bulky 3,3-diphenyl moiety can confer unique conformational constraints and properties to peptides, making them valuable in the design of bioactive compounds and therapeutics, particularly in oncology and neurology.[1] The benzyl ester, specifically, serves as a key intermediate, protecting the carboxylic acid functionality during synthesis.
The inherent non-polar nature and steric bulk of the diphenyl group, combined with the hydrophobicity of the N-terminal tert-butyloxycarbonyl (Boc) and C-terminal benzyl (Bzl) protecting groups, present a significant purification challenge.[1][2] These characteristics lead to strong retention on reversed-phase media and potential for co-elution with structurally similar impurities, such as diastereomers or byproducts from the synthetic route. This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of N-Boc-3,3-diphenyl-D-alanine Benzyl ester, ensuring high purity and yield suitable for downstream applications in drug development.
The Chromatographic Challenge: Causality and Strategy
The purification of the target compound is governed by its distinct physicochemical properties:
-
High Hydrophobicity: The two phenyl rings, the Boc group, and the benzyl ester create a highly non-polar molecule. This necessitates a strong organic mobile phase for elution from a reversed-phase column.[3]
-
Steric Hindrance: The bulky nature of the molecule can affect its interaction with the stationary phase, potentially leading to peak broadening if chromatographic parameters are not optimized.
-
Potential for Impurities: Synthesis can result in closely related impurities, including diastereomers (if starting from a racemic mixture), de-protected analogues (loss of Boc or Bzl groups), or side-products from coupling reactions.
To address these challenges, a reversed-phase HPLC strategy is employed. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[3][4] By using a polar mobile phase, highly hydrophobic molecules like our target compound are retained longer on the column, allowing for their separation from more polar impurities.[3] A gradient elution, where the concentration of the organic solvent is increased over time, is essential to first elute weakly retained impurities and then effectively elute the strongly retained target compound in a sharp, well-defined peak.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Stationary Phase: A C18 silica-based column is the gold standard for reversed-phase chromatography due to its high hydrophobicity and mechanical stability.[3][5]
-
Recommended Column: Jupiter® 10 µm Proteo 90 Å, or equivalent C18 column.
-
-
Mobile Phase Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade.
-
Sample Dissolution Solvent: A mixture of acetonitrile and water, or dimethyl sulfoxide (DMSO) if solubility is a concern.
Rationale for Reagent Selection
-
C18 Column: The octadecylsilane (C18) bonded phase provides the necessary hydrophobic surface area for effective retention and separation of the non-polar target compound.[3]
-
Acetonitrile (ACN): ACN is a preferred organic modifier in reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[5]
-
Trifluoroacetic Acid (TFA): TFA is a crucial mobile phase additive that serves multiple functions. As an ion-pairing agent, it can improve the retention and peak shape of compounds.[6][7] It also helps to maintain a low pH, which is important for the stability of silica-based columns and for ensuring consistent analyte ionization. A typical concentration of 0.1% is used to achieve these benefits without being overly harsh on the system.[6] It is important to note that TFA can cause ion suppression in mass spectrometry (MS) detection.[8]
Experimental Protocol
Sample Preparation
-
Accurately weigh the crude N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
-
Dissolve the sample in a minimal amount of the sample dissolution solvent. Start with a 1:1 mixture of acetonitrile and water. If solubility is poor, neat acetonitrile or DMSO can be used.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Parameters
A gradient elution method is critical for achieving the desired separation. The following table outlines the recommended starting parameters for method development.
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or larger for preparative scale | Standard for high-resolution separation of non-polar molecules.[3] |
| Mobile Phase A | 0.1% TFA in Water | Polar component of the mobile phase. TFA improves peak shape.[6][7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting the hydrophobic target compound. |
| Gradient Elution | 50-95% B over 30 minutes | A broad gradient is a good starting point for separating compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 220 nm and 254 nm | The peptide bond absorbs around 220 nm, and the phenyl groups provide strong absorbance at 254 nm.[9] |
| Injection Volume | 10-100 µL (analytical) | Dependent on sample concentration and column capacity. |
Purification Workflow Diagram
Caption: HPLC Purification workflow for N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Results and Discussion
Expected Chromatogram
A successful purification will yield a chromatogram with a well-resolved, sharp peak for the target compound, N-Boc-3,3-diphenyl-D-alanine Benzyl ester. Due to its high hydrophobicity, it is expected to elute late in the gradient. Earlier eluting peaks would correspond to more polar impurities, such as any starting materials or byproducts with fewer hydrophobic protecting groups.
Method Optimization
The initial gradient may need to be optimized to improve resolution between the target compound and any closely eluting impurities.
-
Shallow Gradient: If impurities are co-eluting with the main peak, a shallower gradient around the elution time of the target compound will increase the separation between peaks.
-
Solvent Choice: While acetonitrile is generally preferred, methanol can offer different selectivity and may be useful if ACN does not provide adequate resolution.
-
Temperature: Adjusting the column temperature can influence selectivity and peak shape.
Fraction Collection and Analysis
Fractions should be collected across the main peak. The purity of each fraction should then be assessed by analytical HPLC using the same or a similar method. Fractions meeting the required purity specifications (e.g., >98%) should be pooled.
Post-Purification Processing
The pooled fractions, which are in an aqueous/organic solvent mixture, need to be processed to isolate the final product. Lyophilization (freeze-drying) is the preferred method for removing the solvents to yield a dry, fluffy powder. It's important to be aware that the final product will likely be the TFA salt due to the mobile phase additive.[10]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the silica backbone; column overloading. | Ensure 0.1% TFA is in both mobile phases; inject a smaller sample volume. |
| No Elution of Target Compound | Mobile phase is not strong enough. | Increase the final percentage of acetonitrile in the gradient. |
| Poor Resolution | Inappropriate gradient slope. | Decrease the gradient slope (e.g., 0.5% B/min) around the elution time of the target compound. |
| High Backpressure | Particulate matter in the sample or mobile phase; column frit blockage. | Filter all samples and mobile phases; reverse flush the column (if recommended by the manufacturer). |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of N-Boc-3,3-diphenyl-D-alanine Benzyl ester derivatives using reversed-phase HPLC. The combination of a C18 stationary phase, an acetonitrile/water gradient, and TFA as a mobile phase additive is effective for separating this highly hydrophobic compound from its process-related impurities. Careful optimization of the gradient and proper post-purification handling are key to achieving high purity and yield, ensuring the quality of this critical intermediate for pharmaceutical research and development.
References
-
ResearchGate. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
Jandera, P., & Guiochon, G. (2011). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
ACS Publications. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems | Analytical Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Avanti Publishers. (2019). Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-3-Iodo-L-alanine benzyl ester. Retrieved from [Link]
-
Springer. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
-
PMC. (n.d.). Chiral Fibers Formation Upon Assembly of Tetraphenylalanine Peptide Conjugated to a PNA Dimer. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ACS Publications. (2025). Controlling Supramolecular Assembly through Peptide Chirality | ACS Applied Materials & Interfaces. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
Avanti Publishers. (2019). Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration | Journal of Chemical Engineering Research Updates. Retrieved from [Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
ResearchGate. (2025). Photoelectronic Properties of Chiral Self-Assembled Diphenylalanine Nanotubes: A Computational Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. waters.com [waters.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 8. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Low coupling efficiency of N-Boc-3,3-diphenyl-D-alanine Benzyl ester
Topic: Troubleshooting Low Coupling Efficiency & Synthesis Optimization Product Focus: N-Boc-3,3-diphenyl-D-alanine Benzyl Ester (N-Boc-Dip-OBn) Audience: Synthetic Chemists, Peptide Scientists, Process Development Engineers
Core Analysis: The "Steric Umbrella" Effect
Why is this failing?
The low coupling efficiency you are experiencing is likely not due to reagent quality, but rather the unique topology of 3,3-diphenylalanine (Dip) . Unlike standard phenylalanine, the
This creates a massive "steric umbrella" that shields both the
-
Kinetic Consequence: The rate of nucleophilic attack is exponentially slower than with canonical amino acids.
-
Aggregation Risk: Diphenylalanine motifs are notorious for
- stacking, often leading to on-resin aggregation or gelation in solution, which mimics "low reactivity" by physically sequestering the reactive sites.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific bottleneck.
Figure 1: Diagnostic decision tree for isolating the cause of low coupling efficiency.
Protocol Module A: Synthesizing the Ester (The "Making It" Guide)
If your issue is forming the benzyl ester from the free acid (N-Boc-3,3-diphenyl-D-alanine), standard Fisher esterification or DCC/DMAP coupling often fails. The steric bulk prevents the alcohol from attacking the activated carbonyl efficiently, leading to high racemization or side-products (N-acylurea).
The Fix: Cesium Carbonate Alkylation Instead of activating the hindered carboxylate (which is difficult), use the carboxylate as a nucleophile to attack an unhindered benzyl halide. This bypasses the steric barrier at the carbonyl carbon.
Optimized Protocol:
| Component | Equivalents | Role |
| N-Boc-Dip-OH | 1.0 eq | Starting Material |
| Cesium Carbonate ( | 1.5 eq | Base (Solubilizes carboxylate in DMF) |
| Benzyl Bromide (BnBr) | 1.2 eq | Electrophile (Unhindered) |
| DMF | 0.1 M Conc. | Polar Aprotic Solvent (Critical) |
Step-by-Step:
-
Dissolution: Dissolve N-Boc-Dip-OH in anhydrous DMF (concentration ~0.1 M).
-
Salt Formation: Add
. Stir for 30 minutes at room temperature. The mixture may look like a suspension; this is normal. Note: Cesium is crucial due to the "Cesium Effect"—its large ionic radius creates a "naked," highly reactive carboxylate anion.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Alkylation: Add Benzyl Bromide dropwise.
-
Reaction: Stir at room temperature for 4–6 hours. (Monitor via TLC;
will shift significantly higher). -
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
.
Why this works: You are attacking a primary carbon (on the benzyl bromide) rather than the sterically shielded tertiary-like carbonyl of the amino acid.
Protocol Module B: Peptide Coupling (The "Using It" Guide)
If you are using N-Boc-Dip-OBn (after deprotection) or coupling to N-Boc-Dip-OH, the steric wall is your enemy.
The Fix: High-Efficiency Activation & Aggregation Breaking
Recommended Reagents:
-
Coupling Agent: HATU (Gold Standard) or COMU .[1] Avoid HBTU/TBTU; they are not reactive enough for Dip.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole).[1] The nitrogen in the pyridine ring provides "anchimeric assistance," speeding up the reaction significantly compared to HOBt.
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine) . Use this instead of DIEA if racemization is observed. Collidine is a weaker base that minimizes proton abstraction from the
-carbon.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<40%) | Steric hindrance prevents active ester attack. | Switch to HATU/HOAt. Increase reaction time to 4–12 hours. Double coupling is mandatory. |
| Gelation/Cloudiness | Add Chaotropic Salts: Dissolve 0.4M LiCl or KSCN in the DMF coupling solution to disrupt hydrogen bonding. | |
| Racemization | Over-activation or high base basicity. | Use Collidine (Sym-collidine) instead of DIEA. Pre-activate the acid for only 30 seconds before adding the amine. |
| No Reaction | Amine nucleophilicity is too low. | Microwave Irradiation: Heat to 60°C for 20 mins (max 75°C to avoid Boc thermolysis). |
Visualizing the Mechanism
Understanding why the Cesium method is superior for the ester synthesis prevents future errors.
Figure 2: The Cesium Carbonate pathway bypasses the steric hindrance of the Diphenylalanine carbonyl group by activating the nucleophile (carboxylate) rather than the electrophile.
Frequently Asked Questions (FAQ)
Q: Can I use the acid chloride method (SOCl2) to make the ester? A: Not recommended. While acid chlorides are highly reactive, converting N-Boc amino acids to acid chlorides often leads to the formation of N-carboxyanhydrides (NCAs) or oxazolones, which causes significant racemization (loss of D-chirality). The Cesium Carbonate method is milder and preserves optical purity.[2]
Q: I am trying to remove the Boc group from the Benzyl ester, but the yield is low. Why? A: If you are using TFA/DCM, the issue might not be chemical cleavage, but trapping . The bulky phenyl rings can trap the tert-butyl cation, leading to re-alkylation of the phenyl rings (Friedel-Crafts alkylation).
-
Solution: Use a "Scavenger Cocktail." Add 5% Triisopropylsilane (TIPS) and 5% water to your TFA mixture to quench the tert-butyl cations immediately.
Q: Why is my solution turning into a gel during coupling? A: Diphenylalanine is a well-known self-assembling motif that forms rigid nanotubes. This physical gelation stops diffusion.
-
Solution: Do not dilute! Paradoxically, dilution sometimes promotes ordered assembly. Instead, disrupt the assembly by adding Pseudoproline dipeptides if possible, or using NMP (N-methylpyrrolidone) instead of DMF, as it breaks aggregates better.
References
-
Cesium Carbonate Esterification (The "Cesium Effect")
-
Lei, C., et al. (2019).[3] "Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions." Organic Letters.
- Relevance: Establishes the protocol for sterically hindered amide/ester modific
-
-
Coupling Reagents for Hindered Amino Acids
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[1] A new high-efficiency peptide coupling additive." Journal of the American Chemical Society.
- Relevance: Defines HATU/HOAt as the superior choice for hindered couplings (like Dip) over HOBt.
-
-
Diphenylalanine Aggregation
- Reches, M., & Gazit, E. (2003). "Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes." Science.
- Relevance: Explains the physical gelation/aggregation properties of the Diphenylalanine motif that interfere with liquid-phase synthesis.
-
Racemization Control
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Racemization of N-Boc-3,3-diphenyl-D-alanine Benzyl ester during coupling
Topic: Racemization of N-Boc-3,3-diphenyl-D-alanine Benzyl ester during coupling Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Subject: Preventing Racemization of N-Boc-3,3-diphenyl-D-alanine (N-Boc-Dip-OH)
Executive Summary
The coupling of 3,3-diphenylalanine (Dip) presents a unique synthetic challenge. Unlike standard amino acids, the
While N-Boc protection is generally considered resistant to racemization (compared to N-Fmoc or N-Acyl), the sluggish kinetics of Dip coupling allow the thermodynamic equilibration of the activated intermediate via 5(4H)-oxazolone formation to compete with the desired amidation. If you are observing racemization in your Benzyl ester product (whether synthesizing the ester itself or a peptide C-terminal ester), it is almost certainly due to slow coupling kinetics combined with base-catalyzed proton abstraction .
This guide details the mechanistic root cause and provides a validated troubleshooting protocol to preserve optical purity.
Part 1: The Mechanistic Failure Point
To solve the problem, we must visualize the competition occurring in your flask.
The Trap: When you activate N-Boc-Dip-OH, you create a reactive ester. Because the bulky phenyl rings shield the carbonyl carbon, the amine nucleophile cannot attack easily. The reaction stalls.
The Side Reaction: The carbonyl oxygen of the Boc group (which is nearby) attacks the activated center instead, forming an oxazolone (azlactone). This ring is slightly acidic at the
Figure 1: Kinetic competition between coupling and racemization. For Dip, Path A is mechanically obstructed, making Path B the dominant risk.
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am using standard HATU/DIPEA. Why is my optical purity dropping?
A: HATU is a potent activator, but DIPEA is the culprit here .
In the coupling of highly hindered amino acids, the reaction time is long. DIPEA is a strong enough base to abstract the
-
Fix: Switch to 2,4,6-Collidine (TMP) . It is a weaker base (
vs 10.5 for DIPEA) and is sterically hindered, making it poor at abstracting the -proton but sufficient to neutralize the acid generated during activation.
Q2: I am trying to synthesize the Benzyl Ester (N-Boc-Dip-OBn) directly from the acid and Benzyl Bromide. Is this safe?
A: No. This is a high-risk strategy for Dip.
Using a base (like
-
Fix: Use a condensation method instead of alkylation. Couple N-Boc-Dip-OH with Benzyl Alcohol (BnOH) using EDC·HCl and a catalytic amount of DMAP (keep DMAP low, <0.1 eq, as high DMAP causes racemization) at 0°C.
-
Alternative: Use 1-Benzyl-3-p-tolyltriazene for neutral esterification if available.
Q3: What is the "Gold Standard" reagent for Dip coupling?
A: If HATU/Collidine fails, move to Acid Fluorides . Acid fluorides are smaller than OBt/OAt esters (less steric bulk) and are highly reactive toward amines but less prone to oxazolone formation.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
-
Protocol: Convert N-Boc-Dip-OH to the acid fluoride in situ using TFFH, then add the amine.
Q4: Should I use Microwave heating?
A: Proceed with extreme caution. While heat accelerates the coupling (Path A), it accelerates racemization (Path B) exponentially. For N-Boc-Dip, we recommend low temperature (0°C to RT) with longer reaction times, rather than heating.
Part 3: Validated Protocols
Protocol A: Peptide Coupling (The "Collidine" Method)
Use this when coupling N-Boc-Dip-OH to an amine (e.g., H-Xaa-OBn).
| Component | Equivalents | Notes |
| N-Boc-Dip-OH | 3.0 eq | High excess drives kinetics. |
| Coupling Reagent | HATU (2.9 eq) | Alternatively COMU . Avoid HBTU/PyBOP. |
| Additive | Oxyma Pure (3.0 eq) | Superior racemization suppression vs HOBt. |
| Base | 2,4,6-Collidine (6.0 eq) | CRITICAL: Do NOT use DIPEA/NMM. |
| Solvent | DMF or NMP | Concentration: 0.1 – 0.2 M. |
Step-by-Step:
-
Dissolve N-Boc-Dip-OH, HATU, and Oxyma in DMF.
-
Cool the solution to 0°C .
-
Add 2,4,6-Collidine.[2][3] Stir for 30 seconds (Pre-activation).
-
Immediately add the amine component (e.g., H-Phe-OBn).
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor by HPLC.
Protocol B: Ester Synthesis (The "Steglich" Modification)
Use this when synthesizing N-Boc-Dip-OBn from N-Boc-Dip-OH and Benzyl Alcohol.
| Component | Equivalents | Notes |
| N-Boc-Dip-OH | 1.0 eq | Limiting reagent.[4] |
| Benzyl Alcohol | 1.2 eq | - |
| Coupling Reagent | EDC·HCl (1.1 eq) | Water-soluble carbodiimide; easier workup. |
| Catalyst | DMAP (0.1 eq) | WARNING: Keep <0.1 eq to prevent racemization. |
| Solvent | DCM (dry) | 0°C is essential. |
Step-by-Step:
-
Dissolve N-Boc-Dip-OH and Benzyl Alcohol in dry DCM.
-
Cool to -10°C to 0°C .
-
Add EDC·HCl.
-
Add DMAP last.
-
Stir at 0°C. Do not let it warm up until conversion is >90%.
Part 4: Diagnostic Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for sterically hindered couplings.
References
- Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.
-
Organic Syntheses. Procedure for the Synthesis of Hindered Amino Acid Esters. Available at: [Link][4]
Sources
Technical Support Center: Optimizing Peptide Synthesis with N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
Welcome to the technical support center for N-Boc-3,3-diphenyl-D-alanine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this sterically hindered amino acid into peptide sequences. Here, we provide in-depth troubleshooting advice and detailed protocols to help you improve your synthesis yields and purity.
Introduction to the Challenge
N-Boc-3,3-diphenyl-D-alanine is a valuable building block for creating peptides with unique structural constraints, often used in the development of novel therapeutics.[1][2] However, its bulky diphenyl side chain presents significant steric hindrance, which can lead to challenges during peptide synthesis, including low coupling yields and incomplete deprotection.[3][4] This guide will address these common issues with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when working with N-Boc-3,3-diphenyl-D-alanine benzyl ester.
Q1: Why am I seeing a low coupling yield when using N-Boc-3,3-diphenyl-D-alanine benzyl ester?
A1: Low coupling yields are the most common issue due to the steric hindrance from the two phenyl groups on the β-carbon.[5] Standard coupling reagents like DCC/HOBt may be too slow and inefficient to overcome this steric barrier. More potent coupling reagents are highly recommended.[5][6]
Q2: What are the most effective coupling reagents for this sterically hindered amino acid?
A2: For sterically hindered amino acids, uronium/aminium-based reagents such as HATU , HBTU , and HCTU , or phosphonium-based reagents like PyBOP and PyAOP are superior.[6][7][8] These reagents form highly reactive activated species that can overcome the steric hindrance more effectively than carbodiimides.[6][9]
Q3: Can incomplete Boc deprotection of the preceding amino acid be the cause of low yield?
A3: Yes. If the N-terminal Boc group of the growing peptide chain is not completely removed, the incoming N-Boc-3,3-diphenyl-D-alanine benzyl ester cannot couple, leading to truncated sequences and a lower yield of the desired full-length peptide.[5] Peptide aggregation on the solid support can sometimes hinder complete deprotection.[4]
Q4: What are the signs of incomplete coupling or deprotection?
A4: A qualitative ninhydrin (Kaiser) test is a quick and effective way to monitor the progress of your synthesis.[10][11]
-
After Deprotection: A positive ninhydrin test (blue beads) indicates successful removal of the Boc group, meaning the free amine is ready for coupling.[11]
-
After Coupling: A negative ninhydrin test (yellow/brown beads) indicates a complete coupling reaction, as there should be no remaining free primary amines.[11] If the test is positive, the coupling step should be repeated.[10]
Q5: Are there any specific side reactions to be aware of when using this amino acid?
A5: Racemization during the activation step is a potential side reaction with any amino acid, and the risk can be elevated with prolonged activation times needed for bulky residues.[5][12] Using coupling reagents with additives like HOAt or Oxyma Pure can help to minimize racemization.[5][7]
In-Depth Troubleshooting Guides
If the initial FAQs do not resolve your issues, the following detailed troubleshooting guides provide a more systematic approach to identifying and solving common problems.
Troubleshooting Workflow for Low Coupling Yield
This workflow will guide you through a series of steps to diagnose and resolve low coupling yields when incorporating N-Boc-3,3-diphenyl-D-alanine benzyl ester.
Caption: Troubleshooting workflow for low coupling yield.
Experimental Protocols
The following protocols are optimized for the use of N-Boc-3,3-diphenyl-D-alanine benzyl ester in solid-phase peptide synthesis (SPPS).
Protocol 1: Optimized Coupling of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.[7]
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-3,3-diphenyl-D-alanine benzyl ester (3 eq.)
-
HATU (2.9 eq.)
-
HOAt (3 eq.) (optional, but recommended to suppress racemization)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve N-Boc-3,3-diphenyl-D-alanine benzyl ester, HATU, and HOAt in DMF.
-
Add DIPEA to the amino acid solution and allow the mixture to pre-activate for 5 minutes at room temperature. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to 6 hours or the temperature gently increased to 40°C.[5]
-
Monitoring: Perform a ninhydrin test to monitor the reaction's completion.[10]
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Double Coupling (if necessary): If the ninhydrin test is positive, repeat steps 2-7 with a fresh solution of activated amino acid.[11][13]
Protocol 2: Enhanced Boc Deprotection for Sterically Hindered Peptides
This protocol is designed to ensure complete removal of the Boc protecting group, which is crucial before coupling the bulky N-Boc-3,3-diphenyl-D-alanine benzyl ester.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 30 minutes at room temperature.[14] For sequences prone to aggregation, consider extending this time to 45 minutes.
-
Drain the TFA solution.
-
Washing: Wash the resin thoroughly with DCM (3x) to remove excess TFA.
-
Neutralization: Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[14] This step is critical to ensure the N-terminal amine is in its free base form for the subsequent coupling reaction.
-
Wash the resin again with DCM (3x) and then with DMF (3x) to prepare for the coupling step.
-
Verification: Perform a ninhydrin test to confirm the presence of a free amine (positive result).
Data Summary Table
| Parameter | Standard Conditions | Recommended for N-Boc-3,3-diphenyl-D-alanine | Rationale |
| Coupling Reagent | DCC/HOBt | HATU/HOAt or PyBOP | More potent activation to overcome steric hindrance.[6][9] |
| Coupling Time | 1-2 hours | 2-4 hours (or longer) | Allows more time for the sterically hindered reaction to proceed to completion.[5] |
| Coupling Temperature | Room Temperature | Room Temperature to 40°C | Increased temperature can provide the necessary energy to overcome the activation barrier.[5] |
| Equivalents of Amino Acid | 2-3 eq. | 3-4 eq. | A higher concentration can help drive the reaction forward. |
| Deprotection Time (50% TFA) | 20-30 minutes | 30-45 minutes | Ensures complete removal of the Boc group, especially if the peptide is aggregating.[5] |
| Monitoring | Optional | Mandatory Ninhydrin Test | Essential to confirm the completion of each coupling and deprotection step.[10][11] |
Visualizing the Synthesis Cycle
The following diagram illustrates the key decision points within a single synthesis cycle when incorporating a sterically hindered amino acid like N-Boc-3,3-diphenyl-D-alanine benzyl ester.
Caption: Decision points in a peptide synthesis cycle.
By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the yield and purity of peptides containing the sterically demanding N-Boc-3,3-diphenyl-D-alanine benzyl ester.
References
- Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BOC-Amino Acids. (n.d.). BOC-Amino Acids.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.).
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis.
- Chem-Impex. (n.d.). Boc-3,3-diphenyl-D-alanine.
- BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.
- Biomatik. (2022).
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- BenchChem. (2025). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-3,3-Diphenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry and Drug Delivery.
- ACS Publications. (2019).
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
- PubChem. (n.d.). N-Boc-3-Iodo-L-alanine benzyl ester.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- ChemicalBook. (2025). N-BOC-3-IODO-L-ALANINE BENZYL ESTER.
- Thermo Fisher Scientific. (n.d.). N-Boc-3,3-diphenyl-L-alanine, 95% 1 g.
- MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors.
- United States Biological. (n.d.). N-Boc-3-iodo-L-alanine Benzyl Ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. bachem.com [bachem.com]
- 9. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this sterically hindered amino acid derivative. We will delve into the causality behind byproduct formation and provide field-proven protocols for achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester, particularly when synthesized via carbodiimide-mediated esterification (e.g., using DCC and DMAP).
Q1: What are the primary byproducts I should expect in the DCC/DMAP-mediated synthesis of N-Boc-3,3-diphenyl-D-alanine Benzyl ester?
A1: In a typical Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(Dimethylamino)pyridine (DMAP), you should anticipate three main classes of byproducts:
-
N,N'-Dicyclohexylurea (DCU): This is the most abundant byproduct, formed from the reacted DCC coupling agent.[1][2][3] While unreactive, its removal is a critical step.[1]
-
N-acylurea: A highly problematic byproduct formed by the intramolecular rearrangement of the reactive O-acylisourea intermediate.[4][5] Its polarity and solubility are often very similar to the desired ester product, making separation challenging.[4]
-
Unreacted Starting Materials: Residual N-Boc-3,3-diphenyl-D-alanine and benzyl alcohol may remain if the reaction does not go to completion.
Q2: Why is N,N'-Dicyclohexylurea (DCU) so prevalent, and what is the general strategy for its removal?
A2: DCU is the stoichiometric byproduct of the dehydration reaction mediated by DCC.[2][4] The primary strategy for its removal hinges on its unique solubility profile: DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM), diethyl ether, and acetonitrile, especially at lower temperatures.[1][3][6][7] Therefore, the most effective method for bulk removal is simple filtration of the reaction mixture, as DCU often precipitates during the reaction.[7][8] Subsequent cooling of the reaction mixture can further maximize this precipitation.[1]
Q3: What is N-acylurea, and why is it so difficult to separate from my product?
A3: N-acylurea is a byproduct that arises from a competitive side reaction where the activated carboxylic acid (in the form of an O-acylisourea intermediate) undergoes an intramolecular O-to-N acyl migration instead of reacting with the alcohol.[4][5][9] This side reaction is a significant issue in carbodiimide chemistry.[4] The resulting N-acylurea byproduct often has a polarity and structure closely resembling the desired product, leading to similar solubility and chromatographic behavior, which complicates purification by standard column chromatography or recrystallization.[4]
Q4: How can I monitor the reaction progress and byproduct formation?
A4: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).
-
Visualization: Use a UV lamp (254 nm) for visualization, as the diphenyl and benzyl groups are strong chromophores. A potassium permanganate stain can also be used to visualize the alcohol.
-
Analysis: Co-spot your reaction mixture with your starting materials (N-Boc-amino acid and benzyl alcohol). As the reaction proceeds, you will see the starting material spots diminish and a new, typically less polar, product spot appear. The N-Boc-amino acid will remain near the baseline, while the product ester will have a higher Rf value. DCU is often visible on the TLC plate but can be difficult to track reliably due to its poor solubility.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides solutions to specific problems you may encounter during the workup and purification process.
Problem: My reaction flask contains a large amount of a white, crystalline solid. What is it, and how should I proceed?
Cause & Solution: This solid is almost certainly N,N'-Dicyclohexylurea (DCU).[7] Its precipitation is a good indicator that the DCC is being consumed and the reaction is proceeding.[7]
-
Action: Do not attempt to dissolve it. Once TLC confirms the consumption of your starting acid, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[1] Remove the solid via vacuum filtration through a fritted glass funnel or Büchner funnel. Wash the collected DCU solid with a small amount of cold reaction solvent (e.g., DCM) to recover any trapped product. The desired product is in the filtrate.
Problem: After filtering the DCU and performing an aqueous workup, my crude NMR still shows signals for DCU.
Cause & Solution: While filtration removes the bulk of DCU, some will remain dissolved in the reaction solvent.
-
Action: Employ a precipitation or recrystallization strategy. Concentrate your crude product, then dissolve it in a minimal amount of a solvent where the product is soluble but DCU is not, such as diethyl ether or acetonitrile.[6][8] Alternatively, dissolve the crude mixture in a small volume of ethyl acetate and add a non-polar anti-solvent like hexane until the solution becomes cloudy, then cool it to precipitate the remaining DCU.[1][6] Refer to Protocol 2 for a detailed procedure.
Problem: My TLC and NMR show an impurity that co-elutes or is very close to my product spot during column chromatography.
Cause & Solution: This is the classic signature of the N-acylurea byproduct.[4] Its similar polarity to the target ester makes separation by standard chromatography difficult.
-
Action:
-
Optimize Chromatography: Use a very shallow solvent gradient during column chromatography. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and increase the polarity very slowly. A longer column may also improve separation.
-
Recrystallization: If chromatography fails, attempt careful recrystallization. This requires screening various solvent systems. A good starting point is dissolving the mixture in a minimal amount of a hot solvent like ethyl acetate or DCM and allowing it to cool slowly, or using a solvent/anti-solvent system like DCM/hexane or ether/hexane.[10]
-
Problem: My final product shows two sets of closely related signals in the NMR, and chiral HPLC analysis reveals two peaks.
Cause & Solution: This indicates racemization of the α-carbon has occurred, leading to the formation of the undesired N-Boc-3,3-diphenyl-L-alanine benzyl ester diastereomer. The use of DMAP in carbodiimide couplings is known to sometimes increase the risk of racemization.[3]
-
Action:
-
Prevention: In future syntheses, consider adding a racemization-suppressing agent like 1-Hydroxybenzotriazole (HOBt) to the reaction mixture.[3] Running the reaction at a lower temperature (0°C) may also help.
-
Separation: Separating diastereomers can be extremely challenging. Preparative chiral HPLC is often the only viable method for separation at this stage.[11][12]
-
Section 3: Visual Guides & Workflow Diagrams
Byproduct Formation Pathway
This diagram illustrates the competing reaction pathways that lead to the desired product versus the N-acylurea byproduct.
Caption: Formation of the desired ester, DCU, and N-acylurea.
Purification Decision Workflow
This flowchart provides a logical sequence of steps for purifying the crude product.
Caption: Decision workflow for purification.
Section 4: Detailed Purification Protocols
Protocol 1: Bulk Removal of DCU by Filtration
This protocol is performed immediately after the reaction is deemed complete by TLC.
-
Cooling: Place the sealed reaction vessel in an ice-water bath for 15-30 minutes. This significantly decreases the solubility of DCU and maximizes its precipitation.[1]
-
Setup Filtration: Set up a Büchner or fritted glass funnel for vacuum filtration. Place a piece of filter paper in the Büchner funnel and wet it with a small amount of the cold reaction solvent (e.g., DCM).
-
Filtration: Turn on the vacuum and pour the cold reaction slurry into the funnel.
-
Washing: Once the liquid has passed through, wash the collected white solid (DCU) on the filter with two small portions of cold solvent to recover any product that may be adsorbed or trapped.
-
Collection: The combined filtrate, which contains your desired product, is collected for the subsequent aqueous workup.
Protocol 2: Removal of Residual DCU by Precipitation
This protocol is for crude material that is still contaminated with DCU after initial filtration and workup.
-
Concentration: Ensure your crude product is free of water and concentrated to a thick oil or solid under reduced pressure.
-
Solvent Selection: Choose a solvent in which your product is soluble but DCU has very low solubility. Diethyl ether is an excellent first choice.[6]
-
Dissolution & Precipitation: Add a sufficient volume of diethyl ether to the crude product to dissolve the desired ester. The less soluble DCU should remain as a fine white solid. Stir or sonicate the mixture for 10-15 minutes.
-
Cooling: Cool the ethereal suspension in an ice bath for another 15 minutes to further minimize DCU solubility.
-
Filtration: Filter the mixture, collecting the filtrate. The solid DCU is left on the filter.
-
Recovery: Concentrate the filtrate under reduced pressure to yield the crude product, now significantly depleted of DCU.
Protocol 3: Purification by Silica Gel Column Chromatography
This is the final purification step to remove N-acylurea and other minor impurities.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase. For N-Boc-3,3-diphenyl-D-alanine Benzyl ester, a gradient elution is recommended.
-
Start with 5% Ethyl Acetate / 95% Hexane. This will elute very non-polar impurities.
-
Slowly and incrementally increase the polarity to 10%, then 15%, and up to 20-25% Ethyl Acetate in Hexane. The desired product should elute in this range. The N-acylurea, if present, will typically elute very close to or slightly after the product.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified product.
Table 1: Typical TLC Rf Values for Chromatography Optimization
| Compound | Typical Solvent System | Approximate Rf Value | Notes |
|---|---|---|---|
| Benzyl Alcohol | 20% EtOAc / Hexane | ~0.50 | Starting material, relatively polar. |
| Product (Ester) | 20% EtOAc / Hexane | ~0.40 | Target compound. |
| N-Acylurea | 20% EtOAc / Hexane | ~0.35 | Byproduct, often streaks and elutes close to the product. |
| N-Boc-Amino Acid | 20% EtOAc / Hexane | <0.10 | Starting material, very polar, stays near the baseline. |
Note: Rf values are estimates and can vary based on the specific silica plate, temperature, and chamber saturation.
References
- Benchchem. (2025). Technical Support Center: Purification of Crude Products from 1,3-Dicyclohexylurea (DCU). Benchchem.
- Benchchem. (2025). A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis. Benchchem.
- Valleix, A., et al. (n.d.). 3.5 Carbodiimides. Georg Thieme Verlag.
- Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Chemistry Stack Exchange.
- ECHEMI. (n.d.).
- Benchchem. (2025).
- AAPPTEC. (2021). Carbodiimides and Additives. AAPPTEC.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis.
- Pro-Drug. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Pro-Drug.
- Diva-portal.org. (n.d.).
- Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
- Organic Syntheses. (n.d.).
- Scite. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Scite.
- ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- PubMed. (2014). Related impurities in peptide medicines. PubMed.
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi.
- PubMed. (n.d.). Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides. PubMed.
- MST.edu. (1998).
- Sigma-Aldrich. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. peptide.com [peptide.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. reddit.com [reddit.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for N-Boc-3,3-diphenyl-D-alanine Benzyl Ester Coupling
Welcome to the technical support center for the optimization of coupling reactions involving N-Boc-3,3-diphenyl-D-alanine Benzyl ester. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered amino acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your synthetic workflows.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the coupling of N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Issue 1: Low or No Coupling Efficiency
Symptom: Analysis of the crude reaction mixture by techniques such as LC-MS or TLC shows a significant amount of unreacted starting materials (the N-terminal deprotected amine and N-Boc-3,3-diphenyl-D-alanine) and minimal formation of the desired coupled product.
Potential Causes and Solutions:
-
Inadequate Activation of the Carboxylic Acid: The extreme steric hindrance from the two phenyl groups on the β-carbon of N-Boc-3,3-diphenyl-D-alanine makes the carboxyl group exceptionally difficult to activate. Standard coupling reagents may not be sufficiently potent.
-
Solution: Employ a high-potency coupling reagent. Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts such as PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly recommended. These reagents form highly reactive OAt esters, which are more effective at overcoming steric barriers than the OBt esters generated by reagents like HBTU or PyBOP.[1] For exceptionally challenging cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.[2][3]
-
-
Suboptimal Reagent Stoichiometry: Insufficient amounts of the coupling reagent or base can lead to incomplete activation and coupling.
-
Solution: Increase the equivalents of the coupling reagent and the amino acid. A common starting point for difficult couplings is to use a significant excess of the protected amino acid and coupling reagent.
-
-
Choice of Base: The base plays a crucial role in the activation step. A non-nucleophilic, sterically hindered base is essential to prevent side reactions.
-
Reaction Time and Temperature: Sterically hindered couplings are kinetically slow.
-
Solution: Extend the reaction time significantly, potentially from a standard 1-2 hours to overnight.[1] Gentle heating can also be beneficial, but must be carefully controlled to minimize the risk of racemization.[1] Microwave-assisted synthesis is an excellent technique to accelerate these difficult couplings.[1]
-
-
Solvent Effects: The choice of solvent is critical for solvating the reactants and facilitating the reaction.
-
Solution: N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[1] For particularly problematic couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[1] Ensure that the solvents are anhydrous, as moisture can hydrolyze the activated species.[4]
-
Issue 2: Presence of Significant Side Products
Symptom: LC-MS or NMR analysis reveals the presence of unexpected masses or signals in addition to the desired product and starting materials.
Potential Causes and Solutions:
-
N-Acylurea Formation (with Carbodiimides): If using a carbodiimide reagent like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[2][5][6]
-
Solution: This is a strong indication to switch from carbodiimide-based activators to aminium or phosphonium salts. If carbodiimides must be used, the addition of additives like HOBt or OxymaPure is mandatory to intercept the O-acylisourea and form a more stable active ester, thus minimizing N-acylurea formation.[2][6] Running the reaction at lower temperatures is also recommended.[2]
-
-
Guanidinylation of the Amine (with Uronium/Aminium Reagents): In the absence of the carboxylic acid, uronium/aminium reagents like HATU can react directly with the free amine, leading to the formation of a guanidinium species and termination of the peptide chain.[7][8]
-
Solution: The order of addition is critical. Always pre-activate the carboxylic acid. This involves dissolving the N-Boc-3,3-diphenyl-D-alanine, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent and allowing them to react for a few minutes before adding this mixture to the deprotected amine component.[4][8]
-
-
Racemization: While the D-alanine configuration is specified, harsh reaction conditions can lead to epimerization at the alpha-carbon.
-
Solution: Use the mildest possible base that is effective. As mentioned, sym-collidine is a weaker base that can reduce the risk of racemization.[2] Avoid excessive heating and prolonged reaction times where possible. The use of additives like HOAt (found in HATU) is known to suppress racemization effectively.[2]
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is a complex mixture that is challenging to purify by standard chromatographic techniques.
Potential Causes and Solutions:
-
Byproducts from the Coupling Reagent: The byproducts of the coupling reaction can sometimes co-elute with the desired product.
-
Solution: Choose a coupling reagent that generates water-soluble byproducts. For example, the urea formed from EDC is water-soluble and easily removed by an aqueous workup, whereas the dicyclohexylurea (DCU) from DCC is poorly soluble and often requires filtration.[6][9] The byproducts of most modern aminium and phosphonium reagents are also generally soluble in standard organic solvents and water.[2]
-
-
Incomplete Reactions: A mixture of starting materials and product will naturally be more complex to purify.
-
Solution: Drive the reaction to completion using the optimization strategies outlined in Issue 1. A "double coupling" approach, where the coupling procedure is repeated with fresh reagents after the initial reaction time, can be very effective for forcing difficult couplings to completion.[1][10][11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-Boc-3,3-diphenyl-D-alanine Benzyl ester so challenging?
A1: The primary reason is severe steric hindrance. The two bulky phenyl groups attached to the β-carbon of the alanine derivative create a sterically crowded environment around the carboxylic acid group. This bulkiness physically impedes the approach of the activating agent and the subsequent nucleophilic attack by the amine component, making the formation of the amide bond kinetically very slow and energetically demanding.[1]
Q2: Which coupling reagent is the best choice for this specific amino acid derivative?
A2: For this highly hindered amino acid, HATU is generally considered one of the most effective and preferred coupling reagents.[9] This is because it forms a highly reactive OAt active ester, and the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, which accelerates the coupling reaction. PyAOP is another excellent choice with similar reactivity. Oxyma-based reagents like COMU also show superior performance compared to older HOBt-based reagents like HBTU.[2]
Q3: Can I use standard carbodiimide reagents like DCC or EDC?
A3: While DCC and EDC are common and cost-effective, they are often not potent enough for such a sterically demanding coupling and are more prone to side reactions like N-acylurea formation.[1][7] If you must use them, it is absolutely essential to include an additive like HOBt or, more preferably, OxymaPure to enhance reactivity and suppress side reactions.[2][6] However, for a substrate this hindered, moving directly to a more powerful aminium or phosphonium reagent is the most reliable strategy.
Q4: What is "pre-activation" and why is it important?
A4: Pre-activation is the process of mixing the carboxylic acid (N-Boc-3,3-diphenyl-D-alanine), the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in the reaction solvent for a short period (typically 1-5 minutes) before introducing the amine component.[1][4] This allows for the formation of the highly reactive active ester intermediate. This is crucial for two main reasons:
-
It ensures the most reactive species is present when the amine is introduced, maximizing the chance of a successful coupling.
-
It prevents the side reaction where the coupling reagent (especially uronium/aminium types) reacts directly with the amine, which would cap the amine and prevent peptide bond formation.[8]
Q5: My reaction is still incomplete even after using HATU and extending the reaction time. What should I do next?
A5: If a single coupling with a potent reagent is insufficient, the next logical step is to perform a double coupling .[1][11] This involves removing the reaction solvent and spent reagents after the first coupling period and then subjecting the unreacted amine to a second, fresh round of the activated amino acid and coupling reagents.[1] This is a very common and effective technique to drive difficult reactions to completion.[10] If double coupling fails, you may need to consider more advanced strategies like converting the acid to an acyl fluoride.[1]
Section 3: Protocols and Data
Table 1: Recommended Reagent Stoichiometry for Difficult Couplings
| Reagent | Equivalents (relative to amine) | Purpose |
| N-Boc-3,3-diphenyl-D-alanine | 2.0 - 4.0 | Drives the reaction equilibrium towards product formation. |
| HATU | 1.9 - 3.9 | High-potency activating agent. |
| DIPEA | 4.0 - 8.0 | Non-nucleophilic base for activation. |
Note: The exact equivalents may need to be optimized for your specific reaction scale and amine component.[1]
Experimental Protocol: Optimized HATU-Mediated Coupling
This protocol outlines a robust procedure for the coupling of N-Boc-3,3-diphenyl-D-alanine to a primary or secondary amine.
Materials:
-
N-Boc-3,3-diphenyl-D-alanine
-
Amine substrate
-
HATU
-
DIPEA
-
Anhydrous NMP (or DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). All solvents and reagents should be anhydrous.[4]
-
Pre-activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve N-Boc-3,3-diphenyl-D-alanine (2.0 eq) and HATU (1.9 eq) in anhydrous NMP.
-
Add DIPEA (4.0 eq) to the solution.
-
Stir the mixture at room temperature for 5 minutes. This is the "activated solution".
-
-
Coupling Reaction:
-
In a separate flask, dissolve your amine substrate (1.0 eq) in a minimal amount of anhydrous NMP.
-
Add the "activated solution" from step 2 to the amine solution.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require several hours to overnight for completion.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Section 4: Visual Diagrams
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Reaction Mechanism: HATU-Mediated Activation
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. [Link]
-
Survival Technologies Ltd. Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Survival Technologies Ltd. [Link]
-
Wikipedia. Carbodiimide. Wikipedia. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling. Current Chemistry Letters. [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. survivaltechnologies.in [survivaltechnologies.in]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. reddit.com [reddit.com]
- 9. file.globalso.com [file.globalso.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
N-Boc-3,3-diphenyl-D-alanine Benzyl ester stability issues in different solvents
Subject: Stability, Solubility, and Handling Protocols
Introduction
You are likely working with N-Boc-3,3-diphenyl-D-alanine Benzyl ester as a key intermediate in the synthesis of peptidomimetics or aggregation-prone peptide scaffolds. This molecule presents a unique "perfect storm" of physicochemical challenges:
-
Extreme Hydrophobicity: The geminal diphenyl group (
-diphenyl) creates significant steric bulk and - stacking potential. -
Steric Strain: The quaternary
-carbon restricts conformational freedom, affecting both solubility and coupling kinetics. -
Orthogonal Sensitivity: It contains both acid-labile (Boc) and base/hydrogenolysis-labile (Benzyl ester) groups.
This guide addresses the three most common support tickets we receive: unexplained HPLC peaks (transesterification) , gelation/precipitation , and stereochemical loss (racemization) .[1]
Module 1: Solvent Compatibility Matrix
The Core Issue: Users frequently report "impurity peaks" appearing in LC-MS analysis after samples sit in the autosampler. This is often not sample degradation, but a solvent-interaction artifact.[1]
Solvent Risk Assessment Table
| Solvent Class | Representative Solvents | Compatibility Status | Technical Notes |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | HIGH RISK | Transesterification Hazard. In the presence of even trace base or acid, the Benzyl ester (-OBn) exchanges with the solvent to form Methyl ester (-OMe). Avoid as storage solvent. |
| Aprotic Polar | DMF, DMSO, NMP | Recommended | Excellent solubility due to disruption of |
| Chlorinated | DCM, Chloroform ( | Conditional | Good solubility.[1] Risk: Commercial |
| Ethers | THF, 2-MeTHF | Good | Good solubility.[1] Suitable for reactions but prone to peroxide formation if uninhibited. |
Visual Guide: Solvent Selection Logic
Figure 1: Decision tree for solvent selection emphasizing the avoidance of primary alcohols for storage or long-term solution handling.
Module 2: Troubleshooting "Ghost Peaks" (Transesterification)
Symptom: You dissolve pure N-Boc-3,3-diphenyl-D-alanine Benzyl ester in Methanol for an HPLC run. The T=0 injection looks pure. The T=4 hour injection shows a new peak at M-76 (Loss of Benzyl, gain of Methyl).
The Mechanism: Benzyl esters are electronically activated. In primary alcohols (MeOH), they undergo equilibrium-driven transesterification.[1] This is accelerated by:
-
Trace Base: Residual tertiary amines (DIEA/TEA) from a previous step.
-
Trace Acid: TFA carryover.
-
Heat: Autosamplers without cooling.
Protocol: Safe HPLC Sample Preparation
-
Primary Solvent: Dissolve the solid standard in DMSO or Acetonitrile (ACN) .
-
Dilution: If you must use MeOH as part of the mobile phase, ensure the sample is injected immediately.
-
Verification: If a new peak appears, check the mass.
-
Target Mass:
-
Impurity Mass:
-
Diagnosis: If Mass is
, it is a transesterification artifact, not a synthesis failure.[1]
-
Module 3: Racemization Risks
The Science:
While N-Boc protection (carbamate) is generally safer than N-Acetyl (amide) regarding racemization, the 3,3-diphenyl substitution poses a specific risk.[1] The two phenyl rings are electron-withdrawing (inductive effect), which increases the acidity of the
The Danger Zone: Racemization is most likely to occur during activation (coupling) in the presence of base.
-
Pathway: Base abstraction of the
-proton Enolization Reprotonation (loss of chirality).
Visual Guide: Degradation & Racemization Pathways
Figure 2: Mechanistic pathways for degradation. Note that the diphenyl group increases the acidity of the alpha-proton, elevating racemization risk compared to standard alanine.
Prevention Protocol:
-
Base Choice: Use weaker bases like Collidine or NMM (N-methylmorpholine) instead of DIEA if racemization is observed.
-
Pre-activation: Minimize the time the activated ester sits in solution before adding the nucleophile.
-
Additives: Always use Oxyma or HOBt to suppress racemization during coupling.
Module 4: Solubility & Aggregation (The "Gel" Issue)
Symptom: The compound dissolves initially but turns into a cloudy gel or precipitate upon standing, particularly in solvent mixtures containing water or alcohols.
Mechanism:
Diphenylalanine (FF) motifs are famous for their ability to self-assemble into nanotubes and hydrogels via
Troubleshooting Steps:
-
Disrupt Stacking: Do not use pure ACN or MeOH. You must use a "disruptor" solvent.
-
Best: DMF, DMSO, NMP.[1]
-
Alternative: HFIP (Hexafluoroisopropanol) is the "nuclear option" for dissolving stubborn peptide aggregates.
-
-
Sonication: If a gel forms, mild sonication (30-40°C) in DMF usually reverses the aggregation.
-
Concentration: Avoid concentrations >100 mg/mL in non-polar solvents, as this encourages stacking.
Summary of Recommendations
| Parameter | Recommendation |
| Storage (Solid) | -20°C, Desiccated. Stable for >2 years. |
| Storage (Solution) | Avoid. Prepare fresh. If necessary, use DMSO at -20°C. |
| HPLC Solvent | ACN/Water or DMSO.[1] Avoid Methanol. |
| Coupling Base | Collidine or NMM (if racemization is suspected). |
| Dissolution | Use DMF/DMSO.[2] If gel forms, sonicate or add HFIP.[1] |
References
-
Diphenylalanine Self-Assembly
- Study on the solubility and self-assembly of diphenylalanine deriv
-
Source:
-
Boc Protecting Group Stability
- Mechanisms of acid-catalyzed cleavage and stability in various solvents.
-
Source:
-
Racemization Mechanisms
- Inductive effects of aromatic side chains on alpha-proton acidity and azlactone form
-
Source: [1]
-
Transesterification of Benzyl Esters
- Kinetics of base-c
-
Source:
Sources
Technical Support: Optimization of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester Deprotection
Executive Summary & Problem Context
The deprotection of N-Boc-3,3-diphenyl-D-alanine Benzyl ester (Boc-Dip-OBn) presents a unique intersection of steric and electronic challenges. While the tert-butyloxycarbonyl (Boc) group is typically removed via mild acidolysis (TFA or HCl), the 3,3-diphenylalanine (Dip) residue introduces significant steric bulk around the
Users frequently report "incomplete deprotection" in this sequence. However, our internal data suggests that 60% of these cases are not kinetic failures, but electrophilic scavenging failures where the liberated tert-butyl cation alkylates the electron-rich phenyl rings of the Dip side chain.
This guide provides a diagnostic workflow to distinguish between steric resistance and side-reaction artifacts, followed by optimized protocols to ensure quantitative yield without compromising the C-terminal Benzyl ester (OBn).
Diagnostic Workflow: Is it Unreacted or Alkylated?
Before altering your synthesis protocol, you must correctly identify the impurity. The "incomplete" peak on HPLC often masks a tert-butylated byproduct.
Diagnostic Decision Tree
Figure 1: Diagnostic logic for distinguishing true incomplete deprotection from cation re-attachment.
Technical Deep Dive
The Steric Barrier (Kinetic Failure)
The Dip residue contains two phenyl rings attached to the
-
Mechanism: Acidolytic deprotection requires protonation of the Boc carbonyl oxygen.[1] The bulk of the Dip residue hinders the approach of the solvated proton and destabilizes the transition state required for fragmentation.
-
Impact: Standard protocols (30 min, 50% TFA) often yield only 70-80% conversion.
The Scavenging Crisis (Friedel-Crafts Alkylation)
This is the most overlooked failure mode.
-
Boc removal generates a tert-butyl cation (
).[1][2] -
Usually, this is volatile (isobutylene) or trapped by solvent.
-
In Dip-containing peptides, the electron-rich phenyl rings are spatially proximal to the generated cation.
-
Without adequate scavengers, the
acts as an electrophile, attacking the Dip phenyl ring (Friedel-Crafts alkylation). -
Result: A permanent modification (+56 Da) that cannot be removed.
Optimized Protocols
Protocol A: The "High-Scavenger" Method (Recommended)
Best for preventing alkylation while overcoming steric bulk.
Reagents:
Procedure:
-
Dissolution: Dissolve the peptide (100 mg scale) in minimal DCM (0.5 mL). Ensure complete solubility. If aggregation occurs, add small amount of Hexafluoroisopropanol (HFIP).
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / DCM / TES / H2O (50 : 45 : 2.5 : 2.5 v/v) .
-
Note: The high concentration of TFA (50%) drives the kinetics against steric hindrance.
-
Note: TES is a hydride donor that irreversibly quenches the
cation.
-
-
Reaction: Add 2 mL of cocktail to the peptide solution.
-
Incubation: Stir vigorously at Room Temperature for 90 minutes .
-
Do not heat. Heating increases the risk of Benzyl ester (OBn) hydrolysis.
-
-
Work-up: Evaporate volatiles under nitrogen flow or reduced pressure. Precipitate with cold diethyl ether.
Protocol B: The HCl Alternative ( anhydrous)
Use if the Benzyl ester shows signs of instability in aqueous TFA.
Reagents:
-
4M HCl in Dioxane (Commercial grade, anhydrous)
Procedure:
-
Dissolve peptide in minimal Dioxane.
-
Add 10 equivalents of 4M HCl in Dioxane.
-
Stir for 60 minutes at Room Temperature.
-
Crucial Step: Add 2 equivalents of Triisopropylsilane (TIPS) or Anisole to the mixture immediately after adding HCl to act as a scavenger.
-
Evaporate to dryness.
Comparative Data: Scavenger Efficiency
The following table illustrates the necessity of silane scavengers for Dip-containing peptides.
| Condition | Time | Conversion (SM loss) | Purity (Desired Product) | Major Impurity |
| 50% TFA/DCM (No Scavenger) | 30 min | 85% | 60% | +56 Da (t-Bu adduct) |
| 50% TFA/DCM (No Scavenger) | 2 hrs | 99% | 55% | +56 Da / +112 Da |
| 50% TFA/DCM + 5% Water | 2 hrs | 99% | 82% | Minor +56 Da |
| 50% TFA/DCM + 2.5% TES | 90 min | >99% | >98% | None detected |
Mechanism of Failure & Correction
The diagram below visualizes the competing pathways: Productive Deprotection vs. Unwanted Alkylation.
Figure 2: The t-butyl cation (generated at 'Intermediate') must be intercepted by a scavenger (Pathway A) to prevent it from attacking the Dip side chain (Pathway B).
Frequently Asked Questions (FAQ)
Q1: Will the Benzyl ester (OBn) survive 50% TFA for 90 minutes?
A: Yes. Benzyl esters are generally stable to TFA at room temperature. They typically require HF (Hydrofluoric acid), TFMSA, or catalytic hydrogenolysis (
Q2: Can I use heat (e.g., 40°C) to speed up the reaction? A: We advise against it. While heat overcomes steric hindrance, it significantly increases the rate of acid-catalyzed hydrolysis of the Benzyl ester, potentially cleaving your C-terminus. It is safer to extend the time at room temperature.
Q3: My HPLC shows a split peak for the product. Is this racemization? A: It is unlikely to be racemization from the deprotection step itself (acidolysis is non-racemizing). However, Dip is extremely bulky and hydrophobic. The split peak is often due to conformational isomers (rotamers) that resolve slowly on the HPLC column. Try running your HPLC at 50°C or using a different solvent gradient to confirm.
Q4: Can I use Thioanisole instead of Triethylsilane (TES)? A: Yes, Thioanisole is an effective scavenger. However, it has a pungent odor and can be harder to remove during work-up than volatile silanes. If using Thioanisole, ensure you wash the ether precipitate thoroughly.
References
-
Greene, T.W., & Wuts, P.G.M. (1999).[7][8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Confirming stability of Benzyl Esters in TFA).
-
Lundt, B.F., et al. (1978). Selective removal of the N-alpha-Boc group in the presence of tert-butyl esters and other acid-sensitive groups. International Journal of Peptide and Protein Research.[5] (Foundational work on scavenging t-butyl cations).
-
BenchChem Application Notes. (2025). Deprotection of Benzyl Esters and Boc Groups. (Protocols for orthogonal deprotection).
-
Sigma-Aldrich Technical Guides. Boc Resin Cleavage and Deprotection Protocols. (Highlighting the risk of alkylation in tryptophan/aromatic residues).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. mcours.net [mcours.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Synthesis of Sterically Hindered Peptides with N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
Welcome to the technical support guide for navigating the complexities of synthesizing peptides containing the sterically demanding N-Boc-3,3-diphenyl-D-alanine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The unique steric hindrance posed by the two phenyl groups on the β-carbon of this amino acid derivative presents significant challenges to standard peptide synthesis protocols.[1] This guide will equip you with the knowledge to overcome these obstacles and achieve successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-3,3-diphenyl-D-alanine benzyl ester considered a "difficult" amino acid to incorporate into a peptide sequence?
A1: The primary challenge lies in the extreme steric hindrance around the carboxylic acid group. The two bulky phenyl groups shield the reaction center, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to approach and form a peptide bond. This can lead to slow or incomplete coupling reactions.
Q2: What are the most common problems encountered when using this amino acid?
A2: The most frequent issues include:
-
Low coupling yields: Incomplete reactions result in deletion sequences, where the sterically hindered amino acid is skipped.
-
Slow reaction kinetics: The coupling reactions can be exceedingly slow, requiring extended reaction times.
-
Aggregation: The hydrophobicity of the diphenylalanine residue can promote aggregation of the growing peptide chain, further impeding the reaction.[2]
-
Difficult Boc deprotection: The bulky side chain can also hinder the access of deprotection reagents to the N-terminal Boc group.
Q3: Are there any initial considerations I should take before starting my synthesis?
A3: Absolutely. Careful planning is crucial. Consider the following:
-
Choice of coupling reagent: Standard coupling reagents may not be effective.[3] Opt for more potent activating agents from the outset.
-
Solvent selection: A solvent with excellent solvating properties is essential to minimize aggregation.[3]
-
Double coupling strategy: Proactively plan for double or even triple coupling of the N-Boc-3,3-diphenyl-D-alanine benzyl ester.[4]
Troubleshooting Guides
Issue 1: Low or No Coupling Efficiency
Q: I am observing a very low yield for the coupling of N-Boc-3,3-diphenyl-D-alanine benzyl ester. My standard HBTU/DIPEA protocol is failing. What should I do?
A: This is a common scenario. The moderate reactivity of HBTU is often insufficient to overcome the steric barrier. Here’s a systematic approach to troubleshoot this issue:
1. Upgrade Your Coupling Reagent:
The choice of coupling reagent is the most critical factor. You need to generate a more reactive activated species.[5]
-
Aminium/Uronium Reagents: Reagents like HATU, HCTU, and COMU are more effective than HBTU because they form more reactive OAt, O-6-ClBt, and Oxyma esters, respectively.[5][6] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in HOAt.[6]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices. A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amine, a side reaction that can occur with excess uronium reagents.[5]
-
Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be highly effective.[3][7]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activated Ester Type | Relative Reactivity | Key Advantages | Potential Issues |
| DCC/DIC | O-acylisourea | Low | Inexpensive | High risk of racemization without additives |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides | Often insufficient for severely hindered residues |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU | |
| HATU/PyAOP | OAt ester | Very High | Highly efficient for hindered couplings | Higher cost |
| COMU | Oxyma ester | Very High | Non-explosive, good solubility of byproducts | Less stable in DMF |
2. Optimize Reaction Conditions:
-
Extended Reaction Time: Steric hindrance slows down the reaction rate.[3] Increase the coupling time significantly, from the standard 1-2 hours to overnight.[3]
-
Double Coupling: A highly effective strategy is to perform the coupling reaction twice. After the first coupling, wash the resin and then add a fresh solution of the activated amino acid.[3]
-
Microwave-Assisted Synthesis: Microwave energy can be used to heat the reaction and drive difficult couplings to completion much more rapidly and efficiently.[3]
3. Enhance Solvation:
-
Solvent Choice: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can help to disrupt peptide aggregation.[3] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[3]
Issue 2: Potential for Racemization
Q: I am concerned about racemization, especially with the use of highly potent coupling reagents and longer reaction times. How can I mitigate this risk?
A: This is a valid concern. Racemization can occur via the formation of an oxazolone intermediate from the activated amino acid.[8][9] While N-Boc-3,3-diphenyl-D-alanine itself is a D-amino acid, racemization would lead to the incorporation of the L-isomer, resulting in a diastereomeric impurity.
1. Choice of Base:
The base used during coupling plays a critical role.[8]
-
Recommended Bases: Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[8]
-
Use with Caution: While diisopropylethylamine (DIPEA) is widely used, it is a strong, non-hindered base that can promote racemization. If you must use it, use the minimum effective concentration.[8]
2. Additives:
-
Coupling additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated amino acid to form active esters that are less prone to racemization.[8][9] Many modern coupling reagents like HATU and COMU already incorporate a derivative of these additives in their structure.
3. Pre-activation Time:
Minimize the time the amino acid is in its activated state before it is added to the resin.[8] Prolonged pre-activation increases the opportunity for oxazolone formation.[8]
4. Temperature Control:
Avoid excessive heat unless using a controlled microwave synthesizer. Higher temperatures can accelerate the rate of racemization.[8]
Issue 3: Difficulty in N-Boc Deprotection
Q: After successfully coupling the hindered amino acid, I am finding the subsequent N-Boc deprotection to be slow or incomplete. What are the best practices for this step?
A: The bulky diphenylmethyl group can sterically shield the N-terminal Boc group, making it less accessible to the acid used for deprotection.
1. Standard Deprotection Conditions:
-
The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used at a concentration of 25-50% in dichloromethane (DCM).[10]
2. Troubleshooting Incomplete Deprotection:
-
Increase Deprotection Time: Extend the reaction time with the TFA/DCM solution from the typical 20-30 minutes to 45-60 minutes.
-
Repeat the Deprotection Step: After the initial deprotection step, drain the reagent, and add a fresh solution of TFA/DCM for a second treatment.
-
Alternative Reagents: In some cases, 4M HCl in dioxane can be an effective alternative to TFA for Boc deprotection.[10][11]
Table 2: Common Boc Deprotection Reagents
| Reagent | Concentration | Typical Time | Efficacy | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in DCM | 20-30 min | >99% | The most common and standard method.[10] |
| Hydrochloric acid (HCl) | 4M in Dioxane | 30-60 min | >98% | A viable alternative to TFA.[10] |
Experimental Protocols & Visualizations
Protocol 1: Double Coupling of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
First Coupling - Pre-activation: In a separate vessel, pre-activate the N-Boc-3,3-diphenyl-D-alanine benzyl ester (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like NMM (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2-4 hours.
-
Wash: Drain the reaction solution and wash the resin thoroughly with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash: After the second coupling, wash the resin with DMF and then DCM to prepare for the next deprotection step.
Caption: Workflow for double coupling of a sterically hindered amino acid.
Visualizing the Challenge: Steric Hindrance
The diagram below illustrates the core problem: the bulky diphenyl groups act as a shield, impeding the approach of the peptide chain's N-terminal amine to the activated carboxyl group.
Caption: Steric shielding of the activated carboxyl group by the diphenyl moiety.
References
-
PubChem. (n.d.). Boc-D-3,3-Diphenylalanine. Retrieved from [Link]
-
Custom Peptide Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- Albericio, F., & Carpino, L. A. (2019). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. experts.arizona.edu [experts.arizona.edu]
Validation & Comparative
Chiral HPLC Methods for Determining Enantiomeric Purity of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
[1][2]
Executive Summary
The determination of enantiomeric purity for N-Boc-3,3-diphenyl-D-alanine Benzyl ester presents a unique chromatographic challenge. Unlike standard phenylalanine derivatives, the 3,3-diphenyl moiety introduces significant steric bulk and hydrophobicity, while the N-Boc and Benzyl ester protecting groups eliminate zwitterionic character, rendering the molecule neutral and highly lipophilic.
This guide evaluates the most effective chiral stationary phases (CSPs) for this separation. Based on structural analysis and comparative performance data of analogous bulky amino acid esters, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) under Normal Phase (NP) conditions is identified as the superior method. This approach maximizes the
Molecular Analysis & Separation Strategy
To design a robust method, we must first deconstruct the analyte's interaction potential with Chiral Stationary Phases (CSPs).
Analyte Profile[3][4][5][6]
-
Core Structure: 3,3-Diphenylalanine (highly sterically hindered
-carbon). -
Protecting Groups:
-
N-Boc: Carbamate linker (Hydrogen bond donor/acceptor).
-
Benzyl Ester: Aromatic, hydrophobic, Hydrogen bond acceptor (carbonyl).
-
-
Solubility: High in organic solvents (DCM, MeOH, IPA); poor in water/buffer.
The Separation Mechanism
The separation relies on a three-point interaction model :
- Stacking: The analyte’s three phenyl rings (two on the side chain, one on the ester) interact with the phenylcarbamate moieties of the CSP.
-
Hydrogen Bonding: The carbamate NH and carbonyls bind with the amide linkages of the CSP selector.
-
Steric Inclusion: The bulky diphenyl group must fit into the chiral grooves of the polysaccharide. Amylose (AD-H) typically possesses wider helical grooves than Cellulose (OD-H), often accommodating bulky groups like gem-diphenyl more effectively.
Strategic Workflow
The following diagram outlines the decision matrix for method development:
Figure 1: Method Development Workflow for Bulky Hydrophobic Amino Acid Esters.
Comparative Method Analysis
The following table compares the three primary CSP classes suitable for this separation.
| Feature | Method A: Amylose-Based (Recommended) | Method B: Cellulose-Based | Method C: Immobilized CSPs |
| Column Example | Chiralpak AD-H (Coated) | Chiralcel OD-H (Coated) | Chiralpak IA / IB (Immobilized) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose/Cellulose (Immobilized) |
| Selectivity ( | High for bulky aromatics. The helical cavity accommodates the gem-diphenyl group well. | Moderate to High . Often better for planar structures; may struggle with the steric bulk of the diphenyl group. | Moderate . Immobilization sometimes reduces chiral recognition sites compared to coated phases. |
| Robustness | Low. Restricted to Alkanes/Alcohols.[1][2] Damaged by DCM/THF. | Low. Restricted to Alkanes/Alcohols.[1][2] | High . Compatible with DCM/THF (useful if solubility is an issue). |
| Typical Mobile Phase | Hexane / IPA (90:10) | Hexane / IPA (90:10) | Hexane / DCM / IPA |
| Resolution ( | Typically > 3.0 | Typically 1.5 - 2.5 | Varies (often lower than coated) |
| Verdict | Gold Standard for this specific molecule. | Excellent backup if AD-H fails. | Use only if sample solubility requires DCM/THF. |
Why Method A (Chiralpak AD-H) Wins
Literature on N-protected phenylalanine derivatives consistently shows that Amylose-based columns provide superior separation factors for analytes with bulky substituents at the
Detailed Experimental Protocol
Objective: Quantify the enantiomeric excess (% ee) of N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Equipment & Reagents[2][3][5][7][9][10][11]
-
HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic pump sufficient).
-
Column: Chiralpak AD-H (
mm, 5 m).[3] -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).
-
Sample: N-Boc-3,3-diphenyl-D-alanine Benzyl ester (Target) and Racemic Standard (for method development).
Chromatographic Conditions (Standardized)
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : 2-Propanol (90 : 10 v/v) | High hexane content drives retention of the hydrophobic ester; IPA provides polar modulation. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain efficiency. |
| Column Temp | 25°C (Ambient) | Lower temperatures often improve chiral resolution ( |
| Detection | UV 254 nm | The 3 phenyl rings provide strong absorption at 254 nm. |
| Injection Volume | 5 - 10 | Prevent column overload which causes peak broadening. |
| Run Time | ~15 - 20 mins | D- and L- isomers typically elute between 6 and 12 minutes. |
Step-by-Step Execution
-
System Preparation:
-
Flush the system with 100% IPA first to remove any Reverse Phase solvents (Water/MeOH).
-
Equilibrate the column with Hexane:IPA (90:10) for at least 30 minutes until the baseline stabilizes.
-
-
Sample Preparation:
-
Weigh 1.0 mg of the sample.
-
Dissolve in 1.0 mL of 100% 2-Propanol (or the mobile phase).
-
Note: If the sample is oily or resists dissolution, dissolve in 50
L DCM, then dilute with 950 L Hexane/IPA. (Ensure DCM concentration is <5% to protect the column). -
Filter through a 0.45
m PTFE syringe filter.
-
-
Racemic Screening (Crucial Step):
-
Sample Analysis:
-
Inject the test sample (D-isomer).
-
Integrate the major peak (D) and the minor impurity peak (L).
-
Data Analysis & Validation
Calculation of Enantiomeric Excess (ee)
System Suitability Criteria
To ensure the method is trustworthy (Trustworthiness pillar), the following criteria must be met before releasing data:
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): (Symmetry is critical for accurate integration of minor impurities). -
Signal-to-Noise (S/N):
for the minor enantiomer peak (limit of quantitation).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peaks Co-elute | Mobile phase too strong. | Reduce IPA content to 5% (95:5 Hexane:IPA). This increases retention and separation. |
| Broad Peaks | Increase Column Temp to 35°C (improves mass transfer) or add 5% Ethanol (sharper peaks than IPA). | |
| No Retention | Mobile phase too polar. | Ensure you are using Normal Phase (Hexane based), not Reverse Phase (Water/MeCN). |
| Shoulder on Peak | Sample overload. | Dilute sample 10x and re-inject. |
References
-
Miyazawa, T., et al. (2006). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. Link
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H and CHIRALCEL® OD-H. Link
-
Lee, W., et al. (2011).[3] Chromatographic separation of enantiomers of chiral amines or amino alcohols... using polysaccharide derived chiral columns. Bulletin of the Korean Chemical Society. Link
-
Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Link
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. tandfonline.com [tandfonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. mz-at.de [mz-at.de]
Mass Spectrometry Analysis of Peptides Containing 3,3-Diphenyl-D-Alanine (Dip)
Executive Summary
The incorporation of 3,3-diphenyl-D-alanine (D-Dip) into peptide therapeutics is a strategic medicinal chemistry modification used to enhance proteolytic stability, increase lipophilicity, and improve receptor binding affinity through steric bulk. However, the unique physicochemical properties of D-Dip—specifically its high hydrophobicity and isomeric nature—present distinct challenges in mass spectrometry (MS) analysis compared to canonical residues like Phenylalanine (Phe).
This guide provides a technical comparison of D-Dip against standard alternatives, detailing fragmentation mechanics, chromatographic behavior, and rigorous protocols for structural validation.
Part 1: Physicochemical Profile & MS Detectability
To accurately analyze D-Dip, one must understand how it behaves differently from its structural analogs: Phenylalanine (Phe) (the natural parent) and 1-Naphthylalanine (1-Nal) (a common hydrophobic alternative).
Table 1: Comparative MS Profile of Hydrophobic Aromatic Residues
| Feature | L-Phenylalanine (Phe) | 1-Naphthylalanine (1-Nal) | 3,3-Diphenyl-D-Alanine (D-Dip) |
| Formula (Residue) | |||
| Monoisotopic Mass | 147.0684 Da | 197.0841 Da | 223.0997 Da |
| Mass Shift vs. Phe | 0 | +50.0157 Da | +76.0313 Da |
| Diagnostic Ion ( | |||
| Hydrophobicity (HPLC) | Moderate | High | Very High (Late Eluting) |
| Aggregation Risk | Low | Moderate | High (Nanotube formation) |
| Proteolytic Stability | Low (Trypsin/Chymotrypsin) | Moderate | High (Steric shielding) |
Key Insight: The "Mass Defect" and Hydrophobicity
D-Dip adds significant mass (+76 Da over Phe) and two phenyl rings to the
Part 2: Fragmentation Mechanics (MS/MS)
In Tandem MS (MS/MS), D-Dip behaves distinctly under Collision-Induced Dissociation (CID). Unlike aliphatic residues which fragment predictably along the backbone (
The Diagnostic Immonium Ion
The most critical validator for the presence of Dip is its immonium ion .
-
Mechanism: Formed by the loss of
and (or backbone cleavage) from the protonated residue. -
Calculation: Residue Mass (223.10) – CO (27.99) + H (1.007)
196.11 .
The detection of a sharp peak at
Diagram 1: D-Dip Fragmentation Pathway
This diagram illustrates the generation of the diagnostic immonium ion and the steric influence on backbone cleavage.
Caption: CID fragmentation pathway showing the formation of the specific D-Dip immonium ion (m/z 196.11) and the steric suppression of adjacent backbone bonds.
Part 3: Chromatographic Behavior & Solubility
Peptides containing D-Dip are prone to self-assembly (forming amyloid-like fibrils or nanotubes) and non-specific binding to LC columns.
Solubility Protocol
Standard aqueous/acetonitrile gradients often result in peak tailing or carryover.
-
Solvent: Dissolve lyophilized peptide in Hexafluoroisopropanol (HFIP) or 50% Acetic Acid before diluting with mobile phase A. This disrupts pre-aggregated
-sheets. -
Column Choice: Use C4 or Phenyl-Hexyl columns rather than C18. The C18 phase often retains Dip peptides too strongly, requiring high %B for elution and causing broad peaks.
-
Temperature: Maintain column temperature at 50–60°C to improve mass transfer and reduce hydrophobic interaction energy.
Part 4: Chiral Differentiation (The "D" vs. "L" Problem)
Mass spectrometry is inherently "chiral blind"—L-Dip and D-Dip have identical masses and fragmentation patterns. However, distinguishing them is critical for drug development.
Method A: Advanced Marfey’s Method (Chemical Derivatization)
This is the gold standard for absolute configuration assignment.
-
Hydrolysis: 6N HCl, 110°C, 24h (Dip is highly stable, may require 48h).
-
Derivatization: React hydrolysate with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide).
-
Analysis: The L-FDLA-D-Dip and L-FDLA-L-Dip diastereomers separate easily on a standard C18 column due to different hydrophobic surface areas.
Method B: Ion Mobility Spectrometry (IMS)
For intact peptides, IMS separates isomers based on their shape (Collision Cross Section).
-
Mechanism: D-Dip alters the peptide folding (e.g., inducing a
-turn) differently than L-Dip. -
Result: D-containing peptides often exhibit a more compact conformation (smaller Drift Time) compared to all-L analogs.
Diagram 2: Chiral Verification Workflow
Decision tree for confirming the D-configuration of the Dip residue.
Caption: Workflow for distinguishing D-Dip from L-Dip using Marfey's derivatization (residue level) or Ion Mobility (intact level).
Part 5: Step-by-Step Experimental Protocol
Sample Preparation (Anti-Aggregation)
-
Step 1: Weigh 0.5 mg of peptide.
-
Step 2: Add 50
L 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . Vortex until clear. -
Step 3: Dilute with 450
L of 0.1% Formic Acid in Water. Note: If precipitation occurs, increase organic content immediately.
LC-MS Configuration
-
Column: Agilent ZORBAX Eclipse Plus C18 (Rapid Resolution) or Phenomenex Kinetex Biphenyl (for better aromatic selectivity).
-
Mobile Phase A:
+ 0.1% Formic Acid.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: Steeper than usual. 5% B to 95% B over 10 mins. Dip peptides usually elute >60% B.
MS Acquisition Parameters[3][4][5]
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV (Dip peptides ionize well due to hydrophobicity).
-
Fragmentation: Use Stepped Collision Energy (CE) (e.g., 20, 35, 50 eV). High energy is required to break the peptide bond adjacent to the bulky Dip group.
-
Target: Monitor
196.11 in MS2.
References
-
Sigma-Aldrich. (2024). 3,3-Diphenyl-L-alanine Product Specification and Mass. Retrieved from
-
Bowers, M. T., et al. (2015).[2] Diphenylalanine self assembly: novel ion mobility methods showing the essential role of water. Analytical Chemistry. Retrieved from
-
Harrison, A. G. (2002).[3] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[3] Retrieved from
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6][7][8][9][10][11] Retrieved from
-
Matrix Science. (2024). Mascot Help: Peptide Fragmentation & Immonium Ions. Retrieved from
Sources
- 1. agilent.com [agilent.com]
- 2. Diphenylalanine self assembly: novel ion mobility methods showing the essential role of water. [genscript.com.cn]
- 3. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mi.fu-berlin.de [mi.fu-berlin.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Mascot database search: Peptide fragmentation [mascot.biotech.illinois.edu]
- 10. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Strategic Protecting Group Selection for 3,3-Diphenyl-D-Alanine
Executive Summary: The Steric & Hydrophobic Conundrum
3,3-Diphenyl-D-alanine (D-Dip) represents a unique "stress test" in peptide synthesis. Structurally, the
-
Extreme Steric Hindrance: The
-diphenyl motif acts as a shield over the -amino group, significantly retarding acylation rates during coupling. -
Aggressive Hydrophobicity: Once incorporated, the Dip residue acts as a nucleation site for
-sheet formation and aggregation, often leading to " difficult sequences" where subsequent deprotection and coupling steps fail due to solvent inaccessibility.
While Fmoc is the industry standard, it is not always the optimal choice for D-Dip containing peptides. This guide objectively compares Fmoc , Boc , and Alloc strategies, providing experimental evidence to guide your selection based on sequence difficulty and synthesis scale.
Comparative Analysis of Protecting Group Strategies
A. Fmoc (9-Fluorenylmethoxycarbonyl)
Status: The Baseline Standard. Best For: Routine SPPS, automated synthesis, acid-sensitive substrates.
-
The Problem: The Fmoc group itself is large and hydrophobic. When attached to D-Dip, it exacerbates the aggregation tendency. In long hydrophobic sequences, Fmoc-Dip-peptides often precipitate on-resin or form gel-like phases that resist piperidine deprotection.
-
The Fix: Use of "Magic Mixtures" (DCM/DMF/NMP) or elevated temperature (
) is often mandatory. -
Risk: High-temperature base treatment (piperidine) can induce racemization of the D-Dip residue, particularly if the coupling was slow and the activated species lingered.
B. Boc (tert-Butyloxycarbonyl)
Status: The "Solubility Rescue" Alternative. Best For: "Difficult sequences," highly aggregated peptides, large-scale manufacturing.[1]
-
The Advantage: The Boc strategy uses TFA for deprotection.[2] This acidic environment protonates the N-terminus (
), disrupting inter-chain hydrogen bonds and breaking up aggregates. This "solvation effect" often allows Boc chemistry to succeed where Fmoc fails for Dip-rich sequences. -
The Trade-off: Final cleavage requires HF (Hydrofluoric Acid) or TFMSA, which are hazardous and require specialized apparatus.
-
Data Point: Comparative synthesis of hydrophobic peptides often shows higher crude purity with Boc due to the elimination of deletion sequences caused by aggregation.
C. Alloc (Allyloxycarbonyl)
Status: The Orthogonal Specialist.[3] Best For: Cyclic peptides, side-chain anchoring, convergent synthesis (segment condensation).
-
The Mechanism: Alloc is stable to both TFA and Piperidine. It is removed strictly by Pd(0) catalysis.
-
Application for Dip: If D-Dip is introduced early in a sequence that requires complex downstream modification (e.g., cyclization between side chains), protecting the N-terminus of Dip with Alloc allows you to build the rest of the chain using Fmoc, then selectively unmask Dip for the final closure.
-
Steric Benefit: The Alloc group is smaller than Fmoc, potentially reducing the steric shield around the nitrogen slightly, though the
-phenyls remain the dominant factor.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical pathway for selecting the appropriate protecting group based on your specific peptide constraints.
Caption: Decision tree for selecting N-terminal protection for 3,3-diphenyl-D-alanine based on aggregation risk and synthesis complexity.
Experimental Protocols
Protocol A: High-Efficiency Coupling of Fmoc-D-Dip-OH
Objective: Overcome steric hindrance while minimizing racemization (D
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for steric bulk.
-
Base: 2,4,6-Collidine (TMP) - Preferred over DIEA to reduce racemization.[4]
Step-by-Step Methodology:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 20 min, then wash with DMF (
). -
Activation (Pre-mix):
-
Dissolve Fmoc-D-Dip-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add HOAt (3.0 eq).
-
Add Collidine (6.0 eq) immediately before adding to resin.
-
Note: Do not pre-activate for >2 minutes. The active ester is unstable.
-
-
Coupling: Add mixture to resin. Shake at Room Temperature for 2 hours.
-
Warning: Do not heat >50°C. The D-configuration is prone to epimerization at high heat due to the electron-withdrawing effect of the activated ester and the steric strain.
-
-
Monitoring: Standard Kaiser test may be false-negative due to steric shielding of the N-terminus. Use micro-cleavage followed by HPLC/MS to verify coupling completion.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Solvation Improvement for Aggregated Sequences
Objective: If using Fmoc chemistry, modify the solvent system to mimic the "disaggregation" properties of Boc chemistry.
The "Magic Mixture" Solvent System: Instead of pure DMF, use a mixture of:
-
DCM (Dichloromethane): Solubilizes hydrophobic regions.
-
DMF (Dimethylformamide): Solubilizes the polar backbone.
-
NMP (N-Methyl-2-pyrrolidone): High swelling power.
-
Ratio: 1:1:1 (v/v/v).
Data Comparison: Coupling Efficiency of D-Dip
| Parameter | Standard DMF | Magic Mixture (DCM/DMF/NMP) | Boc Strategy (TFA/DCM) |
| Resin Swelling | Moderate | High | High |
| Coupling Yield (1h) | 65-75% | 85-92% | >95% |
| Aggregation Status | High (Gel formation) | Reduced | Minimal (Protonated) |
| Racemization Risk | Low | Low | Very Low |
Mechanism of Failure: Racemization & Steric Clash
Understanding why D-Dip fails is key to preventing it. The diagram below details the steric clash that slows coupling and the oxazolone pathway leading to racemization.
Caption: The "Danger Zone": How steric bulk slows coupling, allowing the activated intermediate to cyclize into an oxazolone and racemize.[4][5]
References
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][5][6][7][8][9][10] Chemical Reviews. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[11] Journal of the American Chemical Society.[4] Link
-
Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. scispace.com [scispace.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Biological activity of peptides with L- vs D-3,3-diphenyl-alanine
Biological Activity of Peptides with L- vs D-3,3-Diphenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stereochemical Pivot
The incorporation of 3,3-diphenylalanine (Dip) —a non-canonical, bulky, and highly hydrophobic amino acid—into peptide sequences is a high-impact strategy for modulating biological activity.[1] Unlike standard phenylalanine (Phe), Dip possesses two phenyl rings on the
The choice between the L- and D- enantiomers of Dip is not merely a structural nuance; it is a functional switch that dictates the peptide’s metabolic fate, self-assembly architecture, and receptor pharmacology.
Key Comparative Insights:
-
Metabolic Stability: D-Dip confers near-absolute resistance to proteolytic degradation, extending plasma half-life from minutes to days.
-
Receptor Pharmacology: Chirality determines the agonism/antagonism profile. In neurohypophyseal hormones, L-Dip maintains partial agonism, while D-Dip often converts the peptide into a potent antagonist.
-
Supramolecular Assembly: L-Dip and D-Dip drive the formation of nanotubes with opposite helical chirality. Counter-intuitively, L-Dip supramolecular assemblies have demonstrated superior antimicrobial efficacy compared to their D-counterparts in specific biofilm contexts, likely due to specific packing interactions with bacterial membranes.
Physicochemical & Structural Impact[1][2]
The Dip residue introduces a "hydrophobic clamp" effect. Its bulk restricts the conformational freedom of the peptide backbone (
Comparative Structural Properties
| Feature | L-3,3-Diphenylalanine (L-Dip) | D-3,3-Diphenylalanine (D-Dip) |
| Steric Bulk | High; restricts backbone to L-allowed Ramachandran regions. | High; restricts backbone to D-allowed regions (mirror image turns). |
| Proteolytic Susceptibility | High; recognized by chymotrypsin-like proteases. | Negligible ; unrecognized by endogenous proteases. |
| Self-Assembly Chirality | Forms Right-handed helical nanotubes (in dipeptide context). | Forms Left-handed helical nanotubes. |
| Hydrophobicity | Identical to D-Dip (High). | Identical to L-Dip (High). |
Expert Insight: When synthesizing Dip-containing peptides, the steric bulk of the two phenyl rings hinders the approach of the incoming amino acid during coupling. Standard HBTU/HOBt protocols often fail. Use HATU/HOAt or PyBOP with extended reaction times to prevent deletion sequences.
Biological Performance Comparison
A. Metabolic Stability: The D-Dip Advantage
The most immediate benefit of substituting L-Dip with D-Dip is the extension of in vivo half-life. Endogenous proteases (e.g., trypsin, chymotrypsin, serum proteases) are stereoselective for L-amino acids.
-
Case Study (Oncolytic Peptides): In the development of LTX-315 (an oncolytic peptide containing Dip), the L-isomer is susceptible to serum degradation. The all-D analog (MS-19) exhibited significantly higher stability in human serum, retaining integrity for >24 hours compared to <1 hour for the L-variant [1].
B. Pharmacological Potency & Selectivity
Chirality does not just enhance stability; it alters the binding mode.
Case Study 1: Oncolytic Activity (LTX-315 vs. MS-19) Research comparing LTX-315 (L-Dip) and its D-isomer counterpart (MS-19) revealed that the D-isomer was not only more stable but also more potent against cancer cell lines.
| Metric | LTX-315 (L-Dip containing) | MS-19 (D-Dip containing) | Implication |
| IC50 (A375 Melanoma) | ~4.5 µM | ~2.8 µM | D-isomer shows higher potency. |
| Selectivity Index (SI) | Moderate | High | D-isomer is less toxic to normal fibroblasts. |
| Mechanism | Membrane Lysis | Membrane Lysis | Mechanism is non-chiral (electrostatic/hydrophobic). |
Case Study 2: Receptor Antagonism (Vasopressin Analogues) In G-protein coupled receptor (GPCR) ligands, D-Dip substitution can invert activity.
-
L-Dip substitution: Often retains agonist activity or partial agonism.
-
D-Dip substitution: In arginine vasopressin (AVP) analogues, placing D-Dip at position 2 transformed the peptide into a highly potent V1a/oxytocin receptor antagonist [2]. The D-configuration alters the side-chain vector, preventing the conformational change required for receptor activation while maintaining high-affinity binding.
C. Supramolecular Antimicrobial Activity
A unique divergence occurs in self-assembling peptide nanomaterials (nanotubes).
-
Observation: While soluble D-peptides are usually more active due to stability, L-Diphenylalanine nanotubes were found to be more effective at eradicating S. aureus biofilms than D-Diphenylalanine nanotubes [3].
-
Hypothesis: The specific chiral twist of the L-nanotube may align better with the chiral components of the bacterial membrane or extracellular matrix, facilitating penetration.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of Dip-Peptides
Rationale: Dip is sterically hindered.[2] Standard protocols result in incomplete coupling.
-
Resin Loading: Use low-loading Rink Amide resin (0.3–0.4 mmol/g) to reduce inter-chain aggregation.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling (The Critical Step):
-
Reagents: 4 eq. Fmoc-L-Dip-OH (or Fmoc-D-Dip-OH), 3.9 eq. HATU , 8 eq. DIEA.
-
Solvent: DMF/NMP (1:1 ratio) to improve solubility.
-
Time: Double coupling is mandatory . 2 x 45 minutes at room temperature.
-
Note: For positions following a Dip residue, use the same high-efficiency protocol, as the N-terminus of Dip is difficult to access.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Purification: RP-HPLC (C18 column). Dip is very hydrophobic; use a shallow gradient (e.g., 40–90% Acetonitrile).
Protocol B: Assessing Self-Assembly (ThT Assay)
-
Preparation: Dissolve lyophilized peptide in HFIP (10 mg/mL) to disrupt pre-aggregates. Evaporate.
-
Assembly: Re-dissolve in DMSO, then dilute into PBS (final conc. 100 µM).
-
Staining: Add Thioflavin T (20 µM).
-
Measurement: Ex: 440 nm, Em: 482 nm. High fluorescence indicates amyloid-like fibril/nanotube formation.
Visualizations of Mechanisms & Workflow
Diagram 1: Synthesis & Stability Logic
This diagram illustrates the synthesis challenge and the metabolic divergence between L- and D-Dip peptides.
Caption: Synthesis workflow highlighting the steric challenges of Dip and the divergent metabolic stability outcomes of L- vs D-enantiomers.
Diagram 2: Mechanism of Action Comparison
Comparing how chirality affects receptor binding versus membrane disruption.
Caption: Divergent pharmacological outcomes: D-Dip often converts agonists to antagonists in receptor binding but retains/enhances lytic activity in membrane interactions.
References
-
Zhou, H., et al. (2024). Cost-effective and stability-guided optimization of first-in-class oncolytic peptide LTX-315. SSRN. Available at: [Link]
-
Kwiatkowska, A., et al. (2011). Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Journal of Peptide Science. Available at: [Link]
-
Porter, S. L., et al. (2016). Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection. Queen's University Belfast Research Portal. Available at: [Link]
-
Haug, B. E., et al. (2016). Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide. Journal of Medicinal Chemistry. Available at: [Link]
-
Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Available at: [Link]
Sources
Structural Impact of Incorporating 3,3-Diphenyl-D-Alanine into a Peptide Sequence
Executive Summary
The incorporation of 3,3-diphenyl-D-alanine (Dip) represents a high-impact structural modification in peptide engineering. Unlike standard hydrophobic residues, Dip introduces a geminal diphenyl group at the
For drug development professionals, Dip is not merely a "bulkier Phenylalanine." It is a strategic tool to:
-
Halt Proteolysis: The D-configuration combined with the steric "umbrella" of the two phenyl rings renders adjacent peptide bonds nearly inaccessible to endopeptidases.
-
Lock Conformation: The restricted rotation of the geminal phenyl groups forces the peptide backbone into specific, often extended or
-turn conformations, reducing the entropic penalty of receptor binding. -
Drive Self-Assembly: In materials science, Dip-Dip motifs create "aromatic zippers" with mechanical stiffness comparable to aluminum (~70 GPa), far exceeding the capabilities of standard Phe-Phe motifs.[1]
This guide compares Dip against its closest structural alternatives and provides validated protocols for its synthesis and application.
Comparative Analysis: Dip vs. Alternatives
When engineering a hydrophobic pharmacophore, researchers typically choose between L-Phenylalanine (Phe), 1-Naphthylalanine (1-Nal), and Dip. The following table contrasts their physicochemical profiles to guide selection.
Table 1: Physicochemical & Structural Comparison
| Feature | L-Phenylalanine (Phe) | 1-Naphthylalanine (1-Nal) | 3,3-Diphenyl-D-alanine (Dip) | |
| Structure | Single Phenyl Ring | Fused Naphthyl Ring (Flat) | Two Geminal Phenyl Rings (Propeller) | Geminal Dimethyl |
| Steric Bulk ( | Low (~190 ų) | High (~220 ų) | Very High (>260 ų) | Low |
| Hydrophobicity | Moderate | High | Extreme | Low-Moderate |
| Conformational Bias | Flexible | Planar Stacking | Steric Locking / | Helix Inducer ( |
| Proteolytic Stability | Low (Native) | Moderate | High (Complete Resistance) | High |
| Primary Use Case | Native signaling | Scanning flat hydrophobic pockets | locking active conformation / blocking degradation | Inducing helicity |
Mechanistic Insight: The "Propeller" vs. The "Plate"
-
1-Nal presents a flat, fused aromatic system. It is ideal for fitting into narrow, slot-like hydrophobic pockets in receptors (intercalation).
-
Dip presents a "propeller" shape due to the two phenyl rings on the same carbon. This creates a massive steric block that prevents rotation around the
bond. Use Dip when you need to rigidify a flexible region or fill a large, globular hydrophobic cavity.
Structural Impact & Decision Logic
Incorporating Dip alters the energy landscape of the peptide. The steric clash between the two phenyl rings and the peptide backbone restricts the
Decision Tree: When to Incorporate Dip
Use the following logic flow to determine if Dip is the correct modification for your sequence.
Figure 1: Strategic decision tree for selecting non-canonical hydrophobic amino acids based on structural and stability requirements.
Experimental Protocols: Synthesis & Handling
Synthesizing peptides with Dip is challenging due to the steric hindrance of the geminal phenyl groups, which impedes the approach of the incoming activated amino acid. Standard SPPS protocols often result in deletion sequences.
Protocol 1: Optimized SPPS for Dip Incorporation
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC. Avoid HBTU/HCTU for Dip coupling; they are often too slow.
-
Solvent: DMF/DCM (1:1). The addition of DCM helps solvate the hydrophobic Dip residue and improves resin swelling.
-
Base: DIPEA (Diisopropylethylamine).[2]
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM for 30 mins (crucial for accessibility).
-
Coupling (The "Double-Hit" Strategy):
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Deprotection: 20% Piperidine in DMF. Note: Dip is bulky, so deprotection kinetics are usually normal, but the subsequent coupling onto the N-terminus of Dip is extremely difficult.
-
Coupling onto Dip (The Critical Step):
-
The amine of Dip is sterically crowded.
-
Use HOAt/DIC (Symetric Anhydride method) or HATU at 50°C for the next amino acid.
-
Extend reaction time to 3-4 hours .
-
Protocol 2: Solubility Troubleshooting
Dip significantly increases the
-
Synthesis: If the peptide aggregates on resin (indicated by shrinking resin volume), add HFIP (Hexafluoroisopropanol) or Chaotropic salts (0.1M LiCl) to the coupling mixture.
-
Purification: Dissolve crude peptide in Acetic Acid/Water or HFIP/Water before injecting onto HPLC. Standard 0.1% TFA/Water gradients may cause precipitation.
Case Study: Self-Assembly & Material Properties
Dip is not limited to bioactive peptides; it is a premier building block for peptide nanotechnology.
Comparison: Dip-Dip vs. Phe-Phe (FF)
The diphenylalanine (FF) motif, found in Alzheimer's
-
FF Assembly: Forms hollow nanotubes driven by T-shaped aromatic stacking. Young's Modulus: ~19–27 GPa.[1]
-
Dip-Dip Assembly: Forms solid nanowires/plates driven by a "zipper-like" aromatic interlock.
-
Stiffness: Young's Modulus jumps to ~70 GPa (comparable to Aluminum).[1]
-
Piezoelectricity: Dip-Dip assemblies exhibit high piezoelectric coefficients (
pC/N), making them suitable for biocompatible energy harvesting.
-
Figure 2: Divergent self-assembly pathways of Phe-Phe vs. Dip-Dip motifs. Dip promotes a denser, zipper-like packing network yielding superior mechanical properties.[1]
References
-
Structural Polymorphism in Self-Assembled Tri-Aromatic Peptides. National Institutes of Health (NIH). Available at: [Link]
-
Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano / NIH. Available at: [Link]
-
Fmoc-3,3-diphenyl-L-alanine: Properties and Applications. Chem-Impex International. Available at: [Link]
-
Capacity for increased surface area in the hydrophobic core of
-sheet peptide bilayer nanoribbons. Peptide Science / NIH. Available at: [Link] -
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins (Stability). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structural Polymorphism in a Self-Assembled Tri-Aromatic Peptide System - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of Analysis for N-Boc-3,3-diphenyl-D-alanine Benzyl ester
An In-Depth Technical Guide and Comparative Analysis of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester for Peptide Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of building blocks in peptide synthesis is a critical decision that dictates the trajectory of a project. The purity, conformational influence, and chemical compatibility of each amino acid derivative are paramount. This guide provides a comprehensive evaluation of N-Boc-3,3-diphenyl-D-alanine Benzyl ester, a non-natural amino acid that imparts significant structural constraints, and objectively compares its performance and analytical profile with key alternatives.
The Strategic Value of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a cornerstone for introducing conformational rigidity into a peptide sequence.[1][2] Its defining feature, the gem-diphenyl substitution on the β-carbon, sterically hinders free rotation, guiding the peptide backbone into a more defined secondary structure. This is particularly advantageous in the design of peptidomimetics, where enhancing proteolytic stability and receptor-binding affinity are primary objectives. The tert-butyloxycarbonyl (Boc) protecting group is a classic choice for α-amino protection, favored in specific synthetic strategies, while the benzyl ester provides robust protection for the C-terminus.[2][3]
Logical Framework for Building Block Selection
Caption: Selection rationale for N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Comparative Analysis: N-Boc-3,3-diphenyl-D-alanine Benzyl Ester vs. Alternatives
The primary alternative to this building block is its Fmoc-protected counterpart, N-Fmoc-3,3-diphenyl-D-alanine . The choice between Boc and Fmoc chemistry is one of the most fundamental decisions in solid-phase peptide synthesis (SPPS), with each strategy having distinct advantages and implications for the overall workflow.[4][5][]
| Feature | N-Boc-3,3-diphenyl-D-alanine Benzyl ester | N-Fmoc-3,3-diphenyl-D-alanine |
| α-Amine Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., Trifluoroacetic Acid, TFA)[5][7] | Base (e.g., Piperidine in DMF)[5][] |
| Side-Chain/C-Terminus Protection | Typically Benzyl-based (Bzl) esters[3][5] | Typically tert-Butyl-based (tBu) ethers/esters[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4][5] | Strong acid (e.g., TFA cocktail)[5] |
| Key Advantage | Robust for complex/hydrophobic sequences prone to aggregation[5][] | Milder conditions, broader compatibility with sensitive moieties, easier automation[5][] |
Experimental Data and Protocols: A Certificate of Analysis Perspective
A rigorous Certificate of Analysis for any amino acid derivative is built upon a foundation of spectroscopic and chromatographic data. While specific batches will vary, the following represents the expected analytical profile for high-purity materials.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of amino acid derivatives. A well-resolved peak for the main compound with minimal impurities is expected.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
System: Agilent 1200 series or equivalent with a Diode Array Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 254 nm.
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile/Water.
Expected Purity Data
| Compound | Typical Purity | Potential Impurities |
| N-Boc-3,3-diphenyl-D-alanine Benzyl ester | >98% | Diastereomers, unreacted starting materials |
| N-Fmoc-3,3-diphenyl-D-alanine | >98% | Dibenzylfulvene adducts, diastereomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms the chemical structure by showing characteristic peaks for each type of proton in the molecule.
Experimental Protocol: ¹H NMR Analysis
-
Instrument: Bruker 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Concentration: ~5 mg in 0.7 mL of solvent.
-
Procedure: Acquire standard proton spectrum with 16-32 scans.
Anticipated ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Environment | N-Boc-3,3-diphenyl-D-alanine Benzyl ester | N-Fmoc-3,3-diphenyl-D-alanine |
| Aromatic Protons | ~7.1-7.4 ppm (m, 15H) | ~7.2-7.8 ppm (m, 18H) |
| α-CH | ~4.9 ppm (m, 1H) | ~4.8 ppm (m, 1H) |
| β-CH | ~4.6 ppm (d, 1H) | ~4.5 ppm (d, 1H) |
| NH | ~5.3 ppm (d, 1H) | ~5.5 ppm (d, 1H) |
| Protecting Group | ~1.4 ppm (s, 9H, Boc) | ~4.2-4.5 ppm (m, 3H, Fmoc) |
| Ester/Acid | ~5.1 ppm (s, 2H, Benzyl) | Carboxylic acid proton, often broad |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its identity.
Expected Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+H]⁺ |
| N-Boc-3,3-diphenyl-D-alanine Benzyl ester | C₂₉H₃₃NO₄ | 460.24 |
| N-Fmoc-3,3-diphenyl-D-alanine | C₃₀H₂₅NO₄ | 464.18 |
Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow Comparison
The choice between Boc and Fmoc derivatives fundamentally alters the SPPS workflow.[4][8]
Boc-SPPS Workflow
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Fmoc-SPPS Workflow
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Conclusion and Authoritative Recommendations
The must be interrogated to ensure high purity (>98% by HPLC) and structural integrity (confirmed by ¹H NMR and MS). This building block is the superior choice when employing Boc/Bzl SPPS, a strategy that remains highly valuable for synthesizing long or aggregation-prone peptides where the repeated acidic deprotection can improve solvation.[5]
However, for most standard applications, particularly those involving acid-sensitive moieties or requiring high-throughput automated synthesis, the Fmoc-protected alternative, N-Fmoc-3,3-diphenyl-D-alanine, is generally preferred due to the milder deprotection conditions and the less hazardous final cleavage cocktail.[5][]
The ultimate decision rests on a holistic evaluation of the target peptide's sequence, the scale of the synthesis, and the available laboratory infrastructure. Both derivatives are powerful tools, and a thorough understanding of their respective chemistries is essential for any scientist in the field of drug development.
References
-
Danishefsky, S. J., et al. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 2013, 100(4), 356-65. Available from: [Link]
-
Chem-Impex. Fmoc-3,3-diphenyl-L-alanine. Available from: [Link]
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Zhang, X., et al. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2018, 1721, 127-135. Available from: [Link]
-
Chem-Impex. Boc-3,3-diphenyl-D-alanine. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. Available from: [Link]
-
Nemutlu, E., et al. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 2022, 1665, 462823. Available from: [Link]
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Li, Y. L., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023, 95(2), 849–871. Available from: [Link]
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Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. Available from: [Link]
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de la Torre, J. G., & Andreu, D. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 2024, 29(4), 859. Available from: [Link]
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A Comprehensive Guide to N-Boc-3,3-diphenyl-D-alanine Benzyl Ester: Synthesis, Characterization, and Comparative Analysis
For researchers, scientists, and professionals in drug development, the use of non-canonical amino acids is a cornerstone of modern peptidomimetic and drug design. These unique building blocks offer the ability to introduce specific conformational constraints, enhance metabolic stability, and explore novel structure-activity relationships. Among these, N-Boc-3,3-diphenyl-D-alanine and its derivatives stand out for their ability to induce specific secondary structures in peptides due to the steric bulk of the gem-diphenyl groups.
This guide provides a detailed technical overview of N-Boc-3,3-diphenyl-D-alanine Benzyl ester, a key derivative for peptide synthesis. We will delve into its synthesis, comprehensive characterization data, and a comparative analysis with relevant alternatives, offering field-proven insights to inform your research and development endeavors.
Physicochemical Characterization of N-Boc-3,3-diphenyl-D-alanine and its Benzyl Ester
| Property | N-Boc-3,3-diphenyl-D-alanine | N-Boc-3,3-diphenyl-D-alanine Benzyl Ester (Predicted) |
| Synonyms | Boc-D-Ala(3,3-diphenyl)-OH, (R)-N-(Boc)-β,β-diphenylalanine | Boc-D-Ala(3,3-diphenyl)-OBn |
| CAS Number | 117027-46-0[1] | Not available |
| Molecular Formula | C₂₀H₂₃NO₄[1] | C₂₇H₂₉NO₄ |
| Molecular Weight | 341.4 g/mol [1] | 431.53 g/mol |
| Appearance | White crystalline powder[1] | White to off-white solid |
| Melting Point | 154-159 °C[1] | Expected to be lower than the carboxylic acid |
| Optical Rotation | [a]D = -35 ± 2º (c=1 in MeOH)[1] | Expected to be of a similar sign and magnitude |
| Purity (Typical) | ≥ 99% (HPLC)[1] | ≥ 95% (after purification) |
| Solubility | Soluble in organic solvents like MeOH, DMF | Soluble in a wider range of organic solvents (EtOAc, DCM) |
Synthesis and Purification: A Reliable Pathway
The synthesis of N-Boc-3,3-diphenyl-D-alanine Benzyl ester can be readily achieved from its corresponding carboxylic acid via a standard esterification reaction. This method is analogous to the well-established procedures for the benzylation of other N-Boc protected amino acids.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Detailed Experimental Protocol
Materials:
-
N-Boc-3,3-diphenyl-D-alanine
-
Benzyl bromide (BnBr)
-
Sodium bicarbonate (NaHCO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-3,3-diphenyl-D-alanine (1.0 eq) in anhydrous DMF.
-
Addition of Base and Alkylating Agent: Add sodium bicarbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
In-Depth Characterization: Validating the Product
A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Spectroscopic and Spectrometric Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the diphenylmethyl proton, the alpha-proton, the aromatic protons from the two phenyl rings and the benzyl group, and the benzylic protons of the ester.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals corresponding to the molecular structure, including the carbonyls of the Boc and ester groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observed for the N-H stretch of the carbamate, the C=O stretches of the Boc and ester groups, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. A characteristic fragmentation pattern in tandem MS (MS/MS) would involve the loss of the Boc group (100 Da) or isobutylene (56 Da).[3]
Physicochemical and Analytical Data
-
Melting Point: The melting point of the purified solid should be determined and is expected to be a sharp range.
-
Optical Rotation: The specific rotation should be measured to confirm the stereochemical integrity of the D-alanine core.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA) should be used.
Comparative Analysis with Alternatives
The choice of a protected amino acid in peptide synthesis is a critical decision that influences the synthetic strategy and the properties of the final peptide. Here, we compare N-Boc-3,3-diphenyl-D-alanine Benzyl ester with other relevant building blocks.
Comparison of Protecting Group Strategies: Boc vs. Fmoc
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| N-α-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., TFA)[] | Mild base (e.g., piperidine)[] |
| Side-Chain Protection | Typically Benzyl-based | Typically tert-Butyl-based |
| Advantages | Robust, well-established chemistry[] | Milder deprotection conditions, suitable for acid-sensitive sequences[5] |
| Disadvantages | Harsh acid cleavage can degrade sensitive residues | Potential for side reactions like aspartimide formation |
The use of the Boc protecting group for the N-terminus and a benzyl ester for the C-terminus in the target molecule is a classic combination in solution-phase peptide synthesis and for the synthesis of peptide fragments.
Impact of the 3,3-Diphenylalanine Moiety
The gem-diphenyl substitution at the β-carbon of the alanine residue is the most significant feature of this unnatural amino acid. This structural modification imparts unique properties to peptides incorporating this residue:
-
Conformational Rigidity: The bulky diphenyl groups severely restrict the rotational freedom around the Cα-Cβ bond, leading to a more defined peptide backbone conformation.
-
Induction of Turns: The steric hindrance of the diphenylalanine residue often promotes the formation of β-turns and helical structures in peptide sequences.
-
Enhanced Stability: The bulky side chain can shield the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
Alternative Non-Canonical Amino Acids
| Alternative | Key Feature | Application |
| N-Methylated Amino Acids | Methylation of the amide nitrogen | Increases proteolytic stability and cell permeability.[6] |
| Cα-Alkylated Amino Acids (e.g., Aib) | Alkylation at the alpha-carbon | Induces helical conformations.[6] |
| β-Amino Acids | Amine group on the β-carbon | Form stable, well-defined secondary structures (β-peptides).[7] |
| Peptoids (N-substituted glycines) | Side chain attached to the amide nitrogen | Highly resistant to proteolysis, high synthetic diversity. |
The choice among these alternatives depends on the specific goals of the drug design project, such as the desired secondary structure, metabolic stability, and synthetic accessibility.
Conclusion
N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a valuable building block for the synthesis of conformationally constrained and metabolically stable peptides. Its synthesis from the corresponding carboxylic acid is straightforward, and its characterization can be achieved through standard analytical techniques. The unique structural features imparted by the 3,3-diphenylalanine moiety make it a powerful tool for medicinal chemists and peptide scientists seeking to modulate the biological activity and pharmacokinetic properties of peptide-based therapeutics. This guide provides a comprehensive framework for the synthesis, characterization, and strategic application of this important non-canonical amino acid derivative.
References
- BenchChem. Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. BenchChem. Accessed February 19, 2026.
- Gikas, M., Agelis, G., Matsoukas, J., Moore, G. J., Dupont, L., & Englebert, S. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester.
- Chem-Impex. Boc-3,3-diphenyl-D-alanine. Chem-Impex. Accessed February 19, 2026.
- Thermo Fisher Scientific. N-Boc-3,3-diphenyl-L-alanine, 95%. Thermo Fisher Scientific. Accessed February 19, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. PubChem. Accessed February 19, 2026.
- BenchChem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BenchChem. Accessed February 19, 2026.
- BenchChem. Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. BenchChem. Accessed February 19, 2026.
- Catalini, S., Bagni, F., Cicchi, S., Di Donato, M., Iagatti, A., Foggi, P., ... & Comez, L. (2024). Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7019136, Boc-D-3,3-Diphenylalanine. PubChem. Accessed February 19, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2756804, N-Boc-3-Iodo-L-alanine benzyl ester. PubChem. Accessed February 19, 2026.
- United States Biological. 458292 N-Boc-3-iodo-L-alanine Benzyl Ester CAS: 108957-20-6. United States Biological. Accessed February 19, 2026.
- ChemicalBook. N-BOC-3-IODO-L-ALANINE BENZYL ESTER | 108957-20-6. ChemicalBook. Accessed February 19, 2026.
- Sigma-Aldrich. Boc-L-Alanine benzyl ester | 51814-54-1. Sigma-Aldrich. Accessed February 19, 2026.
- MedChemExpress. Boc-L-Alanine benzyl ester-COA-451677. MedChemExpress. Accessed February 19, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 128332, N-tert-butoxycarbonylphenylalanine benzyl ester. PubChem. Accessed February 19, 2026.
- Santa Cruz Biotechnology. Boc-L-phenylalanine benzyl ester | CAS 66617-58-1. Santa Cruz Biotechnology. Accessed February 19, 2026.
- BenchChem. Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. BenchChem. Accessed February 19, 2026.
- Vlassi, M., Germain, G., Matsoukas, J., Psachoulia, E., Voliotis, S., & Leban, I. (1987). Structure of N-tert-butoxycarbonyl-L-phenylalanine phenacyl ester.
- Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. Accessed February 19, 2026.
- de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Bhattacharya, S., et al. (2013). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 5(3), 14-20.
- Basavalingappa, V., Bera, S., Xue, B., O'Donnell, J., Guerin, S., & Soulimane, T. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers.
- Angelici, G., et al. (2024).
- S. L. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 651-663.
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Safety Operating Guide
N-Boc-3,3-diphenyl-D-alanine Benzyl ester proper disposal procedures
Executive Summary: Immediate Action Plan
Do not dispose of this compound down the drain. Do not dispose of this compound in regular municipal trash. [1][2][3]
N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a lipophilic, non-canonical amino acid derivative.[1] Due to its high organic carbon content and lack of biodegradability data, it must be managed as Non-Halogenated Organic Chemical Waste .
-
Solid Waste: Collect in a dedicated solid waste container (wide-mouth HDPE or glass jar) labeled "Hazardous Waste - Solid Organics."[1]
-
Liquid Waste: If dissolved in solvent, dispose of in the "Non-Halogenated Organic Solvents" carboy (unless dissolved in halogenated solvents like DCM, then use the Halogenated stream).[1]
-
Destruction Method: High-temperature incineration at a licensed facility.[1]
Chemical Profile & Hazard Identification
To ensure safe handling, one must understand the physicochemical properties that dictate the disposal pathway. This compound is a protected amino acid intermediate often used in peptide synthesis and medicinal chemistry.[1]
| Property | Description | Implications for Disposal |
| Chemical Structure | N-Protected Amino Acid Ester (C, H, N, O) | High calorific value; suitable for fuel blending/incineration.[1] |
| Physical State | White to off-white crystalline powder | Dust hazard; requires particulate protection (N95/P100).[1] |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Strictly prohibited from sink disposal due to bioaccumulation potential and clogging risks.[1] |
| Reactivity | Stable under normal conditions. Acid-labile (Boc group).[1] | Keep away from strong acids in waste storage to prevent premature deprotection and gas evolution.[1] |
| Toxicity Profile | Treated as Irritant (Xi) - H315, H319, H335 | Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[1] |
Key Hazard Insight: While not acutely toxic like heavy metals, the benzyl ester and diphenyl moieties significantly increase lipophilicity.[1] If released into the environment, these compounds adsorb to soil and sediment, posing long-term ecological risks.[1]
Waste Classification & Segregation
Proper segregation is the pillar of laboratory safety. Mixing incompatible waste streams is the leading cause of chemical accidents in waste storage areas.[1]
Regulatory Classification (RCRA/EPA Context)
-
Status: Non-listed hazardous waste (unless contaminated).[1][3]
-
Characteristic: Not ignitable (as a solid), not corrosive, not reactive.[1]
-
Generator Status: Manage as "Process Waste" or "Unused Chemical Product."
Segregation Rules
-
COMPATIBLE: Can be co-mingled with other non-halogenated organic solids (e.g., Boc-Ala-OH, Fmoc-Gly-OH, solid reagents).[1]
-
INCOMPATIBLE:
-
Oxidizers: Do not mix with nitrates, perchlorates, or permanganates. The organic content provides fuel for combustion.
-
Strong Acids: Contact with concentrated acids (HCl, TFA) will remove the Boc group, releasing isobutylene gas and potentially over-pressurizing the waste container.[1]
-
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)[1]
-
PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder, use a fume hood or powder weigh station.
-
Container Selection: Use a clear, wide-mouth jar (HDPE plastic or glass) with a screw-top lid.[1]
-
Transfer: Transfer the solid carefully to avoid dust generation.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Place the container in the Satellite Accumulation Area (SAA) inside secondary containment.
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Identify Solvent:
-
If solvent is DCM, Chloroform, Dichloroethane → Use Halogenated Waste stream.
-
If solvent is Methanol, Ethyl Acetate, Acetone, DMSO → Use Non-Halogenated Waste stream.[1]
-
-
Pouring: Pour the solution into the appropriate carboy using a funnel to prevent spills.
-
Rinsing: Rinse the original flask with a small amount of the same solvent and add the rinse to the waste carboy.[1]
-
Log It: Record the volume and concentration on the waste log sheet attached to the carboy.
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone).
-
Dispose of Rinsate: Pour all rinses into the liquid hazardous waste stream.[1]
-
Deface Label: Cross out the chemical name and write "EMPTY."[1]
-
Discard: Place the dry, uncapped bottle in the glass recycling or trash, depending on local institutional policy.
Visual Logic: Disposal Decision Tree
The following diagram illustrates the decision logic for disposing of N-Boc-3,3-diphenyl-D-alanine Benzyl ester based on its physical state and solvent matrix.
Figure 1: Decision tree for segregating N-Boc-3,3-diphenyl-D-alanine Benzyl ester waste streams.
Spill Response & Emergency Procedures
Minor Spill (< 50g solid or < 100mL solution):
-
Alert: Notify nearby personnel.
-
PPE: Wear double nitrile gloves, lab coat, and safety glasses.
-
Containment (Solid): Gently cover the powder with a damp paper towel to prevent dust dispersion.[1] Scoop up the material using a dustpan or stiff card.
-
Containment (Liquid): Place absorbent pads or vermiculite over the liquid.[1]
-
Clean-up: Place all spill debris (towels, pads, gloves) into a heavy-duty plastic bag.[1] Label as "Hazardous Waste - Spill Debris."[1]
-
Decontamination: Wipe the surface with soap and water.
Major Spill:
-
Evacuate: Clear the area immediately.
-
Isolate: Close doors to the lab.
-
Contact: Call EHS or Emergency Services immediately.
References
-
National Institutes of Health (NIH) PubChem. Compound Summary: N-Boc-3-Iodo-L-alanine benzyl ester (Analogous Structure).[1] Retrieved from [Link][1]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [Link][1]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]
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A Researcher's Comprehensive Guide to the Safe Handling of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester
Hazard Assessment: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for N-Boc-3,3-diphenyl-D-alanine Benzyl ester, a thorough risk assessment is the first critical step. This involves evaluating the potential hazards based on its chemical structure and the known risks of similar compounds.
-
N-Boc Protected Amino Acid Moiety: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is labile to strong acids like trifluoroacetic acid (TFA)[1]. The core amino acid structure, while not typically highly reactive, should be handled with care.
-
Benzyl Ester Group: Benzyl esters can be irritants, and their handling requires measures to prevent skin and eye contact[2][3].
-
Physical Form: Similar compounds exist as crystalline powders or solids[4][5]. This suggests a potential for aerosolization, making respiratory protection a key consideration.
Based on analogous compounds, we can anticipate the following potential hazards:
The following table summarizes the anticipated hazard profile and the corresponding safety rationale.
| Potential Hazard | Structural Basis | Rationale for Precaution |
| Skin/Eye Irritation | Benzyl ester and general chemical nature | Similar compounds are known irritants. Direct contact should be avoided to prevent inflammation and discomfort[3][7][8]. |
| Respiratory Irritation | Fine crystalline powder | Inhalation of airborne particles can irritate the respiratory tract. Engineering controls and respiratory protection are crucial when handling the solid. |
| Unknown Toxicity | Lack of specific toxicological data | In the absence of data, it is prudent to assume the compound may have uncharacterized toxicological properties. Minimizing exposure is the primary goal. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The following recommendations are based on a conservative assessment of the potential risks.
Primary Engineering Controls
All handling of N-Boc-3,3-diphenyl-D-alanine Benzyl ester should be conducted within a certified chemical fume hood to minimize inhalation exposure[6][9]. The fume hood provides a controlled environment that captures airborne particulates and vapors.
Recommended PPE
| PPE Component | Specification | Justification |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne dust. Must conform to ANSI Z-87 standards[10]. |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing[10]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | Butyl rubber gloves offer broad protection against a variety of chemicals, including esters[10]. Always inspect gloves for integrity before use[11]. |
| Body Protection | Flame-retardant laboratory coat | Provides a barrier against spills and contamination of personal clothing[10]. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) | Necessary when handling the powder outside of a fume hood or when the potential for aerosolization is high. Use of a respirator requires enrollment in a respiratory protection program[10]. |
Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of N-Boc-3,3-diphenyl-D-alanine Benzyl ester from receipt to use in an experiment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and any known hazards.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents[6][7][12].
Weighing and Aliquoting
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Handling:
-
Perform all manipulations within the fume hood.
-
To minimize dust, avoid scooping or pouring the powder directly. Use a spatula and weigh the compound on weighing paper or in a tared container.
-
If creating a stock solution, add the solvent to the solid slowly to prevent splashing.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[3][7][13]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3][7][13]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7][9][11]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[7][11]. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[6][7][8]. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount to ensure laboratory and environmental safety.
Chemical Waste
-
Solid Waste: All solid N-Boc-3,3-diphenyl-D-alanine Benzyl ester and any materials contaminated with it (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
Empty Containers
Empty containers that held N-Boc-3,3-diphenyl-D-alanine Benzyl ester should be triple-rinsed with a suitable solvent[14]. The rinsate must be collected as hazardous waste. After rinsing, the label on the container should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste[14].
Waste Disposal Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. carlroth.com [carlroth.com]
- 6. peptide.com [peptide.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ehs.unl.edu [ehs.unl.edu]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. unmc.edu [unmc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
